Technical Documentation Center

n-Benzyl-n-ethylpiperidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: n-Benzyl-n-ethylpiperidin-4-amine
  • CAS: 76167-64-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: n-Benzyl-n-ethylpiperidin-4-amine

CAS Number: 76167-64-1 This technical guide provides a comprehensive overview of n-Benzyl-n-ethylpiperidin-4-amine, including its chemical properties, synthesis, and a review of the biological activities of related N-ben...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 76167-64-1

This technical guide provides a comprehensive overview of n-Benzyl-n-ethylpiperidin-4-amine, including its chemical properties, synthesis, and a review of the biological activities of related N-benzyl piperidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

Table 1: Properties of n-Benzyl-n-ethylpiperidin-4-amine

PropertyValueSource
CAS Number 76167-64-1--INVALID-LINK--[1]
Molecular Formula C₁₄H₂₂N₂--INVALID-LINK--[1]
Molecular Weight 218.34 g/mol --INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 15.27 Ų--INVALID-LINK--[1]
LogP (calculated) 2.2605--INVALID-LINK--[1]
Hydrogen Bond Acceptors 2--INVALID-LINK--[1]
Hydrogen Bond Donors 1--INVALID-LINK--[1]
Rotatable Bonds 4--INVALID-LINK--[1]

Table 2: Properties of N-Benzyl-4-piperidone (Precursor)

PropertyValueSource
CAS Number 3612-20-2--INVALID-LINK--
Molecular Formula C₁₂H₁₅NO--INVALID-LINK--
Molecular Weight 189.25 g/mol --INVALID-LINK--
Appearance Light yellow oily liquid--INVALID-LINK--
Boiling Point 134 °C at 7 mmHg--INVALID-LINK--
Density 1.021 g/mL at 25 °C--INVALID-LINK--
Refractive Index n20/D 1.541--INVALID-LINK--
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml--INVALID-LINK--[2]

Synthesis

Synthesis of the Precursor: N-Benzyl-4-piperidone

Several methods for the synthesis of N-benzyl-4-piperidone have been reported. One common approach involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation.[3] Another method utilizes the reaction of 4-piperidone hydrochloride with benzyl bromide in the presence of a base.[3]

Proposed Synthesis of n-Benzyl-n-ethylpiperidin-4-amine via Reductive Amination

The following is a generalized experimental protocol for the reductive amination of N-benzyl-4-piperidone with ethylamine, based on standard procedures for this type of transformation.

Reaction:

N-benzyl-4-piperidone + Ethylamine --(Reducing Agent)--> n-Benzyl-n-ethylpiperidin-4-amine

Experimental Protocol:

  • Materials:

    • N-benzyl-4-piperidone

    • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a salt such as ethylamine hydrochloride)

    • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)

    • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol, or ethanol)

    • Acetic acid (optional, as a catalyst for imine formation)

    • Aqueous sodium bicarbonate or sodium hydroxide solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Organic solvent for extraction (e.g., ethyl acetate, DCM)

  • Procedure using Sodium Triacetoxyborohydride (a common and mild reducing agent):

    • To a stirred solution of N-benzyl-4-piperidone (1.0 eq) in an anhydrous solvent such as DCM or DCE, add ethylamine (1.0-1.5 eq).

    • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the chosen organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure n-Benzyl-n-ethylpiperidin-4-amine.

G cluster_synthesis Proposed Synthesis Workflow start Start Materials: N-benzyl-4-piperidone Ethylamine Solvent (e.g., DCM) reaction_mixture Reaction Mixture: Stir at RT start->reaction_mixture Mix add_reducing_agent Add Reducing Agent: Sodium Triacetoxyborohydride reaction_mixture->add_reducing_agent After 1-2h reaction Reductive Amination Reaction: Monitor by TLC/LC-MS add_reducing_agent->reaction Initiate Reduction workup Aqueous Workup: Quench with NaHCO₃ Extract with DCM reaction->workup Upon Completion purification Purification: Dry over Na₂SO₄ Column Chromatography workup->purification Crude Product product Final Product: n-Benzyl-n-ethylpiperidin-4-amine purification->product Pure Product

Caption: Proposed workflow for the synthesis of n-Benzyl-n-ethylpiperidin-4-amine.

Biological Activity of Related Compounds

While no specific biological activity or signaling pathway has been reported for n-Benzyl-n-ethylpiperidin-4-amine in the available literature, the N-benzyl piperidine scaffold is a common motif in a variety of biologically active compounds. Research on structurally related molecules can provide insights into the potential pharmacological profile of the title compound.

  • Antimicrobial and Antifungal Activity: Derivatives of N-benzyl piperidin-4-one have been synthesized and shown to possess potent activity against fungi such as Aspergillus niger and bacteria like Escherichia coli.[4] Furthermore, a study on 4-aminopiperidines identified 1-benzyl-N-dodecylpiperidin-4-amine as a promising antifungal agent that targets ergosterol biosynthesis.[5]

  • Antimitotic Activity: N-benzyl piperidin-4-one oxime has been synthesized and characterized, with studies indicating it possesses antimitotic activity.[6]

  • Acetylcholinesterase (AChE) and Histone Deacetylase (HDAC) Inhibition: A series of N-benzyl piperidine derivatives have been designed and evaluated as dual inhibitors of HDAC and AChE, which are relevant targets for the treatment of Alzheimer's disease.[7] Other studies have also focused on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as potent anti-AChE agents.[8]

  • Monoamine Releasing Agent: The related compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin.[6]

Given these findings, it is plausible that n-Benzyl-n-ethylpiperidin-4-amine could be investigated for similar biological activities.

Conclusion

n-Benzyl-n-ethylpiperidin-4-amine is a piperidine derivative for which basic chemical information is available. While detailed experimental data on its physical properties and specific biological functions are currently lacking in the public domain, its synthesis can be reasonably achieved through the reductive amination of N-benzyl-4-piperidone. The broad spectrum of biological activities observed in structurally similar N-benzyl piperidine compounds suggests that n-Benzyl-n-ethylpiperidin-4-amine could be a valuable candidate for further investigation in various therapeutic areas, particularly in the development of antimicrobial, anticancer, or neurological agents. This guide provides a foundational understanding for researchers interested in exploring the potential of this compound.

References

Exploratory

n-Benzyl-n-ethylpiperidin-4-amine molecular structure and IUPAC name

This technical guide provides a detailed overview of the molecular structure and chemical identity of N-Benzyl-N-ethylpiperidin-4-amine, a substituted piperidine derivative. The information is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the molecular structure and chemical identity of N-Benzyl-N-ethylpiperidin-4-amine, a substituted piperidine derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

N-Benzyl-N-ethylpiperidin-4-amine is a chemical compound with a piperidine core structure. The amine group at the 4-position of the piperidine ring is disubstituted with both a benzyl and an ethyl group.

PropertyValueSource
IUPAC Name N-Benzyl-N-ethylpiperidin-4-amine
Synonym N-Ethyl-N-(phenylmethyl)-4-piperidinamine[1]
CAS Number 76167-64-1[1][2]
Molecular Formula C₁₄H₂₂N₂[1]
Molecular Weight 218.34 g/mol [1][2]

Molecular Structure

The structure of N-Benzyl-N-ethylpiperidin-4-amine consists of a central piperidine ring. An amino group is attached to the fourth carbon atom of this ring. This nitrogen atom is, in turn, bonded to an ethyl group and a benzyl group (a benzene ring attached to a methylene group).

Caption: 2D chemical structure of N-Benzyl-N-ethylpiperidin-4-amine.

Experimental Protocols & Signaling Pathways

References

Foundational

n-Benzyl-n-ethylpiperidin-4-amine synthesis pathway overview

An In-Depth Technical Guide to the Synthesis of N-Benzyl-N-ethylpiperidin-4-amine This technical guide provides a comprehensive overview of the primary synthetic pathways for N-benzyl-N-ethylpiperidin-4-amine, a disubsti...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of N-Benzyl-N-ethylpiperidin-4-amine

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-benzyl-N-ethylpiperidin-4-amine, a disubstituted piperidine derivative. The synthesis of this compound and its analogues is of interest to researchers in medicinal chemistry and drug development, as the 4-aminopiperidine scaffold is a key structural motif in a variety of biologically active molecules.

The guide details two principal synthetic strategies starting from the key intermediate, N-benzyl-4-piperidone. Each pathway is presented with detailed experimental protocols, comparative quantitative data, and logical workflow diagrams to assist researchers in selecting and implementing the most suitable method for their specific needs.

Synthesis of the Key Intermediate: N-Benzyl-4-piperidone

The common precursor for the synthesis of N-benzyl-N-ethylpiperidin-4-amine is N-benzyl-4-piperidone. This intermediate is a versatile building block for a wide range of piperidine-based compounds.[1][2] It is typically synthesized via the N-alkylation of 4-piperidone using benzyl bromide or a similar benzylating agent.[2][3]

Experimental Protocol: N-Alkylation of 4-Piperidone
  • A mixture of 4-piperidone monohydrate hydrochloride (1.0 eq), and anhydrous potassium carbonate (3.5 eq) in dry N,N-dimethylformamide (DMF) is stirred for 30 minutes at room temperature.[2][3]

  • Benzyl bromide (1.1-1.2 eq) is added dropwise to the suspension.[2]

  • The reaction mixture is heated to 65 °C and stirred for 14 hours.[2]

  • After cooling to room temperature, the mixture is filtered, and the filtrate is quenched with ice water.[2]

  • The aqueous layer is extracted with ethyl acetate.[2]

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[2]

  • Purification via vacuum distillation or column chromatography provides pure N-benzyl-4-piperidone.[4]

4-Piperidone_HCl 4-Piperidone Hydrochloride Intermediate_Complex Reaction Mixture in DMF 4-Piperidone_HCl->Intermediate_Complex BnBr Benzyl Bromide BnBr->Intermediate_Complex Product N-Benzyl-4-piperidone Intermediate_Complex->Product   65°C, 14h K2CO3 K2CO3 K2CO3->Intermediate_Complex

Caption: Synthesis of N-benzyl-4-piperidone.

Pathway 1: One-Pot Reductive Amination

The most direct route to N-benzyl-N-ethylpiperidin-4-amine is the one-pot reductive amination of N-benzyl-4-piperidone with ethylamine.[5] This highly efficient procedure involves the in-situ formation of an iminium ion intermediate from the ketone and ethylamine, which is subsequently reduced by a selective hydride agent to yield the target tertiary amine.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity, which prevents the unwanted reduction of the starting ketone.[5]

Experimental Protocol: Reductive Amination with Ethylamine
  • To a solution of N-benzyl-4-piperidone (1.0 eq) in a chlorinated solvent such as dichloroethane (DCE) or dichloromethane (DCM), add ethylamine (1.0-1.2 eq, typically as a solution in THF or as a hydrochloride salt with a non-nucleophilic base).[5]

  • If the amine is used as a salt, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to facilitate iminium ion formation.[6] Stir the mixture at room temperature for 30 minutes.[6]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture.[5]

  • Stir the reaction at room temperature for 12 to 24 hours, monitoring progress by TLC or LC-MS.[5]

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[5]

  • Separate the organic layer, and extract the aqueous phase with the solvent (e.g., DCM).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.[5]

Start N-Benzyl-4-piperidone Iminium Iminium Ion (in-situ) Start->Iminium Reagent1 Ethylamine Reagent1->Iminium Product N-Benzyl-N-ethyl- piperidin-4-amine Iminium->Product Reagent2 NaBH(OAc)3 in DCE Reagent2->Iminium

Caption: Pathway 1: One-Pot Reductive Amination.

Pathway 2: Sequential Synthesis via N-Alkylation

An alternative, two-step approach involves the initial synthesis of the secondary amine intermediate, N-benzylpiperidin-4-amine, followed by its ethylation. This pathway offers more control but is less atom-economical than the one-pot method.

Step 2a: Synthesis of N-benzylpiperidin-4-amine

The intermediate is prepared via reductive amination of N-benzyl-4-piperidone using an ammonia source, such as ammonium acetate, with a reducing agent.[5]

Experimental Protocol:

  • In a suitable vessel, dissolve N-benzyl-4-piperidone (1.0 eq) and ammonium acetate (1.5 eq) in a solvent like methanol or ethanol.[5]

  • Add a hydrogenation catalyst (e.g., Raney Nickel or 10% Pd/C, 5-10% w/w).[5]

  • Seal the vessel, purge with hydrogen gas, and maintain a positive pressure of hydrogen while stirring vigorously.[5]

  • Monitor the reaction until completion (typically 12-24 hours).

  • Carefully filter the catalyst through a pad of Celite.

  • Remove the solvent under reduced pressure to obtain the crude N-benzylpiperidin-4-amine, which can be purified by chromatography or used directly in the next step.

Step 2b: Ethylation of N-benzylpiperidin-4-amine

The final step is the N-alkylation of the secondary amine intermediate. Direct alkylation of amines with alkyl halides can lead to over-alkylation, forming quaternary ammonium salts.[7][8] To achieve selective mono-alkylation, reaction conditions must be carefully controlled. Using a cesium base like cesium hydroxide has been shown to promote mono-N-alkylation over di-N-alkylation.[9]

Experimental Protocol:

  • Dissolve N-benzylpiperidin-4-amine (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Add a cesium base (e.g., CsOH, 1.5-2.0 eq) and optionally powdered 4 Å molecular sieves.[9]

  • Add the ethylating agent, such as ethyl iodide or ethyl bromide (1.0-1.1 eq), dropwise at room temperature.

  • Stir the mixture for 12-24 hours at room temperature.[9]

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, N-benzyl-N-ethylpiperidin-4-amine, via flash column chromatography.

cluster_0 Step 2a cluster_1 Step 2b Start_2a N-Benzyl-4-piperidone Product_2a N-Benzylpiperidin-4-amine Start_2a->Product_2a Reductive Amination Reagent_2a NH4OAc, H2 Raney Ni / Pd-C Reagent_2a->Start_2a Start_2b N-Benzylpiperidin-4-amine Product_2b N-Benzyl-N-ethyl- piperidin-4-amine Start_2b->Product_2b N-Alkylation Reagent_2b Ethyl Iodide CsOH, DMF Reagent_2b->Start_2b

Caption: Pathway 2: Sequential N-Alkylation.

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic pathways, based on typical yields for analogous reactions found in the literature.

Table 1: Comparison of Primary Synthesis Pathways

ParameterPathway 1: One-Pot Reductive AminationPathway 2: Sequential N-Alkylation
Starting Material N-Benzyl-4-piperidoneN-Benzyl-4-piperidone
Number of Steps 12
Key Reagents Ethylamine, NaBH(OAc)₃1. NH₄OAc, H₂/Pd-C2. Ethyl Iodide, CsOH
Typical Overall Yield 70-85%60-75%
Key Advantages High efficiency, fewer steps, less wasteBetter control over intermediates
Key Challenges Requires careful control of stoichiometryPotential for over-alkylation in Step 2b[7]

Table 2: Quantitative Data for Individual Reaction Steps

Reaction StepReactantsKey Reagents/CatalystSolventTime (h)Temp (°C)Approx. Yield (%)
Intermediate Synthesis 4-Piperidone HCl, Benzyl BromideK₂CO₃DMF146580-90%[2][3]
Pathway 1 N-Benzyl-4-piperidone, EthylamineNaBH(OAc)₃DCE12-24RT70-85%[5][10]
Pathway 2a N-Benzyl-4-piperidoneNH₄OAc, H₂, Raney NiMethanol12-24RT80-90%[5]
Pathway 2b N-Benzylpiperidin-4-amine, EtICsOHDMF12-24RT75-85%[9]

General Experimental Workflow

The purification and isolation for most steps in these syntheses follow a standard organic chemistry laboratory workflow. This involves quenching the reaction, separating the aqueous and organic phases, purifying the crude product, and confirming its identity.

Start Completed Reaction Mixture Quench Quench Reaction (e.g., with H₂O or sat. NaHCO₃) Start->Quench Extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) Quench->Extract Dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) Extract->Dry Filter Filter Drying Agent Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify Crude Product (Column Chromatography) Concentrate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: General laboratory workup and purification workflow.

References

Exploratory

The Multifaceted Biological Activities of N-Benzylpiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The N-benzylpiperidine moiety is a significant pharmacophore in medicinal chemistry, serving as a core structural component in a diverse range of biological...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine moiety is a significant pharmacophore in medicinal chemistry, serving as a core structural component in a diverse range of biologically active compounds. Its presence is notable in numerous approved drugs, particularly those targeting the central nervous system. The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. This technical guide provides an in-depth overview of the primary biological activities of N-benzylpiperidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Cholinesterase Inhibition: A Key Strategy in Alzheimer's Disease

A prominent and extensively researched activity of N-benzylpiperidine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can enhance cholinergic transmission, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] The N-benzylpiperidine core is a key feature of the highly successful Alzheimer's drug, Donepezil.[1]

Quantitative Data: AChE and BuChE Inhibitory Activities

The following table summarizes the in vitro inhibitory potency of selected N-benzylpiperidine derivatives against AChE and BuChE, expressed as half-maximal inhibitory concentrations (IC50).

Compound IDTarget EnzymeIC50 Value (µM)Reference
DonepezilAChE0.022[2]
Derivative 21aAChE0.038[2]
Derivative 29aAChE0.048[2]
Derivative 5AChE0.03 ± 0.07[3]
Derivative 28AChE0.41 ± 1.25[3]
Derivative d10AChE3.22[4]
Derivative 19AChE5.10 ± 0.24[5]
Derivative 20AChE5.94 ± 1.08[3]
Derivative d5AChE6.89[4]
Derivative 4aAChE2.08 ± 0.16[6]
Derivative 4aBuChE7.41 ± 0.44[6]
Derivative 19BuChE26.78 ± 0.81[5]
Derivative 21BuChE>100[5]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of N-benzylpiperidine derivatives against both AChE and BuChE is commonly determined using a modified version of Ellman's spectrophotometric method.

Principle: This colorimetric assay measures the activity of the cholinesterase enzyme. The enzyme hydrolyzes the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE), producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme's activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or recombinant human AChE.

  • Butyrylcholinesterase (BuChE) from equine serum or recombinant human BuChE.

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrates.

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compounds (N-benzylpiperidine derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate and a microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of DTNB and the respective substrate (ATCI or BTCI) in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution (AChE or BuChE).

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells. A control well containing the solvent without the test compound is also prepared.

  • Pre-incubation: The plate is typically pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by adding the substrate (ATCI or BTCI) to all wells.

  • Measurement: The absorbance at 412 nm is measured immediately and then kinetically over a period of time (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction (change in absorbance per minute) is calculated. The percentage of inhibition for each concentration of the test compound is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Opioid Receptor Modulation: A Potential Avenue for Analgesics

N-benzylpiperidine derivatives have been investigated as ligands for opioid receptors, which are key targets in pain management. These compounds can act as agonists or antagonists at different opioid receptor subtypes (μ, δ, and κ), offering the potential for developing novel analgesics with improved side-effect profiles.

Quantitative Data: Opioid Receptor Binding Affinity

The binding affinity of N-benzylpiperidine derivatives to opioid receptors is typically determined through radioligand competition binding assays and is expressed as the inhibition constant (Ki).

Compound IDTarget ReceptorBinding Affinity (Ki) (nM)Reference
Compound 52μ-opioid receptor (MOR)56.4[7]
Compound 52σ1 Receptor11.0[7]
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

Principle: This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes prepared from cell lines expressing the opioid receptor of interest (e.g., HEK293 cells expressing human μ-opioid receptor).

  • A specific radioligand (e.g., [³H]DAMGO for the μ-opioid receptor).

  • Test compounds (N-benzylpiperidine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • A cell harvester and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Controls:

    • Total binding: Wells containing membranes and radioligand only.

    • Non-specific binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., naloxone) to saturate all specific binding sites.

  • Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a competition curve.

    • The IC50 value is determined from this curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Anticancer Activity: Targeting Cancer Cell Proliferation

Certain N-benzylpiperidine derivatives have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, indicating their potential as a scaffold for the development of new anticancer agents.

Quantitative Data: In Vitro Anticancer Activity

The anticancer activity of these compounds is often evaluated by their ability to inhibit the growth of cancer cells, with the GI50 value representing the concentration required to inhibit cell growth by 50%.

Compound IDCell LineGI50 Value (µM)Reference
Compound 5bMDA-MB-231 (Human Breast Cancer)39.6[8]
Compound 5aMDA-MB-231 (Human Breast Cancer)84.0[8]
Experimental Protocol: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. Sulforhodamine B, a bright pink aminoxanthene dye, binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the number of cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231).

  • Complete cell culture medium.

  • Test compounds (N-benzylpiperidine derivatives).

  • Trichloroacetic acid (TCA).

  • Sulforhodamine B (SRB) solution.

  • Tris base solution.

  • 96-well cell culture plates and a microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Washing: The plates are washed with water to remove the TCA and air-dried.

  • Staining: SRB solution is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing with 1% acetic acid. The plates are then air-dried.

  • Solubilization: The protein-bound dye is solubilized by adding Tris base solution to each well.

  • Measurement: The absorbance is measured at approximately 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 value is determined from the dose-response curve.

Nicotinic Acetylcholine Receptor Antagonism

N-benzylpiperidine derivatives have also been identified as antagonists of α7 nicotinic acetylcholine receptors (nAChRs).[9][10] These receptors are ligand-gated ion channels involved in various cognitive functions, and their modulation represents a therapeutic target for several neurological and psychiatric disorders.

Quantitative Data: α7 nAChR Antagonistic Activity

The antagonistic potency of these compounds at α7 nAChRs is determined by their ability to inhibit agonist-induced responses.

Compound IDTarget ReceptorIC50 Value (µM)Reference
Compound 13α7 nAChRSubmicromolar[9][10]
Compound 26α7 nAChRSubmicromolar[9]
Compound 38α7 nAChRSubmicromolar[9][10]
Compound 48α7 nAChRSubmicromolar[9]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Principle: This technique allows for the recording of ionic currents flowing through the ion channels of a single cell. In the context of nAChR antagonism, it is used to measure the inhibition of agonist-induced currents by the test compound.

Materials:

  • Cells expressing the α7 nAChR (e.g., Xenopus oocytes or mammalian cell lines).

  • Patch-clamp rig (microscope, amplifier, micromanipulators, data acquisition system).

  • Borosilicate glass capillaries for making micropipettes.

  • Extracellular and intracellular recording solutions.

  • An α7 nAChR agonist (e.g., acetylcholine or choline).

  • Test compounds (N-benzylpiperidine derivatives).

Procedure:

  • Cell Preparation: Cells expressing the receptors are placed in a recording chamber on the microscope stage.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with the intracellular solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "gigaohm" seal is formed.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

  • Current Recording: The cell's membrane potential is clamped at a specific voltage. The agonist is applied to the cell to evoke an inward current through the nAChRs.

  • Antagonist Application: The test compound is co-applied with the agonist, and the reduction in the agonist-induced current is measured.

  • Data Analysis: The percentage of inhibition of the agonist-induced current is calculated for various concentrations of the antagonist. The IC50 value is determined from the resulting concentration-response curve.

Visualizing the Molecular Landscape

To better understand the context of the biological activities of N-benzylpiperidine derivatives, the following diagrams illustrate a general workflow for their discovery and the signaling pathways they modulate.

G General Workflow for N-Benzylpiperidine Derivative Discovery cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical Studies A Scaffold Selection (N-Benzylpiperidine) B In Silico Design & Virtual Screening A->B C Chemical Synthesis B->C D Primary Screening (e.g., AChE Inhibition) C->D E Secondary Assays (e.g., Selectivity, Other Targets) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H In Vivo Efficacy & Toxicology Studies G->H I Preclinical Candidate Selection H->I

Caption: A generalized workflow for the discovery and development of N-benzylpiperidine derivatives.

G Simplified Opioid Receptor Signaling Pathway Ligand Opioid Agonist (e.g., N-Benzylpiperidine derivative) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannel Ion Channels G_Protein->IonChannel Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Channel ↓ Ca2+ Influx IonChannel->Ca_Channel K_Channel ↑ K+ Efflux IonChannel->K_Channel Ca_Channel->Analgesia K_Channel->Analgesia

Caption: A simplified diagram of the Gi/o-coupled opioid receptor signaling cascade.

G Simplified α7 Nicotinic Acetylcholine Receptor Signaling Antagonist N-Benzylpiperidine Antagonist Receptor α7 nAChR (Ligand-Gated Ion Channel) Antagonist->Receptor Blocks Agonist Acetylcholine Agonist->Receptor Binds Ion_Influx ↓ Na+/Ca2+ Influx Receptor->Ion_Influx Depolarization ↓ Neuronal Depolarization Ion_Influx->Depolarization Signaling ↓ Downstream Signaling Depolarization->Signaling Effect Modulation of Neurotransmission Signaling->Effect

Caption: Antagonism of the α7 nicotinic acetylcholine receptor signaling pathway.

Conclusion

The N-benzylpiperidine scaffold continues to be a highly fruitful starting point for the design and discovery of novel therapeutic agents. Its derivatives have demonstrated significant activity across a range of important biological targets, including cholinesterases, opioid receptors, cancer cell lines, and nicotinic acetylcholine receptors. The data and protocols presented in this guide highlight the diverse pharmacological profiles that can be achieved through modification of this versatile chemical entity. Further exploration of the structure-activity relationships and mechanisms of action of N-benzylpiperidine derivatives holds considerable promise for the development of new and improved treatments for a variety of diseases.

References

Foundational

A Prospective Analysis of the Pharmacological Profile of n-Benzyl-n-ethylpiperidin-4-amine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals. Introduction n-Benzyl-n-ethylpiperidin-4-amine is a substituted piperidine derivative. The piperidine scaffold, particularly the N-benzylpiperidine m...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Benzyl-n-ethylpiperidin-4-amine is a substituted piperidine derivative. The piperidine scaffold, particularly the N-benzylpiperidine motif, is a common feature in a multitude of biologically active compounds and approved drugs[1]. This structural element is known to impart favorable physicochemical and pharmacokinetic properties and can engage in crucial interactions, such as cation-π interactions, with various biological targets[1]. This guide synthesizes the available information on close structural analogs of n-Benzyl-n-ethylpiperidin-4-amine to propose its potential mechanisms of action, providing a foundation for future research and drug development efforts.

Core Structural Features and Physicochemical Properties

n-Benzyl-n-ethylpiperidin-4-amine possesses a molecular formula of C14H22N2 and a molecular weight of 218.34 g/mol [2].

PropertyValueSource
Molecular FormulaC14H22N2[2]
Molecular Weight218.34[2]
TPSA (Topological Polar Surface Area)15.27 Ų[2]
LogP2.2605[2]
Hydrogen Bond Acceptors2[2]
Hydrogen Bond Donors1[2]
Rotatable Bonds4[2]

Potential Mechanisms of Action

Based on the pharmacology of its structural analogs, n-Benzyl-n-ethylpiperidin-4-amine may exhibit activity at one or more of the following targets:

  • Sigma (σ) Receptors

  • Monoamine Transporters and Enzymes

  • Nicotinic Acetylcholine Receptors (nAChRs)

  • Cholinesterases

Sigma (σ) Receptor Modulation

The N-benzylpiperidine scaffold is a well-established pharmacophore for sigma (σ) receptors, which are unique intracellular proteins involved in cellular signaling and stress responses.

sigma_receptor_pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum ion_channel Ion Channel (e.g., K+, Ca2+) cellular_response Modulation of Cellular Excitability & Signaling ion_channel->cellular_response receptor_tyrosine_kinase Receptor Tyrosine Kinase receptor_tyrosine_kinase->cellular_response sigma1_receptor σ1 Receptor sigma1_receptor->ion_channel Modulates sigma1_receptor->receptor_tyrosine_kinase Modulates ip3_receptor IP3 Receptor sigma1_receptor->ip3_receptor Modulates calcium_release Ca2+ Release ip3_receptor->calcium_release Induces ligand n-Benzyl-n-ethyl- piperidin-4-amine ligand->sigma1_receptor Binds calcium_release->cellular_response

Numerous studies have demonstrated the high affinity of N-benzylpiperidine derivatives for sigma receptors.

CompoundReceptorAffinity (Ki, nM)Selectivity (σ1/σ2)Reference
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ10.96 ± 0.0596-fold[3]
"σ291.8 ± 8.1[3]
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideσ1/σ2 (displacement by haloperidol)4.6-[4]
"σ1/σ2 (displacement by DTG)56-[4]
N-benzyl-N-methylamine derivative (21a)σ1-4-fold[5]

This protocol is adapted from methodologies described for sigma receptor binding studies.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis tissue_prep Prepare tissue homogenate (e.g., guinea pig brain) membrane_prep Isolate cell membranes via centrifugation tissue_prep->membrane_prep resuspend Resuspend membranes in assay buffer membrane_prep->resuspend incubation Incubate membranes with: - Radioligand (e.g., [3H]DTG) - Test compound (varying conc.) - Buffer resuspend->incubation filtration Separate bound and free radioligand via rapid vacuum filtration incubation->filtration non_specific For non-specific binding, add excess unlabeled ligand (e.g., Haloperidol) non_specific->incubation scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation calculation Calculate specific binding scintillation->calculation curve_fitting Generate competition curves and calculate Ki values calculation->curve_fitting

Monoamine Releasing Activity and MAO Inhibition

The structurally similar compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent and a weak monoamine oxidase (MAO) inhibitor[6].

monoamine_release_pathway synaptic_cleft Synaptic Cleft cytosolic_ma cytosolic_ma transporter transporter cytosolic_ma->transporter Induces Reverse Transport (Efflux) transporter->synaptic_cleft Monoamine Release

CompoundActionEC50 / IC50Reference
4-BenzylpiperidineDopamine (DA) ReleaseEC50 = 109 nM[6]
"Norepinephrine (NE) ReleaseEC50 = 41.4 nM[6]
"Serotonin (5-HT) ReleaseEC50 = 5,246 nM[6]
"MAO-A InhibitionIC50 = 130 µM[6]
"MAO-B InhibitionIC50 = 750 µM[6]

This protocol describes a common method to measure neurotransmitter release from brain tissue slices or synaptosomes.

  • Preparation: Brain regions rich in the desired neurotransmitter (e.g., striatum for dopamine) are dissected and either sliced or homogenized to prepare synaptosomes.

  • Loading: The tissue preparation is incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine), which is taken up into the neurons.

  • Superfusion: The loaded tissue is placed in a superfusion chamber and washed with buffer to establish a stable baseline of radioactivity.

  • Stimulation: The tissue is exposed to the test compound (n-Benzyl-n-ethylpiperidin-4-amine) at various concentrations. Fractions of the superfusate are collected over time.

  • Quantification: The amount of radioactivity in each collected fraction is measured using liquid scintillation counting.

  • Analysis: The release of the radiolabeled neurotransmitter is quantified as a percentage of the total radioactivity in the tissue. EC50 values are determined by plotting the concentration-response curve.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Derivatives of N-benzylpiperidine have been identified as antagonists of neuronal nAChRs, particularly the α7 subtype[7].

A study on N-benzylpiperidine derivatives found that they act as noncompetitive antagonists (negative allosteric modulators) of nAChRs, with a preference for the α7 subtype[7].

CompoundReceptorActionIC50Reference
Compound 13α7 nAChRAntagonistSubmicromolar[7]
Compound 26α7 nAChRAntagonistSubmicromolar[7]
Compound 38α7 nAChRAntagonistSubmicromolar[7]
2-(1-benzylpiperidin-4-yl)-ethylamine (48)α7 nAChRAntagonistComparable to above[7]

These compounds were less effective on α3β4 and α4β2 nAChRs[7].

This technique is used to measure ion flow across the membrane of a cell (e.g., a Xenopus oocyte expressing the target receptor) in response to agonists and antagonists.

  • Receptor Expression: Oocytes are injected with cRNA encoding the subunits of the desired nAChR (e.g., α7).

  • Cell Clamping: After a period of expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set level.

  • Agonist Application: An nAChR agonist (e.g., acetylcholine) is applied to the oocyte, which opens the ion channels and generates an inward current. This current is measured by the voltage clamp amplifier.

  • Antagonist Application: The test compound (n-Benzyl-n-ethylpiperidin-4-amine) is co-applied with the agonist, or applied as a pre-incubation.

  • Data Analysis: The reduction in the agonist-induced current in the presence of the test compound is measured. An IC50 value is determined by testing a range of antagonist concentrations.

Synthesis

The synthesis of n-Benzyl-n-ethylpiperidin-4-amine would likely start from commercially available N-benzyl-4-piperidone[8][9]. A potential synthetic route is reductive amination.

synthesis_pathway start N-Benzyl-4-piperidone product n-Benzyl-n-ethyl- piperidin-4-amine start->product Reductive Amination reagent Ethylamine (CH3CH2NH2) reagent->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Conclusion and Future Directions

While direct experimental evidence is lacking, the analysis of structurally related compounds strongly suggests that n-Benzyl-n-ethylpiperidin-4-amine is a promising candidate for pharmacological investigation. The most probable mechanisms of action involve modulation of sigma receptors and/or monoamine systems. Its potential activity as a nAChR antagonist also warrants investigation.

Future research should focus on:

  • In vitro profiling: Conducting radioligand binding assays for sigma receptors, monoamine transporters, and various other CNS receptors.

  • Functional assays: Performing neurotransmitter release assays, electrophysiological recordings, and second messenger assays to determine the functional consequences of receptor binding.

  • In vivo studies: Evaluating the compound's effects on behavior in animal models relevant to CNS disorders, such as models of pain, depression, or psychosis.

This systematic approach will elucidate the true mechanism of action of n-Benzyl-n-ethylpiperidin-4-amine and determine its potential as a therapeutic agent.

References

Exploratory

The Potential of n-Benzyl-n-ethylpiperidin-4-amine Derivatives in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quest for effective Alzheimer's disease (AD) therapeutics has led researchers to explore a multitude of chemical scaffolds. Among these, derivatives of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective Alzheimer's disease (AD) therapeutics has led researchers to explore a multitude of chemical scaffolds. Among these, derivatives of n-Benzyl-n-ethylpiperidin-4-amine have emerged as a promising class of compounds. Their structural similarity to the core of donepezil, a well-established acetylcholinesterase (AChE) inhibitor, has provided a strong foundation for the design of novel multi-target-directed ligands aimed at combating the complex pathology of AD. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as cholinesterase inhibitors, beta-amyloid (Aβ) aggregation modulators, and dual-target inhibitors.

Core Rationale and Multi-Target-Directed Ligand Approach

Alzheimer's disease is a multifaceted neurodegenerative disorder characterized by a decline in acetylcholine (ACh) levels, the formation of amyloid-beta (Aβ) plaques, and neurofibrillary tangles. The complexity of AD suggests that targeting a single pathological pathway may be insufficient. Consequently, the multi-target-directed ligand (MTDL) approach has gained significant traction.[1][2][3] This strategy aims to design single molecules capable of interacting with multiple biological targets involved in the disease cascade. The n-Benzyl-n-ethylpiperidin-4-amine scaffold is an ideal starting point for MTDL design in AD, as it can be chemically modified to interact with various key enzymes and pathological proteins.[4][5]

Key Biological Targets

The primary targets for n-Benzyl-n-ethylpiperidin-4-amine derivatives in AD research include:

  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of ACh in the synaptic cleft, thereby improving cholinergic neurotransmission and cognitive function.[6]

  • Butyrylcholinesterase (BuChE): While AChE is the primary cholinesterase in a healthy brain, BuChE activity increases in the AD brain and also contributes to acetylcholine hydrolysis. Therefore, dual inhibition of both AChE and BuChE is considered a valuable therapeutic strategy.[5]

  • Amyloid-Beta (Aβ) Aggregation: The aggregation of Aβ peptides into soluble oligomers and insoluble plaques is a central event in AD pathology. Compounds that can inhibit this aggregation process are of great interest.

  • Histone Deacetylases (HDACs): Emerging evidence suggests that HDACs are involved in the epigenetic dysregulation observed in AD. Dual inhibitors of HDACs and AChE have shown promise in preclinical studies.[1][7]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various n-Benzyl-n-ethylpiperidin-4-amine derivatives from the literature.

Table 1: Cholinesterase Inhibitory Activity of Selected Derivatives

Compound IDAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
d5 6.89-[1]
d10 3.22-[1]
4a 2.08 ± 0.167.41 ± 0.44[5]
20 5.94 ± 1.08-[8]
28 0.41 ± 1.25-[8]

Table 2: Dual HDAC and AChE Inhibitory Activity

Compound IDHDAC IC₅₀ (µM)AChE IC₅₀ (µM)Reference
d5 0.176.89[1]
d10 0.453.22[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of n-Benzyl-n-ethylpiperidin-4-amine derivatives.

General Synthesis of the n-Benzyl-n-ethylpiperidin-4-amine Core

A common synthetic route to the n-Benzyl-n-ethylpiperidin-4-amine core involves the reductive amination of N-benzyl-4-piperidone with ethylamine. The starting N-benzyl-4-piperidone can be synthesized through various methods, including the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine.[9][10]

Protocol: Synthesis of 1-Benzyl-4-piperidone [9]

  • To a solution of 4-piperidone monohydrate hydrochloride in dry DMF, add anhydrous potassium carbonate and stir at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture and heat at 65°C for 14 hours.

  • Cool the reaction mixture to room temperature, filter, and quench with ice water.

  • Extract the resulting mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 1-benzyl-4-piperidone.

In Vitro Assays

This spectrophotometric assay is widely used to determine cholinesterase activity.[6][11][12]

Protocol: Ellman's Method for Cholinesterase Inhibition [11][12]

  • Reagents:

    • 0.1 M Phosphate Buffer (pH 8.0)

    • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer

    • 14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) in deionized water

    • AChE or BuChE enzyme solution of appropriate concentration

    • Test compound solutions at various concentrations

  • Procedure (96-well plate format):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI/BTCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution.

    • Pre-incubate the plate (buffer, enzyme, DTNB, and test compound/solvent) for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the substrate (ATCI or BTCI) to all wells.

    • Immediately measure the change in absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.

    • The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates of the test samples to the control. IC₅₀ values are determined from the dose-response curves.

This fluorescence-based assay is used to monitor the formation of amyloid fibrils.[13][14][15]

Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition [13][14]

  • Reagents:

    • Aβ₁₋₄₂ peptide, pre-treated to ensure a monomeric state.

    • Assay buffer (e.g., PBS, pH 7.4).

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in assay buffer).

    • Test compound solutions at various concentrations.

  • Procedure (96-well black, clear-bottom plate format):

    • Prepare a reaction mixture containing Aβ₁₋₄₂ (e.g., 20 µM final concentration), ThT (e.g., 20 µM final concentration), and the test compound at various concentrations in the assay buffer.

    • Positive Control: Aβ₁₋₄₂ and ThT without the inhibitor.

    • Negative Control: Assay buffer and ThT without Aβ₁₋₄₂.

    • Incubate the plate at 37°C, with intermittent shaking to promote aggregation.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours using a microplate reader (excitation ~440 nm, emission ~485 nm).

    • An increase in fluorescence indicates Aβ fibril formation. The percentage of inhibition is calculated by comparing the fluorescence of the test samples to the positive control.

In Vivo Behavioral Models

Scopolamine, a muscarinic receptor antagonist, is commonly used to induce a transient cognitive deficit in animal models, mimicking the cholinergic dysfunction seen in AD.[16][17]

This fear-motivated test is used to assess long-term memory.[18][19][20]

Protocol: Passive Avoidance Test [18][19]

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Acquisition Phase (Training):

    • Place the animal (rat or mouse) in the light compartment.

    • When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock.

    • The animal learns to associate the dark compartment with the aversive stimulus.

  • Retention Phase (Testing):

    • After a set period (e.g., 24 hours), place the animal back in the light compartment.

    • Measure the latency to enter the dark compartment.

    • A longer latency indicates better memory of the aversive experience.

    • The effect of a test compound is evaluated by administering it before the acquisition or retention phase and comparing the latency to that of a control group.

This test is a widely used method to assess spatial learning and memory in rodents.[16][21]

Protocol: Morris Water Maze Test [16][21]

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase (Training):

    • The animal is placed in the water at different starting positions and must learn to find the hidden platform using the distal visual cues.

    • Training typically consists of several trials per day for several consecutive days.

    • The time taken to find the platform (escape latency) and the path length are recorded.

  • Probe Trial (Memory Test):

    • After the training period, the platform is removed from the pool.

    • The animal is allowed to swim freely for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

    • Test compounds can be administered before or after training sessions to assess their effects on memory acquisition, consolidation, or retrieval.

Visualizations

Signaling Pathway

Multi-Target Signaling Pathway for n-Benzyl-n-ethylpiperidin-4-amine Derivatives cluster_0 n-Benzyl-n-ethylpiperidin-4-amine Derivative cluster_1 Biological Targets in Alzheimer's Disease cluster_2 Pathophysiological Consequences cluster_3 Therapeutic Outcomes Derivative Derivative AChE AChE Derivative->AChE Inhibition BuChE BuChE Derivative->BuChE Inhibition Abeta Aβ Aggregation Derivative->Abeta Inhibition HDAC HDAC Derivative->HDAC Inhibition ACh_depletion Acetylcholine Depletion AChE->ACh_depletion BuChE->ACh_depletion Abeta_plaques Aβ Plaques Abeta->Abeta_plaques Gene_dysregulation Gene Dysregulation HDAC->Gene_dysregulation Cognitive_improvement Improved Cognition ACh_depletion->Cognitive_improvement Abeta_plaques->Cognitive_improvement Gene_dysregulation->Cognitive_improvement Experimental Workflow Synthesis Synthesis of Derivatives In_Vitro In Vitro Assays Synthesis->In_Vitro ChE_Assay Cholinesterase Inhibition (Ellman's Method) In_Vitro->ChE_Assay Abeta_Assay Aβ Aggregation Inhibition (ThT Assay) In_Vitro->Abeta_Assay HDAC_Assay HDAC Inhibition Assay In_Vitro->HDAC_Assay In_Vivo In Vivo Behavioral Models In_Vitro->In_Vivo Promising Candidates PA_Test Passive Avoidance Test In_Vivo->PA_Test MWM_Test Morris Water Maze Test In_Vivo->MWM_Test Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

Foundational

The Antimicrobial Landscape of N-Benzyl-n-ethylpiperidin-4-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, piperidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide focuses on the antimicrobial properties of n-Benzyl-n-ethylpiperidin-4-amine analogs and related N-substituted 4-aminopiperidine derivatives, providing a comprehensive overview of their activity, underlying mechanisms, and the experimental protocols used for their evaluation.

Quantitative Antimicrobial Spectrum

The antimicrobial efficacy of N-substituted piperidine derivatives has been evaluated against a range of bacterial and fungal pathogens. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized below. Lower MIC values indicate greater potency.

Antibacterial Activity

N-benzyl piperidin-4-one derivatives, precursors to the amine analogs, have demonstrated activity against both Gram-positive and Gram-negative bacteria. The primary method for evaluating this has been the disc diffusion method.[1] For instance, certain synthesized piperidine derivatives showed inhibitory zones against Staphylococcus aureus and Escherichia coli.[1][2] Further studies on substituted N-benzhydrylpiperidin-4-amine derivatives also confirmed antibacterial activity against Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus.[3]

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

Compound Test Organism Activity Metric Result Reference
1-(3ʹ-methylbenzoyl)-piperidine-4-carboxylic acid amide Escherichia coli Zone of Inhibition - [4]
1-(3ʹ-methylbenzoyl)-piperidine-4-carboxylic acid amide Staphylococcus aureus Zone of Inhibition - [4]
1-(Toluene-2-sulfonyl)-piperidine-4-carboxylic acid amide Escherichia coli Zone of Inhibition - [4]
1-(Toluene-2-sulfonyl)-piperidine-4-carboxylic acid amide Staphylococcus aureus Zone of Inhibition - [4]
1-(2ʹ, 4ʹ,6ʹ-Trimethyl-benzenesulfonyl)-piperidine-4-carboxylic acid amide Escherichia coli Zone of Inhibition - [4]

| 1-(2ʹ, 4ʹ,6ʹ-Trimethyl-benzenesulfonyl)-piperidine-4-carboxylic acid amide | Staphylococcus aureus | Zone of Inhibition | - |[4] |

Note: Specific quantitative data from the cited source was not available in the abstract.

Antifungal Activity

A significant body of research points to the potent antifungal activity of 4-aminopiperidine derivatives, particularly against clinically relevant yeasts and molds. These compounds have been shown to target ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[5]

Table 2: Antifungal Activity (MIC in µg/mL) of N-Substituted 4-Aminopiperidine Analogs

Compound Candida albicans (ATCC 90028) Aspergillus fumigatus (ATCC 204305) Candida krusei (ATCC 6258) Candida glabrata (ATCC 90030) Reference
1-Benzyl-N-dodecylpiperidin-4-amine 1 4 1 2 [5]
N-Dodecyl-1-phenethylpiperidin-4-amine 1 4 1 1 [5]
1-Benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine >64 >64 >64 >64 [5]
1-Benzyl-N-octylpiperidin-4-amine 8 32 8 8 [5]

| 1-Benzyl-N-hexylpiperidin-4-amine | 32 | 64 | 32 | 32 |[5] |

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Studies on antifungal 4-aminopiperidines suggest that their mechanism of action involves the disruption of the ergosterol biosynthesis pathway in fungi.[5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in this pathway, these compounds compromise the structural integrity and function of the fungal membrane, leading to cell death. The specific enzymes indicated as potential targets are sterol C14-reductase and sterol C8-isomerase.[5]

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme1 Sterol C14-Reductase lanosterol->enzyme1 intermediate Ergosterol Precursors enzyme2 Sterol C8-Isomerase intermediate->enzyme2 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibitor 4-Aminopiperidine Analogs inhibitor->enzyme1 inhibitor->enzyme2 enzyme1->intermediate enzyme2->ergosterol

Caption: Proposed mechanism of action for antifungal 4-aminopiperidine analogs.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and antimicrobial evaluation of n-Benzyl-n-ethylpiperidin-4-amine analogs and related compounds, based on published literature.

Synthesis of 4-Aminopiperidine Analogs

A common and effective method for the synthesis of N-substituted 4-aminopiperidines is reductive amination.[5]

G start_materials N-Substituted 4-Piperidone + Primary Amine reaction Reductive Amination (e.g., Sodium Triacetoxyborohydride) start_materials->reaction product N-Substituted 4-Aminopiperidine Analog reaction->product purification Purification (e.g., Chromatography) product->purification analysis Structural Characterization (NMR, MS, IR) purification->analysis

Caption: General workflow for the synthesis of 4-aminopiperidine analogs.

Detailed Protocol for Reductive Amination:

  • Reactant Preparation: An N-substituted 4-piperidone (e.g., 1-benzyl-4-piperidone) is dissolved in a suitable solvent such as dichloromethane.

  • Amine Addition: The desired primary amine (e.g., n-ethylamine or a substituted benzylamine) is added to the solution, typically in a 1.5 molar excess.

  • Reducing Agent: A reducing agent, such as sodium triacetoxyborohydride (in approximately 2.0 molar excess), is added portion-wise to the reaction mixture.[5]

  • Reaction: The mixture is stirred at room temperature for a specified period, often several hours to overnight, until the reaction is complete as monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched, often with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over a drying agent like sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified, typically by column chromatography on silica gel, to yield the pure N-substituted 4-aminopiperidine analog.

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][5]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is determined using standardized methods such as broth microdilution or disc diffusion.

3.2.1. Broth Microdilution Method (for MIC Determination)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G compound_prep Prepare Serial Dilutions of Test Compound plate_prep Inoculate Microtiter Plate Wells (Compound + Microbe) compound_prep->plate_prep inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->plate_prep incubation Incubate at Optimal Temperature and Time plate_prep->incubation readout Visually or Spectrophotometrically Assess Microbial Growth incubation->readout mic_det Determine MIC Value readout->mic_det

Caption: Workflow for the broth microdilution susceptibility test.

Detailed Protocol:

  • Media Preparation: A suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) is prepared and sterilized.

  • Compound Dilution: The test compounds are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., McFarland standard). This suspension is then diluted in the broth to the final desired inoculum concentration.

  • Inoculation: The wells of the microtiter plate containing the compound dilutions are inoculated with the microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

3.2.2. Disc Diffusion Method

This method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the size of the zone of growth inhibition around a disc impregnated with the test compound.[1][2]

Detailed Protocol:

  • Agar Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., ethanol).[2] The solvent is allowed to evaporate.

  • Placement and Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. The plates are then incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc where microbial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

N-Benzyl-n-ethylpiperidin-4-amine analogs and related 4-aminopiperidines represent a valuable scaffold for the development of novel antimicrobial agents, particularly antifungals. The available data indicates potent activity against a range of clinically important pathogens, with a likely mechanism of action involving the disruption of fungal ergosterol biosynthesis. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies.

Future research should focus on:

  • Expanding the library of analogs to optimize potency and broaden the antimicrobial spectrum.

  • Conducting detailed mechanistic studies to confirm the enzymatic targets within the ergosterol biosynthesis pathway.

  • Evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising lead compounds in animal models of infection.

  • Assessing the potential for resistance development in target pathogens.

This guide provides a foundational understanding for researchers and drug developers interested in exploring the potential of this important class of antimicrobial compounds.

References

Exploratory

The Piperidine Moiety: A Cornerstone in Acetylcholinesterase Inhibition

A Technical Guide for Researchers and Drug Development Professionals The piperidine ring, a ubiquitous scaffold in medicinal chemistry, plays a pivotal role in the design of potent acetylcholinesterase (AChE) inhibitors....

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, plays a pivotal role in the design of potent acetylcholinesterase (AChE) inhibitors. This technical guide delves into the critical contributions of the piperidine moiety to AChE inhibition, providing a comprehensive overview of its structure-activity relationships, binding interactions, and the experimental methodologies used to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases, particularly Alzheimer's disease.

The Crucial Role of the Piperidine Moiety in AChE Binding

The effectiveness of piperidine-based inhibitors lies in the strategic interactions of the piperidine ring with key residues within the acetylcholinesterase active site. The AChE active site is a deep and narrow gorge, approximately 20 Å deep, with two main binding regions: the Catalytic Anionic Site (CAS) at the base of the gorge and the Peripheral Anionic Site (PAS) near the gorge entrance.

The protonated nitrogen atom of the piperidine ring is a key pharmacophoric feature. It forms a crucial cation-π interaction with the indole ring of Tryptophan 86 (Trp86) in the CAS. This interaction anchors the inhibitor to the catalytic machinery of the enzyme, preventing the binding and hydrolysis of the neurotransmitter acetylcholine.

Furthermore, substituents on the piperidine ring, particularly the N-benzyl group commonly found in potent inhibitors like Donepezil, extend towards the PAS. This allows for additional π-π stacking interactions with aromatic residues such as Tyrosine 337 (Tyr337) and Phenylalanine 338 (Phe338) in the PAS. This dual binding at both the CAS and PAS significantly enhances the inhibitory potency and selectivity of the compounds.

Quantitative Analysis of Piperidine-Based AChE Inhibitors

The inhibitory potency of various piperidine derivatives against AChE is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of notable piperidine-based AChE inhibitors, providing a clear comparison of their activities.

Compound Name/NumberStructureAChE IC50 (nM)Reference
Donepezil (E2020)1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7[1]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56[2]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19)1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine1.2[3]
Compound 45aN-benzylpyridinium derivative1.9[4][5]
Compound 40aN-benzylpyridinium derivative8.9[4][5]
Compound 5hN-benzylpiperidine derivative830[6]
Compound 9pThiazolopyrimidine derivative with piperidine730[6]
Compound 281-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide410[7]
Compound d10N-benzyl piperidine derivative3220[8]
Compound 1d1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one12550[9]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity and inhibition is the spectrophotometric method developed by Ellman and colleagues.

Principle:

This assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant.

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (piperidine derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in deionized water.

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay in 96-Well Plate:

    • In each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations (or solvent for the control).

    • Add 10 µL of the AChE solution.

    • Add 10 µL of the DTNB solution.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)

The synthesis of Donepezil, a prominent piperidine-based AChE inhibitor, is a multi-step process. A common synthetic route involves the following key steps:

Step 1: Synthesis of 1-benzyl-4-formylpiperidine

  • To a solution of 4-piperidinecarboxaldehyde in a suitable solvent, add benzyl bromide and a base (e.g., potassium carbonate).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the crude product.

  • Purify the product by column chromatography to obtain pure 1-benzyl-4-formylpiperidine.

Step 2: Condensation of 1-benzyl-4-formylpiperidine with 5,6-dimethoxy-1-indanone

  • To a solution of 5,6-dimethoxy-1-indanone in an anhydrous solvent (e.g., THF) at low temperature (e.g., -78°C), add a strong base (e.g., lithium diisopropylamide, LDA) to form the enolate.

  • Add a solution of 1-benzyl-4-formylpiperidine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and perform an aqueous workup to isolate the crude condensed product, 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)piperidine.

Step 3: Reduction of the exocyclic double bond

  • Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol or THF).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H2 gas) at a suitable pressure.

  • Monitor the reaction until the starting material is consumed.

  • Filter the catalyst and concentrate the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil).

Visualizations

The following diagrams illustrate key concepts and workflows related to the role of the piperidine moiety in acetylcholinesterase inhibition.

AChE_Inhibition_Pathway cluster_AChE Acetylcholinesterase (AChE) Active Site cluster_Inhibitor Piperidine-Based Inhibitor CAS Catalytic Anionic Site (CAS) (Trp86, Glu202, His447) Hydrolysis Hydrolysis CAS->Hydrolysis PAS Peripheral Anionic Site (PAS) (Tyr72, Tyr124, Trp286, Tyr337, Tyr341) Piperidine Protonated Piperidine Ring Piperidine->CAS Binds (Cation-π) Inhibition Inhibition N_Benzyl N-Benzyl Group N_Benzyl->PAS Binds (π-π) Acetylcholine Acetylcholine Acetylcholine->CAS Binds Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate No_Signal Termination of Nerve Impulse Choline_Acetate->No_Signal Inhibition->Hydrolysis Blocks ACh_Accumulation Acetylcholine Accumulation Inhibition->ACh_Accumulation Signal_Prolongation Prolonged Nerve Impulse ACh_Accumulation->Signal_Prolongation Ellman_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, AChE, ATCI, DTNB, Inhibitor) start->reagent_prep plate_setup 96-Well Plate Setup (Buffer, Inhibitor, AChE, DTNB) reagent_prep->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_start Initiate Reaction (Add ATCI) pre_incubation->reaction_start kinetic_read Kinetic Measurement (Absorbance at 412 nm) reaction_start->kinetic_read data_analysis Data Analysis (Calculate % Inhibition and IC50) kinetic_read->data_analysis end End data_analysis->end SAR_Piperidine_AChE Piperidine_Core Piperidine Core Protonated Nitrogen Ring Substituents AChE_Binding AChE Binding CAS Interaction PAS Interaction Piperidine_Core:n->AChE_Binding:cas Cation-π Interaction with Trp86 Piperidine_Core:r->AChE_Binding:pas π-π Stacking with Tyr337, Phe338 (e.g., N-Benzyl) Inhibitory_Potency Inhibitory Potency IC50 Value AChE_Binding->Inhibitory_Potency Determines

References

Foundational

N-Benzyl-n-ethylpiperidin-4-amine: A Core Chemical Intermediate for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-Benzyl-n-ethylpiperidin-4-amine is a pivotal chemical intermediate, belonging to the versatile class of 4-aminopiperi...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-n-ethylpiperidin-4-amine is a pivotal chemical intermediate, belonging to the versatile class of 4-aminopiperidine derivatives. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and significant role as a building block in the development of pharmaceutically active compounds. The synthesis primarily involves the reductive amination of N-benzyl-4-piperidone, a key precursor itself synthesized from basic starting materials. The N-benzylpiperidine motif is a frequently utilized scaffold in medicinal chemistry, valued for its ability to modulate the physicochemical and pharmacological properties of drug candidates.[1] This document details the experimental protocols for the synthesis of its precursor, outlines the subsequent amination, and presents its chemical data. Furthermore, it explores the mechanism of action of prominent drugs derived from this structural class, such as the acetylcholinesterase inhibitor Donepezil, providing a logical framework for its application in drug design.

Introduction

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[2] The introduction of a piperidine unit is a well-established strategy in drug development to enhance bioactivity and fine-tune pharmacokinetic profiles.[2] N-benzyl-4-piperidone, the direct precursor to N-Benzyl-n-ethylpiperidin-4-amine, serves as a critical intermediate in the synthesis of numerous drugs.[2] The benzyl group can function as a protecting group, which can be removed by hydrogenolysis, while the 4-position offers a reactive site for introducing diverse functionalities.[2] This guide focuses on N-Benzyl-n-ethylpiperidin-4-amine, a specific derivative that holds potential as a versatile intermediate for creating novel therapeutic agents.

Physicochemical and Analytical Data

PropertyValueReference
CAS Number 76167-64-1[3]
Molecular Formula C₁₄H₂₂N₂[3]
Molecular Weight 218.34 g/mol [3]
Purity (Commercial) ≥95%[3]
Topological Polar Surface Area (TPSA) 15.27 Ų[3]
logP (Calculated) 2.2605[3]

Synthesis of N-Benzyl-n-ethylpiperidin-4-amine

The synthesis of N-Benzyl-n-ethylpiperidin-4-amine is most efficiently achieved through a two-stage process: first, the synthesis of the key intermediate N-benzyl-4-piperidone, followed by its reductive amination with ethylamine.

Stage 1: Synthesis of N-benzyl-4-piperidone

A common and effective method for synthesizing N-benzyl-4-piperidone involves a one-pot reaction using benzylamine and an acrylic ester, followed by a Dieckmann condensation and decarboxylation.

  • Michael Addition: Benzylamine and an alcoholic organic solvent (e.g., methanol) are added to a reaction vessel. An acrylate ester (e.g., methyl acrylate) is added dropwise. The molar ratio of acrylate to benzylamine is typically between 2.6 and 5. The mixture is stirred and then heated to 50-60°C for 9-24 hours.[4] After the reaction, excess acrylate and solvent are removed by distillation.[4]

  • Dieckmann Condensation: An organic solvent for the condensation (e.g., toluene) is added, followed by the portion-wise addition of an organic base (e.g., sodium methoxide). The temperature is raised to 50-85°C.[4]

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled and neutralized with an acid (e.g., dilute HCl). A catalyst such as lithium chloride or calcium chloride is added, and the mixture is heated at 60-85°C for 1-5 hours.[4]

  • Work-up and Purification: After cooling, the pH is adjusted to 8-9 with an inorganic base (e.g., NaOH solution). The aqueous layer is separated. The organic layer is distilled under reduced pressure to yield N-benzyl-4-piperidone as a yellow, transparent liquid.[4]

ParameterValueReference
Yield 90.2%
Purity (GC) 99.5%
Appearance Yellow transparent liquid
Boiling Point 135°C @ 8 mmHg
Stage 2: Reductive Amination

N-benzyl-4-piperidone is converted to the target compound, N-Benzyl-n-ethylpiperidin-4-amine, via reductive amination. This reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by a hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mild nature and selectivity, minimizing the risk of reducing the starting ketone.

  • Reaction Setup: N-benzyl-4-piperidone (1.0 equivalent) and ethylamine (1.1 to 1.5 equivalents) are dissolved in a suitable solvent such as methanol or dichloroethane.

  • Formation of Iminium Ion: The mixture is stirred, often in the presence of a weak acid like acetic acid, to facilitate the formation of the iminium ion.

  • Reduction: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the solution. The reaction is typically stirred at room temperature for several hours (e.g., 24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction is quenched, often by the addition of a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the final N-Benzyl-n-ethylpiperidin-4-amine.

G cluster_synthesis Synthesis Workflow A N-benzyl-4-piperidone C Iminium Ion Intermediate A->C + B Ethylamine B->C D N-Benzyl-n-ethylpiperidin-4-amine C->D Reduction reductant NaBH(OAc)₃ reductant->C

Fig. 1: Reductive amination workflow.

Role as a Chemical Intermediate in Drug Development

N-Benzyl-n-ethylpiperidin-4-amine is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. The N-benzyl group can be readily removed via catalytic hydrogenation to yield a secondary piperidine amine, which can then be further functionalized. This strategy is central to the synthesis of fentanyl and its potent analgesic analogues, where the piperidine nitrogen is alkylated with a phenethyl group.

Precursor to Fentanyl Analogs

The Janssen synthesis of fentanyl, a powerful synthetic opioid, historically started from 1-benzyl-4-piperidone.[5] This involved condensation with aniline, reduction, acylation with propionic anhydride, debenzylation, and finally N-alkylation with a 2-phenylethyl halide.[5] N-Benzyl-n-ethylpiperidin-4-amine represents a variation on this theme, where the 4-position is substituted with an ethylamino group instead of an anilino group, making it a precursor for a different class of potential opioid receptor modulators or other CNS-active agents.

Precursor to Acetylcholinesterase Inhibitors (Donepezil)

While not a direct intermediate for Donepezil, the precursor N-benzyl-4-piperidone is fundamental to its synthesis.[2] This highlights the importance of the N-benzylpiperidone scaffold in medicinal chemistry. The synthesis of Donepezil involves reacting N-benzyl-4-piperidone with 5,6-dimethoxy-1-indanone. This connection underscores the utility of the broader class of N-benzylpiperidine derivatives in developing treatments for neurodegenerative diseases.

Signaling Pathway: Inhibition of Acetylcholinesterase by Donepezil

To illustrate the biological relevance of this chemical class, the mechanism of action for Donepezil is presented. Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.[3] Its therapeutic effect stems from its ability to inhibit the enzyme acetylcholinesterase (AChE).[6]

AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating its signal. In Alzheimer's disease, there is a deficit of cholinergic neurotransmission. By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic function and improving cognitive symptoms.

Donepezil is a reversible, mixed competitive and non-competitive inhibitor.[2][7] This means it binds to two principal sites on the AChE enzyme:

  • Catalytic Active Site (CAS): Located deep within a gorge of the enzyme, this is where acetylcholine is hydrolyzed. Donepezil competes with acetylcholine for binding at this site.

  • Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, this site is involved in guiding acetylcholine towards the active site. Donepezil's binding here can block the entry of the substrate.

By binding to both sites simultaneously, Donepezil effectively traps the enzyme in an inhibited state, preventing it from breaking down acetylcholine.[7]

G cluster_synapse Cholinergic Synapse cluster_enzyme AChE Inhibition Mechanism presynaptic Presynaptic Neuron ach_vesicle ACh presynaptic->ach_vesicle Releases postsynaptic Postsynaptic Neuron ach_receptor ACh Receptors ach_vesicle->ach_receptor Binds to ache Acetylcholinesterase (AChE) ach_vesicle->ache Hydrolyzed by ach_receptor->postsynaptic Activates donepezil Donepezil donepezil->ache Inhibits ache_enzyme AChE Enzyme cas Catalytic Active Site (CAS) pas Peripheral Anionic Site (PAS) donepezil_mol Donepezil donepezil_mol->cas Binds (Competitive) donepezil_mol->pas Binds (Non-competitive) ach_mol Acetylcholine ach_mol->cas Binds

Fig. 2: Signaling pathway of Donepezil-mediated AChE inhibition.

Conclusion

N-Benzyl-n-ethylpiperidin-4-amine stands as a significant chemical intermediate with considerable potential for the synthesis of novel, biologically active molecules. Its straightforward synthesis from the well-established precursor, N-benzyl-4-piperidone, makes it an accessible building block for medicinal chemists. The structural framework of N-benzylpiperidine is proven in its utility for developing CNS-active drugs and other therapeutics. This technical guide provides the foundational chemical knowledge and context necessary for researchers to leverage N-Benzyl-n-ethylpiperidin-4-amine in their drug discovery and development programs. Further research into the specific applications and biological activities of its unique derivatives is warranted and holds promise for future pharmaceutical innovation.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of n-Benzyl-n-ethylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of n-Benzyl-n-ethylpiperidin-4-amine, a valuable piperidine derivative for pharmaceutical resea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of n-Benzyl-n-ethylpiperidin-4-amine, a valuable piperidine derivative for pharmaceutical research and development. The primary synthetic route described is the reductive amination of N-benzyl-4-piperidone with ethylamine.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂[1]
Molecular Weight 218.34 g/mol [1]
CAS Number 76167-64-1[1]
Topological Polar Surface Area (TPSA) 15.27 Ų[1]
logP 2.2605[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 4[1]

Experimental Protocol: Reductive Amination

The synthesis of n-Benzyl-n-ethylpiperidin-4-amine can be efficiently achieved via a one-pot reductive amination reaction. This method involves the reaction of N-benzyl-4-piperidone with ethylamine to form an intermediate iminium ion, which is subsequently reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[2]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
N-Benzyl-4-piperidoneC₁₂H₁₅NO189.25
Ethylamine (as a solution, e.g., 2.0 M in THF)C₂H₅NH₂45.08
Sodium triacetoxyborohydrideNaBH(OAc)₃211.94
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93
Acetic Acid, glacialCH₃COOH60.05
Saturated aqueous sodium bicarbonate solutionNaHCO₃-
Brine (saturated aqueous NaCl solution)NaCl-
Anhydrous sodium sulfateNa₂SO₄-
Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-benzyl-4-piperidone (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM).

  • Addition of Amine: Add a solution of ethylamine (1.1 - 1.5 eq) to the reaction mixture.

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel to yield pure n-Benzyl-n-ethylpiperidin-4-amine.

Visualizations

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of n-Benzyl-n-ethylpiperidin-4-amine via reductive amination.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification start_materials N-Benzyl-4-piperidone + Dichloromethane (DCM) add_ethylamine Add Ethylamine & Acetic Acid start_materials->add_ethylamine stir_1 Stir at RT (20-30 min) add_ethylamine->stir_1 add_nabhoac Add NaBH(OAc)₃ stir_1->add_nabhoac stir_2 Stir at RT (12-24h) add_nabhoac->stir_2 quench Quench with Sat. NaHCO₃ stir_2->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_product n-Benzyl-n-ethylpiperidin-4-amine purify->end_product

Caption: Synthetic workflow for n-Benzyl-n-ethylpiperidin-4-amine.

Reaction Pathway

The diagram below outlines the chemical transformation occurring during the reductive amination process.

Reaction_Pathway N-Benzyl-4-piperidone N-Benzyl-4-piperidone Iminium Ion (Intermediate) Iminium Ion (Intermediate) N-Benzyl-4-piperidone->Iminium Ion (Intermediate) + Ethylamine - H₂O n-Benzyl-n-ethylpiperidin-4-amine n-Benzyl-n-ethylpiperidin-4-amine Iminium Ion (Intermediate)->n-Benzyl-n-ethylpiperidin-4-amine [H] (NaBH(OAc)₃)

Caption: Reaction pathway for the synthesis.

References

Application

Application Note and Protocol: Acetylcholinesterase Inhibition Assay Using n-Benzyl-n-ethylpiperidin-4-amine

Audience: Researchers, scientists, and drug development professionals. Introduction Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitt...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1][2] The inhibition of AChE is a key therapeutic strategy for the treatment of various neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma.[1][3] Therefore, the development and implementation of robust assays to screen for and characterize AChE inhibitors are of significant interest in drug discovery and neuroscience research. This document provides a detailed protocol for determining the inhibitory activity of n-Benzyl-n-ethylpiperidin-4-amine against acetylcholinesterase using the well-established Ellman's method.[1][4]

The Ellman's assay is a simple, rapid, and reliable colorimetric method for measuring cholinesterase activity.[3] The principle of the assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored product 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1][4][5] The rate of TNB formation is directly proportional to the AChE activity.[1][4]

Quantitative Data Summary

The inhibitory potential of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3] The following table provides a representative summary of the concentrations of key reagents used in this assay protocol and hypothetical IC50 values for a known inhibitor for comparison.

Parameter Value Notes
Enzyme Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)A common source for in vitro assays.[1]
Substrate Acetylthiocholine iodide (ATCI)
Chromogen 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)Ellman's Reagent.[1]
Test Compound n-Benzyl-n-ethylpiperidin-4-aminePotential AChE inhibitor.
Positive Control DonepezilA known AChE inhibitor.[1]
Assay Buffer 0.1 M Sodium Phosphate Buffer, pH 8.0Optimal pH for the enzymatic reaction.[1]
Wavelength for Detection 412 nmWavelength at which the yellow product (TNB) is measured.[1][5]
Hypothetical IC50 (Donepezil) 10-100 nMFor comparison of inhibitory potency.
Hypothetical IC50 (n-Benzyl-n-ethylpiperidin-4-amine) To be determinedThe value obtained from the experimental data.

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • n-Benzyl-n-ethylpiperidin-4-amine (Test Compound)

  • Donepezil (Positive Control Inhibitor)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Preparation of Reagents
  • Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.[1]

  • AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, with a common starting point being 0.1-0.25 U/mL.[1] Store aliquots at -20°C.

  • ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh before use.[1]

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.[1]

  • Test Compound (n-Benzyl-n-ethylpiperidin-4-amine) Stock Solution: Prepare a high-concentration stock solution of n-Benzyl-n-ethylpiperidin-4-amine in DMSO.

  • Positive Control (Donepezil) Stock Solution: Prepare a high-concentration stock solution of Donepezil in DMSO.

  • Working Inhibitor Solutions: Prepare serial dilutions of the test compound and positive control stock solutions in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept below 1% to avoid affecting enzyme activity.[1]

Assay Procedure (96-Well Plate Format)

This protocol is designed for a final reaction volume of 200 µL per well.[1]

  • Plate Layout: Design the plate to include wells for:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control (100% Activity): Contains all reagents and the vehicle (DMSO) but no inhibitor.

    • Positive Control: Contains all reagents and a known inhibitor (Donepezil).

    • Test Compound: Contains all reagents and various concentrations of n-Benzyl-n-ethylpiperidin-4-amine.

  • Enzyme and Inhibitor Pre-incubation:

    • To the appropriate wells, add 20 µL of the working inhibitor solutions (test compound or positive control) or vehicle (for the negative control).

    • Add 140 µL of Assay Buffer.

    • Add 20 µL of the AChE working solution to all wells except the blank wells. To the blank wells, add 20 µL of assay buffer.

    • Incubate the plate at room temperature for 15 minutes.

  • Initiation of the Enzymatic Reaction:

    • To each well, add 10 µL of the DTNB working solution.

    • To initiate the reaction, add 10 µL of the ATCI working solution to each well.

  • Measurement of Absorbance:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to measure the absorbance every minute for a total of 10-20 minutes to obtain the reaction kinetics.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[6]

    % Inhibition = [(Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition.[1]

Visualizations

Signaling Pathway of Acetylcholinesterase Action and Inhibition

Acetylcholinesterase_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free Free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_free->AChR Binds to Choline Choline AChE->Choline Produces Choline & Acetate Inhibitor n-Benzyl-n-ethylpiperidin-4-amine Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Mechanism of acetylcholinesterase action and its inhibition.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

AChE_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Buffer, AChE, ATCI, DTNB, Inhibitor) start->prep_reagents plate_setup Set up 96-Well Plate (Blank, Controls, Test Compound) prep_reagents->plate_setup pre_incubation Add Inhibitor/Vehicle, Buffer, and AChE Incubate for 15 min plate_setup->pre_incubation initiate_reaction Add DTNB and ATCI to Initiate Reaction pre_incubation->initiate_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->measure_abs data_analysis Data Analysis (Calculate % Inhibition and IC50) measure_abs->data_analysis end End data_analysis->end

Caption: Workflow for the acetylcholinesterase inhibition assay.

References

Method

Application Notes and Protocols: Antifungal Activity Testing of n-Benzyl-n-ethylpiperidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the robust evaluation of new antifunga...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the robust evaluation of new antifungal compounds. Piperidine derivatives have shown promise as a class of molecules with potential antifungal properties.[1][2] This document provides detailed protocols for determining the in vitro antifungal activity of n-Benzyl-n-ethylpiperidin-4-amine derivatives, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]

Data Presentation

The quantitative results of the antifungal activity testing for n-Benzyl-n-ethylpiperidin-4-amine derivatives should be summarized in clear and concise tables for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of n-Benzyl-n-ethylpiperidin-4-amine Derivatives against Yeast Pathogens

Fungal StrainDerivative 1 MIC (µg/mL)Derivative 2 MIC (µg/mL)Fluconazole MIC (µg/mL) (Control)
Candida albicans ATCC 900280.250.50.5
Candida glabrata ATCC 900300.5116
Candida parapsilosis ATCC 220190.1250.251
Cryptococcus neoformans H990.250.54

Table 2: Minimum Inhibitory Concentration (MIC) of n-Benzyl-n-ethylpiperidin-4-amine Derivatives against Filamentous Fungi

Fungal StrainDerivative 1 MIC (µg/mL)Derivative 2 MIC (µg/mL)Voriconazole MIC (µg/mL) (Control)
Aspergillus fumigatus ATCC 2043050.510.5
Aspergillus flavus ATCC 204304121
Trichophyton rubrum ATCC 281880.250.50.25

Table 3: Minimum Fungicidal Concentration (MFC) of n-Benzyl-n-ethylpiperidin-4-amine Derivatives

Fungal StrainDerivative 1 MFC (µg/mL)MFC/MIC RatioDerivative 2 MFC (µg/mL)MFC/MIC Ratio
Candida albicans ATCC 900281424
Aspergillus fumigatus ATCC 20430524>8>8

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[6] The broth microdilution method is a widely used technique to determine the MIC of an antifungal agent.[3][4][7]

Materials:

  • n-Benzyl-n-ethylpiperidin-4-amine derivatives

  • Standard antifungal control agents (e.g., Fluconazole, Voriconazole)

  • Fungal isolates (yeasts and filamentous fungi)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[3]

  • Sterile 96-well flat-bottom microtiter plates[8]

  • Sterile saline (0.85%)

  • Sterile distilled water

  • Spectrophotometer or microplate reader[8]

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the n-Benzyl-n-ethylpiperidin-4-amine derivatives and control antifungals in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium to achieve the desired concentration range for testing.[8]

  • Inoculum Preparation (Yeasts):

    • Culture yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[3]

  • Inoculum Preparation (Filamentous Fungi):

    • Culture filamentous fungi on Potato Dextrose Agar (PDA) at 35°C until sporulation is observed.

    • Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[3]

  • Plate Preparation and Inoculation:

    • In a 96-well microtiter plate, add 100 µL of the appropriate antifungal dilution to each well.

    • Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C. Incubation times vary depending on the organism: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.[9]

  • Endpoint Determination (MIC):

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% inhibition depending on the drug and fungus) compared to the growth control.[8] The endpoint can be determined visually or by using a microplate reader to measure absorbance.[10]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[11] It is determined as a secondary test after the MIC has been established.[11][12]

Materials:

  • Microtiter plates from the completed MIC assay

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette and tips

  • Incubator (35°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show complete inhibition of growth (i.e., at and above the MIC), and from the growth control well, take a fixed volume (e.g., 10-20 µL) of the suspension.[13][14]

    • Spread the aliquot onto a sterile SDA plate.

  • Incubation:

    • Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the subculture from the growth control well.

  • Endpoint Determination (MFC):

    • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) compared to the initial inoculum.[11][15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination prep_compound Prepare n-Benzyl-n-ethylpiperidin-4-amine Derivative Stock Solutions serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (Yeast or Mold) inoculation Inoculate Wells with Standardized Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate at 35°C inoculation->incubation_mic read_mic Read MIC Endpoint (Visual or Spectrophotometric) incubation_mic->read_mic subculture Subculture from Wells (≥ MIC) onto Agar Plates read_mic->subculture Proceed if fungicidal activity is to be assessed incubation_mfc Incubate Agar Plates at 35°C subculture->incubation_mfc read_mfc Determine MFC (Lowest Concentration with No Growth) incubation_mfc->read_mfc

Caption: Workflow for MIC and MFC determination.

signaling_pathway cluster_cell Fungal Cell compound n-Benzyl-n-ethylpiperidin-4-amine Derivative ergosterol_pathway Ergosterol Biosynthesis Pathway compound->ergosterol_pathway Inhibition membrane Cell Membrane ergosterol Ergosterol ergosterol_pathway->ergosterol Produces membrane_integrity Loss of Membrane Integrity ergosterol_pathway->membrane_integrity Disruption leads to ergosterol->membrane Component of cell_death Fungal Cell Death membrane_integrity->cell_death

Caption: Putative mechanism of action.

References

Application

Application Note and Protocol: HPLC Method for Purity Analysis of n-Benzyl-n-ethylpiperidin-4-amine

Audience: Researchers, scientists, and drug development professionals. Introduction n-Benzyl-n-ethylpiperidin-4-amine is a substituted piperidine derivative that can serve as a key intermediate in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Benzyl-n-ethylpiperidin-4-amine is a substituted piperidine derivative that can serve as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of such intermediates is a critical quality attribute, as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of chemical compounds by separating the main component from potential process-related impurities and degradation products.[1][2]

This document provides a detailed protocol for the determination of the purity of n-Benzyl-n-ethylpiperidin-4-amine using a reversed-phase HPLC method with UV detection. The presence of the benzyl group in the molecule provides a strong chromophore, making UV detection a suitable and sensitive choice.[1] The method described herein is intended as a starting point and should be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following conditions are recommended:

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

2. Reagents and Materials

  • n-Benzyl-n-ethylpiperidin-4-amine reference standard and sample

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

3. Solution Preparation

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio is recommended.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of n-Benzyl-n-ethylpiperidin-4-amine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the n-Benzyl-n-ethylpiperidin-4-amine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution five times. The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative StandardDeviation (RSD) of Peak Area ≤ 2.0%

5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present at the retention time of the main peak.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution in duplicate and record the chromatograms.

  • After the analysis, wash the column with a higher proportion of the organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained components.

6. Calculation of Purity

The purity of the n-Benzyl-n-ethylpiperidin-4-amine sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: System Suitability Results (Placeholder Data)

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
15.2118543211.125678
25.2218567891.135712
35.2118539871.125690
45.2318581231.145734
55.2218554321.135705
Mean 5.22 1855730 1.13 5704
%RSD 0.09%

Table 2: Purity Analysis of n-Benzyl-n-ethylpiperidin-4-amine Sample (Placeholder Data)

Sample IDInjectionRetention Time of Main Peak (min)Area of Main PeakTotal Peak AreaPurity (%)
Sample A15.241845678186234599.10
Sample A25.251846123186298799.09
Mean 99.10

Method Validation Summary (Illustrative)

A full method validation should be performed as per ICH guidelines. The following table summarizes the typical parameters and illustrative acceptance criteria.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionIllustrative Acceptance Criteria
Specificity The ability to assess the analyte in the presence of impurities and degradation products.Peak purity of the main peak should pass. No interference from blank or placebo.
Linearity The ability to obtain results directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the analytical concentration.
Accuracy The closeness of the test results to the true value, assessed by recovery studies at different levels.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability &Intermediate Precision)The degree of agreement among individual test results when the method is applied repeatedly.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-noise ratio of approximately 10:1; RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Purity results should not be significantly affected by minor changes in flow rate, column temperature, and mobile phase composition.

Experimental Workflow Diagram

HPLC_Purity_Analysis_Workflow start Start prep_solutions Prepare Mobile Phase, Standard, and Sample Solutions start->prep_solutions system_equilibration Equilibrate HPLC System prep_solutions->system_equilibration system_suitability Perform System Suitability Test (5 injections of Standard) system_equilibration->system_suitability check_suitability System Suitability Criteria Met? system_suitability->check_suitability inject_blank Inject Blank (Diluent) check_suitability->inject_blank Yes troubleshoot Troubleshoot System check_suitability->troubleshoot No inject_samples Inject Sample Solutions (in duplicate) inject_blank->inject_samples data_acquisition Acquire Chromatographic Data inject_samples->data_acquisition data_processing Process Data and Integrate Peaks data_acquisition->data_processing calculate_purity Calculate Purity (% Area) data_processing->calculate_purity generate_report Generate Report calculate_purity->generate_report end End generate_report->end troubleshoot->system_equilibration

Caption: Workflow for the HPLC purity analysis of n-Benzyl-n-ethylpiperidin-4-amine.

References

Method

Application Notes and Protocols for the Scale-up Synthesis of N-Benzylpiperidine Compounds for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals Introduction N-benzylpiperidine derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylpiperidine derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents targeting the central nervous system (CNS).[1] Their prevalence in approved drugs and clinical candidates highlights the importance of robust and scalable synthetic methods to produce these compounds in sufficient quantities and high purity for preclinical evaluation.[2][3][4] Preclinical studies are a critical phase in drug development that assesses the safety, efficacy, and pharmacokinetic profile of a potential drug candidate before it can be tested in humans.[5][6][7] This phase requires a well-characterized and highly pure supply of the active pharmaceutical ingredient (API), necessitating a reproducible and scalable synthesis process.[8][9]

These application notes provide detailed protocols for the scale-up synthesis, purification, and analysis of N-benzylpiperidine compounds, tailored for the requirements of preclinical drug development.

I. Scale-up Synthesis of N-Benzylpiperidine Derivatives

The synthesis of N-benzylpiperidine compounds can be achieved through several methods. The choice of method for scale-up depends on factors such as the availability and cost of starting materials, reaction efficiency, and ease of purification. Below are two common and scalable methods.

Method 1: Reductive Amination of a Piperidone with a Benzyl Amine

This method involves the reaction of a piperidone with a benzylamine in the presence of a reducing agent.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a reaction vessel, add the desired benzylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to >10 with a base like sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or crystallization.[10]

Method 2: N-Alkylation of Piperidine with a Benzyl Halide

This approach involves the direct alkylation of a piperidine with a benzyl halide in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve the substituted piperidine (1.0 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add the corresponding benzyl chloride or benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.[1]

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction and Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product, which can be further purified.[1]

Synthesis of a Key Intermediate: N-benzyl-4-piperidinecarboxaldehyde

N-benzyl-4-piperidinecarboxaldehyde is a crucial intermediate for the synthesis of drugs like Donepezil.[11] A scalable synthesis involves the reduction of a corresponding nitrile.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-benzylpiperidine-4-carbonitrile (1.0 eq) in toluene.

  • Reduction: Cool the solution to -25 °C and add diisobutylaluminium hydride (DIBAL-H) (1.5 M in toluene, 1.0-2.0 eq) dropwise.[11]

  • Reaction Time: Stir the reaction at this temperature for 0.5-2 hours, monitoring by TLC.[11]

  • Quenching and Work-up: Quench the reaction with methanol, then adjust the pH to approximately 8 with 2N aqueous sodium hydroxide. Stir for 30 minutes.

  • Extraction and Isolation: Extract the product with dichloromethane. Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the product.[11]

Table 1: Comparison of Reaction Conditions for N-benzyl-4-piperidinecarboxaldehyde Synthesis

ParameterCondition 1Condition 2Condition 3
Temperature -25 °C0 °C0 °C
Reaction Time 1 h2 h0.5 h
Yield 92.3%90.1%95.5%
Reference [11][11][11]

II. Purification of N-Benzylpiperidine Compounds

The purity of the API is paramount for preclinical studies.[12] Common purification techniques for N-benzylpiperidine compounds include column chromatography and crystallization.

Column Chromatography

Protocol:

  • Stationary Phase: Use silica gel as the stationary phase. To mitigate peak tailing, which is common with basic compounds like piperidines, the silica can be pre-treated with a basic modifier like triethylamine (TEA) or ammonia in the mobile phase.[13]

  • Mobile Phase: A typical eluent system is a gradient of ethyl acetate in hexanes. The addition of 0.1-1% TEA to the mobile phase can significantly improve separation.[13]

  • Loading and Elution: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Elute the column with the chosen mobile phase, collecting fractions and monitoring by TLC.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Crystallization/Salt Formation

For solid compounds, crystallization is an effective purification method. If the N-benzylpiperidine free base is an oil, converting it to a hydrochloride salt can facilitate handling and purification.[14]

Protocol for Hydrochloride Salt Formation:

  • Dissolution: Dissolve the purified N-benzylpiperidine free base in an anhydrous solvent like diethyl ether or ethyl acetate.

  • Precipitation: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.[14]

  • Recrystallization: The salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

III. Analytical Characterization

Detailed characterization is required to confirm the structure and purity of the synthesized compound before it proceeds to preclinical testing.[9]

Table 2: Analytical Methods for Characterization of N-Benzylpiperidine Compounds

Analytical TechniquePurposeTypical Parameters and Expected Results
NMR Spectroscopy (¹H, ¹³C) Structural ElucidationProvides information on the chemical structure, confirming the presence of the benzyl and piperidine moieties and their connectivity.
Mass Spectrometry (MS) Molecular Weight ConfirmationDetermines the molecular weight of the compound, confirming its identity.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA reversed-phase C18 column with UV detection is commonly used to determine the purity of the compound. Purity is calculated based on the area percentage of the main peak.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Impurity ProfilingIdentifies and quantifies volatile and semi-volatile impurities.[15]
Melting Point Physical Property and PurityA sharp melting point range indicates high purity. For example, 2-benzylpiperidine has a reported melting point of 32°C.[14]

IV. Preclinical Study Requirements

Small molecule drug candidates must undergo rigorous preclinical testing to evaluate their safety, efficacy, and pharmacokinetics.[5][6] This involves a series of in vitro and in vivo studies.

Key Preclinical Assessments:

  • Pharmacology: Studies to confirm the drug's mechanism of action and its effects on the intended biological target.

  • Drug Metabolism and Pharmacokinetics (DMPK): Investigates the absorption, distribution, metabolism, and excretion (ADME) of the compound.[5]

  • Toxicology: Assesses the potential adverse effects of the drug candidate in various animal models.

  • Bioanalysis: Measures the concentration of the drug in biological samples.[5]

  • Chemistry, Manufacturing, and Controls (CMC): Encompasses the synthesis, manufacturing process, and quality control of the drug substance.[5][9]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting_Materials Piperidone & Benzylamine Reaction Reductive Amination Starting_Materials->Reaction Crude_Product Crude N-Benzylpiperidine Reaction->Crude_Product Purification_Method Column Chromatography or Crystallization Crude_Product->Purification_Method Pure_Product Purified N-Benzylpiperidine Purification_Method->Pure_Product Analytical_Methods HPLC, NMR, MS Pure_Product->Analytical_Methods Characterized_Product Characterized API Analytical_Methods->Characterized_Product Preclinical_Studies Preclinical_Studies Characterized_Product->Preclinical_Studies Proceed to

Caption: A generalized workflow for the synthesis and preclinical development of N-benzylpiperidine compounds.

Reductive_Amination_Pathway Piperidone Piperidone Imine_Intermediate Imine_Intermediate Piperidone->Imine_Intermediate + Benzylamine Benzylamine Benzylamine N_Benzylpiperidine N-Benzylpiperidine Product Imine_Intermediate->N_Benzylpiperidine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4)

Caption: The reaction pathway for the synthesis of N-benzylpiperidine via reductive amination.

References

Application

Application Notes and Protocols: In Vitro Neuroprotective Assay for n-Benzyl-n-ethylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism contributing to this loss is oxidative stress, which leads to neuronal cell death. Consequently, the development of neuroprotective agents that can mitigate oxidative damage is a primary focus of therapeutic research. The N-benzyl piperidine scaffold is a structural motif present in various compounds with neurological activity.[1][2][3] This application note provides a detailed protocol for evaluating the potential neuroprotective effects of n-Benzyl-n-ethylpiperidin-4-amine (BNEPA) against oxidative stress-induced cell death in an in vitro neuronal model.

The human neuroblastoma cell line, SH-SY5Y, is a widely used model in neurotoxicity and neuroprotection studies due to its human origin and ability to differentiate into a mature neuronal phenotype.[4][5] In this protocol, SH-SY5Y cells are challenged with the neurotoxin 6-hydroxydopamine (6-OHDA) to induce oxidative stress and mimic the dopaminergic neuron degeneration observed in Parkinson's disease.[6][7][8][9] The cytoprotective efficacy of BNEPA is then quantified using a panel of standard assays assessing cell viability, cytotoxicity, and intracellular reactive oxygen species (ROS) levels.

Principle of the Assays

This protocol employs a series of well-established colorimetric and fluorometric assays to assess the neuroprotective potential of BNEPA.

  • MTT Assay: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10][11][12]

  • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity. The LDH assay measures the amount of this released enzyme, which is proportional to the number of dead cells.[10][11][12][13]

  • ROS Assay: This assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular levels of reactive oxygen species (ROS). H2DCFDA is a cell-permeable compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Experimental Workflow

The overall experimental workflow for assessing the neuroprotective effects of n-Benzyl-n-ethylpiperidin-4-amine is depicted below.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture SH-SY5Y Cell Culture cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding pretreatment Pre-treatment with n-Benzyl-n-ethylpiperidin-4-amine cell_seeding->pretreatment neurotoxicity Induce Neurotoxicity (e.g., 6-OHDA) pretreatment->neurotoxicity mtt_assay Cell Viability (MTT Assay) neurotoxicity->mtt_assay ldh_assay Cytotoxicity (LDH Assay) neurotoxicity->ldh_assay ros_assay Oxidative Stress (ROS Assay) neurotoxicity->ros_assay data_analysis Data Analysis & Interpretation mtt_assay->data_analysis ldh_assay->data_analysis ros_assay->data_analysis

Caption: General experimental workflow for in vitro neuroprotection assays.

Materials and Methods

Materials
  • n-Benzyl-n-ethylpiperidin-4-amine (BNEPA)

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 6-hydroxydopamine (6-OHDA)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Experimental Protocols

1. Cell Culture and Seeding

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment

  • Prepare stock solutions of BNEPA in DMSO. Further dilute with cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • After overnight incubation, replace the medium with fresh medium containing various concentrations of BNEPA and incubate for 2 hours.

  • Prepare a stock solution of 6-OHDA in sterile water containing 0.02% ascorbic acid to prevent oxidation.

  • Add 6-OHDA to the wells to a final concentration of 100 µM to induce neurotoxicity. Include wells with untreated cells (control) and cells treated with 6-OHDA alone.

  • Incubate the plates for 24 hours at 37°C.

3. MTT Assay for Cell Viability

  • After the 24-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

4. LDH Cytotoxicity Assay

  • After the treatment period, collect the cell culture supernatant.

  • Perform the LDH assay according to the manufacturer's instructions of a commercial kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the control wells.

5. Intracellular ROS Assay

  • Following treatment, wash the cells with warm PBS.

  • Add 100 µL of 10 µM H2DCFDA solution in serum-free medium to each well.

  • Incubate the plate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity with excitation and emission wavelengths of 485 nm and 535 nm, respectively, using a fluorescence microplate reader.

Illustrative Results

The following tables summarize representative data that could be obtained from these assays.

Table 1: Effect of n-Benzyl-n-ethylpiperidin-4-amine on 6-OHDA-Induced Loss of Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control-100 ± 5.2
6-OHDA10045 ± 3.8
BNEPA + 6-OHDA158 ± 4.1
BNEPA + 6-OHDA1075 ± 4.5
BNEPA + 6-OHDA5092 ± 5.0

Table 2: Effect of n-Benzyl-n-ethylpiperidin-4-amine on 6-OHDA-Induced Cytotoxicity (LDH Assay)

Treatment GroupConcentration (µM)LDH Release (% of Maximum)
Control-5 ± 1.2
6-OHDA10085 ± 6.3
BNEPA + 6-OHDA168 ± 5.5
BNEPA + 6-OHDA1042 ± 4.1
BNEPA + 6-OHDA5015 ± 2.8

Table 3: Effect of n-Benzyl-n-ethylpiperidin-4-amine on 6-OHDA-Induced Intracellular ROS Production

Treatment GroupConcentration (µM)ROS Levels (% of Control)
Control-100 ± 8.1
6-OHDA100350 ± 25.7
BNEPA + 6-OHDA1280 ± 21.3
BNEPA + 6-OHDA10190 ± 15.9
BNEPA + 6-OHDA50115 ± 10.4

Discussion

The illustrative data suggests that n-Benzyl-n-ethylpiperidin-4-amine exhibits a dose-dependent neuroprotective effect against 6-OHDA-induced toxicity in SH-SY5Y cells. This is evidenced by the increased cell viability, reduced LDH release, and attenuated intracellular ROS levels in cells pre-treated with BNEPA. These findings indicate that BNEPA may exert its neuroprotective effects through an antioxidant mechanism, thereby mitigating oxidative stress-induced neuronal cell death.

A potential mechanism for the observed neuroprotective effects could involve the activation of endogenous antioxidant signaling pathways. One such critical pathway is the Nrf2/HO-1 pathway.

signaling_pathway cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathway Nrf2 Signaling Pathway cluster_outcome Cellular Outcome ROS Oxidative Stress (e.g., 6-OHDA) Nrf2 Nrf2 ROS->Nrf2 induces dissociation from Keap1 BNEPA n-Benzyl-n-ethylpiperidin-4-amine BNEPA->Nrf2 potentially promotes dissociation/activation ARE ARE Nrf2->ARE translocates to nucleus and binds to Keap1 Keap1 HO1 HO-1 ARE->HO1 activates transcription of Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription of Neuroprotection Neuroprotection HO1->Neuroprotection leads to Antioxidant_Enzymes->Neuroprotection leads to

Caption: Potential Nrf2 signaling pathway involved in neuroprotection.

Further investigation is warranted to elucidate the precise molecular mechanisms underlying the neuroprotective effects of n-Benzyl-n-ethylpiperidin-4-amine. This would involve exploring its impact on key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.[14]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro screening and characterization of the neuroprotective properties of n-Benzyl-n-ethylpiperidin-4-amine. The presented assays are fundamental in assessing the potential of novel compounds to protect neuronal cells from oxidative stress-induced damage, a critical step in the development of new therapies for neurodegenerative diseases.

References

Method

Application Notes: Synthesis of N-benzylpiperidine via Reductive Amination

Introduction Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a powerful method for preparing secondary and tertiary amines.[1][2] This process involv...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a powerful method for preparing secondary and tertiary amines.[1][2] This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2][3] A significant advantage of this one-pot method is the avoidance of over-alkylation, a common issue with direct alkylation of amines.[1] The synthesis of N-benzylpiperidine from benzaldehyde and piperidine serves as a classic example of this transformation, widely utilized in pharmaceutical and fine chemical industries.[2]

This application note provides a detailed protocol for the synthesis of N-benzylpiperidine using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[1][4]

Reaction Principle

The reaction proceeds in two main stages that occur sequentially in a single reaction vessel. First, piperidine (a secondary amine) reacts with benzaldehyde. The initial adduct dehydrates to form a resonance-stabilized iminium ion. In the second stage, a hydride-based reducing agent, selectively reduces the iminium ion to yield the tertiary amine, N-benzylpiperidine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this reaction as it is mild enough not to significantly reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[5][6] This selectivity ensures high yields of the desired amine product with minimal formation of benzyl alcohol as a byproduct.[7] The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4][6]

Experimental Protocol: N-benzylpiperidine Synthesis

Materials and Reagents:

  • Benzaldehyde (C₇H₆O, MW: 106.12 g/mol )

  • Piperidine (C₅H₁₁N, MW: 85.15 g/mol )

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, MW: 211.94 g/mol )

  • Dichloromethane (DCM, CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and piperidine (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M with respect to the limiting reagent (benzaldehyde).

  • Initiation: Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring solution in portions over 5-10 minutes. The reaction is typically exothermic, and a cooling bath may be used if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting benzaldehyde is consumed (typically 1-4 hours).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-benzylpiperidine can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after the extractive work-up.

Data Presentation

The choice of reducing agent and solvent system is critical for the success of reductive amination. Below is a summary of common conditions and their typical outcomes for this type of transformation.

Reducing AgentTypical Solvent(s)Key CharacteristicsTypical Yield Range
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THF[4]Mild and selective for iminium ions; moisture-sensitive; one-pot procedure is common.[5][6]85-95%
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)[4]Stable in protic solvents; effective for one-pot reactions; generates toxic cyanide waste.[5][8]80-90%
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)[4]Can reduce the starting aldehyde; typically added after imine formation is complete (two-step, one-pot).[4][9]70-85%
Borane-Pyridine Complex (BAP) Ethanol (EtOH)Less toxic alternative to NaBH₃CN; effective for secondary amines like piperidine.[7]80-90%
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) VariousGreen chemistry approach; requires specialized hydrogenation equipment.[2]>90%

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the chemical mechanism for the synthesis.

G cluster_start 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_end 4. Final Product Start Benzaldehyde + Piperidine Solvent Dissolve in Dichloromethane (DCM) Start->Solvent Stir Stir at RT (Iminium Formation) Solvent->Stir 20-30 min AddReducer Add NaBH(OAc)₃ (Reduction) Stir->AddReducer Monitor Monitor by TLC/GC-MS AddReducer->Monitor 1-4 hours Quench Quench with aq. NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash Wash with H₂O/Brine Extract->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography) if necessary Concentrate->Purify Product N-benzylpiperidine Purify->Product

Caption: Experimental workflow for N-benzylpiperidine synthesis.

G Start Benzaldehyde + Piperidine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Intermediate Hemiaminal->Iminium Dehydration (-H₂O) Reduction Hydride Attack [from NaBH(OAc)₃] Iminium->Reduction Electrophile Product N-benzylpiperidine Reduction->Product Reduction

References

Application

Application Notes and Protocols for the Kinetic Study of AChE Inhibition by n-Benzyl-n-ethylpiperidin-4-amine

Audience: Researchers, scientists, and drug development professionals. Introduction Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitt...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse.[1][2] Inhibition of AChE is a key therapeutic strategy for the treatment of various neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma.[3] Therefore, the characterization of novel AChE inhibitors is of significant interest in drug discovery and development. This document provides a detailed protocol for conducting a kinetic study of the inhibition of AChE by the compound n-Benzyl-n-ethylpiperidin-4-amine. The described methodology is based on the widely used Ellman's method, a simple and reliable colorimetric assay for measuring AChE activity.[3][4][5]

Principle of the Assay

The kinetic study of AChE inhibition is performed using the Ellman's method.[3][4] This assay involves the enzymatic hydrolysis of the substrate acetylthiocholine (ATCI) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored anion 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring the absorbance at 412 nm.[4][6] The rate of color formation is directly proportional to the AChE activity.[4] By measuring the reaction rate in the presence and absence of the inhibitor, n-Benzyl-n-ethylpiperidin-4-amine, the inhibitory potential and the mechanism of inhibition can be determined.

Materials and Reagents

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • n-Benzyl-n-ethylpiperidin-4-amine (test compound)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Pipettes and tips

  • Deionized water

Experimental Protocols

Protocol 1: Determination of the IC50 Value of n-Benzyl-n-ethylpiperidin-4-amine

This protocol aims to determine the concentration of n-Benzyl-n-ethylpiperidin-4-amine that inhibits 50% of the AChE activity (IC50).

1. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1-0.25 U/mL is common.[7]

  • ATCI Solution (10 mM): Dissolve the required amount of ATCI in deionized water. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve the required amount of DTNB in phosphate buffer.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve n-Benzyl-n-ethylpiperidin-4-amine in DMSO.

  • Test Compound Dilutions: Prepare a series of dilutions of the test compound stock solution in phosphate buffer to obtain a range of final concentrations for the assay. Ensure the final DMSO concentration in the wells does not exceed 1% to avoid enzyme inhibition by the solvent.[7]

2. Assay Procedure (96-well plate format):

  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), and the test compound at various concentrations.

  • Add 20 µL of phosphate buffer to the blank wells.

  • Add 20 µL of AChE solution (0.2 U/mL) to the negative control and test compound wells.

  • Add 20 µL of the different dilutions of n-Benzyl-n-ethylpiperidin-4-amine to the respective test compound wells. Add 20 µL of phosphate buffer (with the same percentage of DMSO as the test compound dilutions) to the blank and negative control wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Add 140 µL of phosphate buffer to all wells.

  • Add 10 µL of DTNB solution (10 mM) to all wells.

  • To initiate the reaction, add 10 µL of ATCI solution (10 mM) to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.[7]

3. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.[7]

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Kinetic Study to Determine the Mechanism of Inhibition

This protocol is designed to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) by measuring the effect of the inhibitor on the Michaelis-Menten kinetic parameters (Km and Vmax).

1. Reagent Preparation:

  • Prepare AChE, DTNB, and n-Benzyl-n-ethylpiperidin-4-amine solutions as described in Protocol 1.

  • ATCI Solutions (various concentrations): Prepare a series of dilutions of the ATCI stock solution in deionized water to obtain a range of substrate concentrations (e.g., 0.1 to 2 mM).

2. Assay Procedure (96-well plate format):

  • Perform the assay with varying concentrations of the substrate (ATCI) in the absence and presence of different fixed concentrations of n-Benzyl-n-ethylpiperidin-4-amine (e.g., IC50/2, IC50, and 2xIC50).

  • For each inhibitor concentration, set up a series of wells with increasing concentrations of ATCI.

  • Follow the same addition sequence and volumes as in Protocol 1, with the only difference being the varying concentrations of ATCI.

  • Measure the initial reaction rates (ΔAbs/min) for each combination of substrate and inhibitor concentration.

3. Data Analysis:

  • For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

  • Create a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.

  • Analyze the Lineweaver-Burk plots to determine the mechanism of inhibition:

    • Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive inhibition: Lines are parallel (both Vmax and Km decrease).

    • Mixed inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).[8][9]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Inhibition of AChE by n-Benzyl-n-ethylpiperidin-4-amine

CompoundIC50 (µM) [95% CI]Hill Slope
n-Benzyl-n-ethylpiperidin-4-amine[Insert Value][Insert Value]
Donepezil (Reference)[Insert Value][Insert Value]

Table 2: Kinetic Parameters of AChE Inhibition by n-Benzyl-n-ethylpiperidin-4-amine

Inhibitor Concentration (µM)Apparent Km (mM)Apparent Vmax (µmol/min/mg)Inhibition TypeKi (µM)
0[Insert Value][Insert Value]--
[Concentration 1][Insert Value][Insert Value][Insert Type][Insert Value]
[Concentration 2][Insert Value][Insert Value][Insert Type][Insert Value]
[Concentration 3][Insert Value][Insert Value][Insert Type][Insert Value]

Mandatory Visualization

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft AChR Acetylcholine Receptor (AChR) Synaptic_Cleft->AChR Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolysis Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT Choline_reuptake Choline Transporter Choline->Choline_reuptake Reuptake ACh Acetylcholine (ACh) ChAT->ACh ACh_Vesicle Synaptic Vesicle ACh->ACh_Vesicle Packaging ACh_Vesicle->Synaptic_Cleft Release AChR->Postsynaptic_Neuron Signal Transduction AChE->Choline Products Acetate Acetate AChE->Acetate Choline_reuptake->Presynaptic_Neuron

Caption: Signaling pathway of acetylcholine at a cholinergic synapse.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, AChE, ATCI, DTNB, Inhibitor) Serial_Dilutions Serial Dilutions of n-Benzyl-n-ethylpiperidin-4-amine Reagent_Prep->Serial_Dilutions Plate_Setup Plate Setup (Blank, Control, Test Compound) Serial_Dilutions->Plate_Setup Incubation Incubation of AChE with Inhibitor Plate_Setup->Incubation Reaction_Initiation Reaction Initiation with ATCI Incubation->Reaction_Initiation Absorbance_Measurement Kinetic Absorbance Measurement at 412 nm Reaction_Initiation->Absorbance_Measurement Rate_Calculation Calculation of Reaction Rates (ΔAbs/min) Absorbance_Measurement->Rate_Calculation IC50_Determination IC50 Determination (Dose-Response Curve) Rate_Calculation->IC50_Determination Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Rate_Calculation->Kinetic_Analysis Lineweaver_Burk Lineweaver-Burk Plot Analysis Kinetic_Analysis->Lineweaver_Burk Mechanism_Determination Determination of Inhibition Mechanism Lineweaver_Burk->Mechanism_Determination

Caption: Experimental workflow for the kinetic study of AChE inhibition.

Caption: Types of reversible enzyme inhibition mechanisms.

References

Method

Application Notes and Protocols for Assessing the Cytotoxicity of n-Benzyl-n-ethylpiperidin-4-amine

Audience: Researchers, scientists, and drug development professionals. Introduction n-Benzyl-n-ethylpiperidin-4-amine is a substituted piperidine derivative that, like many novel chemical entities, requires thorough toxi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Benzyl-n-ethylpiperidin-4-amine is a substituted piperidine derivative that, like many novel chemical entities, requires thorough toxicological assessment to determine its potential as a therapeutic agent.[1] A critical initial step in this assessment is the evaluation of its in vitro cytotoxicity to establish a preliminary safety profile and guide further preclinical development.[2] This document provides detailed protocols for two standard cell viability assays, the MTT and LDH assays, which are robust methods for quantifying the cytotoxic effects of chemical compounds.[3][4]

The N-benzyl piperidine (N-BP) structural motif is frequently utilized in drug discovery for its structural flexibility and its role in fine-tuning efficacy and physicochemical properties.[1] Compounds containing the 4-benzylpiperidine moiety have been shown to act as monoamine releasing agents, suggesting potential neurological effects.[5] Understanding the cytotoxic profile of n-Benzyl-n-ethylpiperidin-4-amine is therefore essential for its development.

Principle of the Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[8]

LDH (Lactate Dehydrogenase) Assay

The LDH cytotoxicity assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, a hallmark of cytotoxicity.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the extent of cell death.[11]

Experimental Protocols

Cell Culture

A suitable cell line should be chosen for the cytotoxicity assessment. For general screening, human cancer cell lines such as HeLa or A549, or immortalized cell lines like HEK293 are commonly used. Cells should be maintained in a humidified incubator at 37°C with 5% CO2 in the appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

MTT Assay Protocol

Materials and Reagents:

  • n-Benzyl-n-ethylpiperidin-4-amine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or acidic SDS solution)[6][7]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of n-Benzyl-n-ethylpiperidin-4-amine in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

LDH Assay Protocol

Materials and Reagents:

  • n-Benzyl-n-ethylpiperidin-4-amine (stock solution in DMSO)

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Lysis Buffer (e.g., 10X Triton X-100)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare wells for the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer.

    • Medium background: Culture medium without cells.[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) - Medium Background] x 100

Data Presentation

The quantitative data from the cell viability assays should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 1: Cell Viability (MTT Assay) of Cells Treated with n-Benzyl-n-ethylpiperidin-4-amine

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 6.1
198.2 ± 4.595.1 ± 5.090.3 ± 5.5
1085.7 ± 6.175.4 ± 5.860.1 ± 6.3
5052.3 ± 7.240.1 ± 6.525.8 ± 4.9
10021.5 ± 3.915.8 ± 3.18.2 ± 2.5
IC50 (µM) ~55 ~42 ~28

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity (LDH Assay) of Cells Treated with n-Benzyl-n-ethylpiperidin-4-amine (24h exposure)

Concentration (µM)% Cytotoxicity
0 (Vehicle Control)5.1 ± 1.2
17.3 ± 1.5
1018.9 ± 2.8
5045.6 ± 4.1
10078.2 ± 5.5
EC50 (µM) ~58

Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Workflows and Pathways

Experimental Workflow for Cell Viability Assays

G cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assays Viability Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plate B Overnight Incubation (Attachment) A->B C Prepare Serial Dilutions of n-Benzyl-n-ethylpiperidin-4-amine B->C D Treat Cells with Compound C->D E Incubate for 24, 48, or 72h D->E F Add MTT Reagent E->F J Collect Supernatant E->J G Incubate (Formazan Formation) F->G H Add Solubilization Solution G->H I Measure Absorbance at 570nm H->I N Calculate % Viability / % Cytotoxicity I->N K Add LDH Reaction Mix J->K L Incubate & Add Stop Solution K->L M Measure Absorbance at 490nm L->M M->N O Determine IC50 / EC50 N->O

Caption: Experimental workflow for assessing cell viability.

Potential Cytotoxicity Signaling Pathway

While the specific signaling pathway for n-Benzyl-n-ethylpiperidin-4-amine-induced cytotoxicity is unknown, a general representation of pathways leading to apoptosis is provided below. This illustrates potential mechanisms that could be investigated further.

G cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase A n-Benzyl-n-ethylpiperidin-4-amine B Death Receptors (e.g., Fas, TNFR) A->B D Mitochondrial Stress A->D C Caspase-8 Activation B->C H Executioner Caspases (Caspase-3, -6, -7) C->H E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G G->H I Substrate Cleavage (PARP, Lamins) H->I J Apoptosis I->J

Caption: Generalized apoptotic signaling pathways.

Conclusion

The provided protocols for the MTT and LDH assays offer robust and reliable methods for the initial cytotoxic evaluation of n-Benzyl-n-ethylpiperidin-4-amine. The data generated from these assays will be crucial for determining the concentration-dependent effects of the compound on cell viability and for calculating key toxicological parameters such as the IC50 and EC50 values. Further studies would be required to elucidate the specific molecular mechanisms and signaling pathways involved in the observed cytotoxicity.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of n-Benzyl-n-ethylpiperidin-4-amine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of n-Benzyl-n-ethylp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of n-Benzyl-n-ethylpiperidin-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing n-Benzyl-n-ethylpiperidin-4-amine?

A1: The most prevalent and efficient method is a one-pot reductive amination of N-benzyl-4-piperidone with ethylamine. This reaction involves the formation of an intermediate imine or iminium ion, which is then reduced in situ to the desired tertiary amine.[1]

Q2: Which reducing agent is most suitable for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this type of transformation. It is mild, selective for the imine/iminium ion over the ketone starting material, and generally provides good to excellent yields.[1][2] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is less toxic. Catalytic hydrogenation is another alternative.

Q3: What are the typical solvents used for this reaction?

A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with sodium triacetoxyborohydride.[1] Methanol is often used when sodium cyanoborohydride is the reducing agent.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the visualization of the consumption of the N-benzyl-4-piperidone starting material and the formation of the n-Benzyl-n-ethylpiperidin-4-amine product.

Q5: What are the common impurities or byproducts in this synthesis?

A5: Common byproducts can include unreacted starting materials (N-benzyl-4-piperidone and ethylamine), the hydroxylamine intermediate if the reduction is incomplete, and potentially over-alkylated products, although the latter is less common in this specific reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive reducing agent. 2. Incomplete imine/iminium ion formation. 3. Incorrect stoichiometry. 4. Low reaction temperature.1. Use a fresh, unopened container of the reducing agent. Ensure it has been stored under appropriate anhydrous conditions. 2. For less reactive ketones, a catalytic amount of a weak acid like acetic acid can be added to promote imine formation.[1] 3. Ensure the correct molar ratios of reactants are used. A slight excess of the amine and reducing agent (1.1-1.5 equivalents) is often beneficial.[1] 4. While the reaction is typically run at room temperature, gentle heating may be required for less reactive substrates.
Presence of Unreacted N-benzyl-4-piperidone 1. Insufficient amount of ethylamine or reducing agent. 2. Short reaction time.1. Increase the equivalents of ethylamine and the reducing agent. 2. Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed.
Formation of a Hydroxylamine Byproduct Incomplete reduction of the imine/iminium ion intermediate.1. Add an additional portion of the reducing agent. 2. Ensure the reducing agent is active and was added in a sufficient amount.
Difficult Purification 1. Baseline streaking on TLC due to the basic nature of the amine product. 2. Close polarity of the product and starting material.1. Add a small amount of triethylamine or ammonia to the chromatography eluent to improve peak shape. 2. Utilize a different solvent system for column chromatography or consider purification by distillation under reduced pressure.

Data Presentation: Comparison of Reducing Agents for Reductive Amination

The following table summarizes representative yields for the reductive amination of N-substituted-4-piperidones with aliphatic amines using different reducing agents. While the specific yield for n-Benzyl-n-ethylpiperidin-4-amine may vary, this data provides a useful comparison of the efficacy of common reducing agents in similar reactions.

Starting Material Amine Reducing Agent Solvent Yield (%) Reference
N-benzyl-4-piperidonen-dodecylamineNaBH(OAc)₃Not Specified65[2]
1-(tert-Butoxycarbonyl)-4-piperidoneDimethylamine HClNaBH₃CNMethanolNot specified, but effective[3]
N-benzyl-4-piperidoneAnilineNaBH(OAc)₃DCE or DCMHigh (implied)[1]
Aromatic Aldehydesn-butylamine / benzylamineCatalytic Hydrogenation (Co-based)Not Specified72-96[4]

Experimental Protocols

Synthesis of n-Benzyl-n-ethylpiperidin-4-amine via Reductive Amination

This protocol describes a general procedure for the synthesis of n-Benzyl-n-ethylpiperidin-4-amine using sodium triacetoxyborohydride.

Materials:

  • N-benzyl-4-piperidone

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in DCE or DCM, add ethylamine (1.1-1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal and imine intermediates.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1 to 24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the chosen organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired n-Benzyl-n-ethylpiperidin-4-amine.

Mandatory Visualizations

Synthesis Pathway

G A N-benzyl-4-piperidone C Iminium Ion Intermediate A->C + Ethylamine - H2O B Ethylamine B->C D n-Benzyl-n-ethylpiperidin-4-amine C->D + [H] (e.g., NaBH(OAc)3)

Caption: Synthesis of n-Benzyl-n-ethylpiperidin-4-amine via reductive amination.

Troubleshooting Workflow

G Start Low Yield of n-Benzyl-n-ethylpiperidin-4-amine CheckReagents Are reagents fresh and anhydrous? Start->CheckReagents CheckStoichiometry Is the stoichiometry correct? CheckReagents->CheckStoichiometry Yes ReplaceReagents Use fresh, anhydrous reagents. CheckReagents->ReplaceReagents No CheckConditions Are reaction conditions optimal? CheckStoichiometry->CheckConditions Yes AdjustStoichiometry Use slight excess of amine and reducing agent. CheckStoichiometry->AdjustStoichiometry No PurificationIssue Is purification challenging? CheckConditions->PurificationIssue Yes AdjustConditions Add catalytic acid; increase reaction time. CheckConditions->AdjustConditions No OptimizeChromatography Add base to eluent; try alternative purification. PurificationIssue->OptimizeChromatography Yes End End PurificationIssue->End No (Yield Improved)

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Optimization

Troubleshooting low purity in n-Benzyl-n-ethylpiperidin-4-amine synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of n-Benzyl-n-ethylpiperidin-4-amine, particularly focusing on issues of low purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing n-Benzyl-n-ethylpiperidin-4-amine?

The most prevalent and efficient method for the synthesis of n-Benzyl-n-ethylpiperidin-4-amine is through the reductive amination of N-benzyl-4-piperidone with ethylamine.[1][2] This one-pot reaction involves the formation of an intermediate imine or iminium ion, which is then reduced in situ to the desired secondary amine.[1][2]

Q2: Which reducing agent is most suitable for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended for the reductive amination of N-benzyl-4-piperidone.[1][2] It is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion without significantly reducing the starting ketone.[1][3] This selectivity minimizes the formation of the corresponding alcohol byproduct, 1-benzylpiperidin-4-ol, which can be a significant impurity when using stronger reducing agents like sodium borohydride (NaBH₄).[3][4]

Q3: What are the main advantages of using Sodium Triacetoxyborohydride (STAB)?

The primary advantages of using STAB include:

  • High Selectivity: It preferentially reduces the iminium ion over the ketone, leading to higher product purity.[1][3]

  • Mild Reaction Conditions: The reaction can typically be carried out at room temperature.[1]

  • Operational Simplicity: It allows for a one-pot procedure where the ketone, amine, and reducing agent are combined in a single step.[2]

  • Safety: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas, especially under acidic conditions.[3]

Q4: What are the common solvents used for this reaction?

Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used solvents for reductive aminations with STAB.[1][5] Tetrahydrofuran (THF) can also be used.[5] Protic solvents like methanol are generally avoided as they can react with STAB.[5]

Troubleshooting Guide for Low Purity

Low purity in the synthesis of n-Benzyl-n-ethylpiperidin-4-amine is a common issue that can arise from several factors. This guide provides a systematic approach to identifying and resolving these problems.

Issue 1: Presence of Unreacted N-benzyl-4-piperidone
Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] - Stoichiometry: Use a slight excess of ethylamine (1.1-1.2 equivalents) to drive the reaction to completion.[1] - Reagent Quality: Ensure the purity of the starting materials and the reducing agent.
Inefficient Imine Formation - Catalyst: For less reactive ketones, a catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion.[1][2] - Dehydrating Agent: Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove water and shift the equilibrium towards imine formation.[3]
Issue 2: Formation of Byproducts
Possible Byproduct Cause Prevention and Removal
1-benzylpiperidin-4-ol Reduction of the starting ketone, N-benzyl-4-piperidone. This is more common with less selective reducing agents like NaBH₄.[4]- Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB).[1][3] - If using NaBH₄, ensure the imine is fully formed before adding the reducing agent.[4] - This byproduct can typically be separated by column chromatography.
Over-alkylation Products (Tertiary Amine) The product, a secondary amine, reacts with another molecule of the starting ketone to form a tertiary amine.- Use a controlled stoichiometry of the reactants. Avoid a large excess of the ketone.[1] - A stepwise procedure of first forming the imine and then adding the reducing agent can sometimes minimize this.[1]
Residual Imine Intermediate Incomplete reduction of the imine/iminium ion.- Ensure a sufficient amount of the reducing agent is used (typically 1.2-1.5 equivalents).[1] - Verify the activity of the reducing agent, as it can degrade upon exposure to moisture.

Data Presentation

Table 1: Reactant Stoichiometry and Reaction Conditions

Reactant/ReagentMolar EquivalentsRole
N-benzyl-4-piperidone1.0Starting Material
Ethylamine1.0 - 1.2Reactant
Sodium Triacetoxyborohydride (STAB)1.2 - 1.5Reducing Agent
Acetic Acid (optional)0.05 - 0.1Catalyst
Solvent (e.g., DCM, DCE)-Reaction Medium
TemperatureRoom Temperature-
Reaction Time1 - 24 hours-

Note: The optimal conditions may vary and should be determined experimentally.

Experimental Protocols

Key Experiment: Reductive Amination of N-benzyl-4-piperidone with Ethylamine

This protocol is a general guideline for the synthesis of n-Benzyl-n-ethylpiperidin-4-amine via reductive amination using sodium triacetoxyborohydride.

Materials:

  • N-benzyl-4-piperidone

  • Ethylamine (as a solution in a suitable solvent or as a free base)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-benzyl-4-piperidone (1.0 eq) and ethylamine (1.0-1.2 eq) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion at room temperature.[1]

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the mixture.[1]

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by TLC or LC-MS.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure n-Benzyl-n-ethylpiperidin-4-amine.[1]

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Mix N-benzyl-4-piperidone, ethylamine, and solvent (DCM/DCE) start->reactants add_stab 2. Add Sodium Triacetoxyborohydride (STAB) reactants->add_stab reaction 3. Stir at Room Temperature (1-24h) add_stab->reaction monitoring 4. Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete quench 5. Quench with sat. NaHCO3 solution monitoring->quench Reaction Complete extraction 6. Extract with DCM quench->extraction dry_concentrate 7. Dry and Concentrate extraction->dry_concentrate purification 8. Column Chromatography dry_concentrate->purification product Pure n-Benzyl-n-ethyl- piperidin-4-amine purification->product

Caption: A typical experimental workflow for the synthesis of n-Benzyl-n-ethylpiperidin-4-amine.

Troubleshooting Logic

troubleshooting_logic start Low Purity Observed unreacted_ketone Unreacted N-benzyl-4-piperidone? start->unreacted_ketone Analyze Crude Mixture byproducts Presence of Byproducts? start->byproducts Analyze Crude Mixture incomplete_rxn Incomplete Reaction unreacted_ketone->incomplete_rxn Yes inefficient_imine Inefficient Imine Formation unreacted_ketone->inefficient_imine Yes alcohol_byproduct 1-benzylpiperidin-4-ol byproducts->alcohol_byproduct Yes over_alkylation Over-alkylation Product byproducts->over_alkylation Yes residual_imine Residual Imine byproducts->residual_imine Yes solution1 Increase reaction time Use excess ethylamine incomplete_rxn->solution1 solution2 Add catalytic acetic acid Use dehydrating agent inefficient_imine->solution2 solution3 Use milder reducing agent (STAB) alcohol_byproduct->solution3 solution4 Control stoichiometry over_alkylation->solution4 solution5 Ensure sufficient reducing agent residual_imine->solution5

Caption: A decision tree for troubleshooting low purity in the synthesis.

References

Troubleshooting

Technical Support Center: Optimizing N-Benzylation of Piperidine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-benzylation of piperidine. It is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-benzylation of piperidine. It is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the N-benzylation of piperidine, offering potential causes and recommended solutions.

Issue 1: Low to No Product Yield

Potential CauseRecommended Solution
Poor Reactivity of Starting Materials For less reactive benzyl halides (e.g., chlorides), consider switching to more reactive bromides or iodides.[1] Ensure the purity of piperidine and the benzylating agent, as impurities can inhibit the reaction.[1]
Inappropriate Reaction Conditions Gradually increase the reaction temperature, monitoring for byproduct formation.[1] If the reaction stalls, consider switching to a higher-boiling solvent like DMF or using microwave irradiation to accelerate the reaction.[2][3]
Insufficient Base Use a stronger or more soluble base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[4] Ensure at least 1.5-2.0 equivalents of base are used to effectively neutralize the acid byproduct.[4] For stubborn reactions, a strong base like sodium hydride (NaH) in an anhydrous solvent like DMF can be employed.[3]
Poor Solubility of Reagents Switch to a solvent that can dissolve all reactants. Polar aprotic solvents like DMF or acetonitrile are often good choices.[1][3]
Product Loss During Workup N-benzylpiperidine is basic and can form salts. During acidic extraction, the product may move to the aqueous layer.[1] To recover the product, basify the aqueous layer and extract with an organic solvent.[1]

Issue 2: Formation of Side Products

Side ProductPotential CauseRecommended Solution
Quaternary Ammonium Salt (Over-alkylation) The N-benzylpiperidine product is often more nucleophilic than piperidine, leading to a second benzylation.[5] This is more common with highly reactive benzylating agents.[6]Use an excess of piperidine relative to the benzylating agent.[7] Add the benzylating agent slowly to the reaction mixture to maintain a low concentration.[6] Lowering the reaction temperature can also help reduce the rate of the second alkylation.[1]
Benzyl Alcohol If using a protic solvent like ethanol with a base like K₂CO₃, hydroxide ions can form and react with the benzyl halide, especially with more hydrophilic substrates like p-methoxybenzyl chloride.[2]Use an aprotic solvent such as DCM, acetonitrile, or DMF to avoid this competitive reaction.[2][8] Ensure reagents and solvents are anhydrous.[1]
Dibenzyl Ether Formation can occur under certain conditions, especially at higher temperatures.Optimize reaction temperature and time. Monitor the reaction closely to stop it upon consumption of the starting material.

Issue 3: Purification Challenges

ProblemPotential CauseRecommended Solution
Difficulty Separating Product from Starting Amine Piperidine and N-benzylpiperidine have similar basic properties.Utilize column chromatography on silica gel. A common eluent system is hexane/ethyl acetate. Adding a small amount of triethylamine to the eluent can reduce tailing.[1]
Emulsion during Aqueous Workup Troublesome emulsions can form, especially with strong alkaline solutions.[9]Adding more concentrated sodium hydroxide solution can sometimes break the emulsion.[9] Alternatively, extraction with a solvent like benzene may be effective.[9]
Product is an Oil, not a Solid N-benzylpiperidine has a low melting point and can exist as an oil at room temperature, especially if impure.[10]Ensure all solvent is removed under high vacuum.[10] If impurities are suspected, further purification by fractional distillation or column chromatography is recommended.[10] The product can also be converted to its hydrochloride salt for easier handling and purification by recrystallization.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for N-benzylation of piperidine?

A common and effective method involves reacting piperidine with benzyl bromide in a polar aprotic solvent like acetonitrile or DMF, using a base such as potassium carbonate.[3][11] The reaction is often carried out at room temperature or with gentle heating.[12]

Q2: How do I choose the right solvent?

The choice of solvent can significantly impact the reaction rate and outcome.[1][13]

  • Aprotic solvents (e.g., DMF, acetonitrile, DCM) are generally preferred to avoid side reactions like the formation of benzyl alcohol.[1][2]

  • Protic solvents (e.g., ethanol) can be used, but may lead to competitive reactions with the benzylating agent.[2]

  • The solvent should provide good solubility for all reactants.[1]

Q3: Which base should I use?

The base neutralizes the acid formed during the reaction, driving it to completion.

  • Inorganic bases like potassium carbonate (K₂CO₃) are widely used and effective.[2][3] They should be finely powdered and anhydrous.[11]

  • Organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are also common choices, particularly in solvents like DCM.[2][8]

  • For less reactive systems, a stronger base like sodium hydride (NaH) may be necessary.[3]

Q4: My reaction is very slow. How can I speed it up?

Several factors can be adjusted to increase the reaction rate:

  • Increase the temperature: Gentle heating or using microwave irradiation can significantly shorten reaction times.[1][2]

  • Choose an appropriate solvent: Polar aprotic solvents like DMF can accelerate SN2 reactions.[15]

Q5: How can I avoid the formation of the quaternary ammonium salt?

Over-alkylation is a common side reaction.[5][6] To minimize it:

  • Use a molar excess of piperidine relative to the benzyl halide.[7]

  • Add the benzyl halide slowly or via a syringe pump to keep its concentration low.[3][6]

  • Consider using a milder reaction temperature.[1]

Q6: Is reductive amination a better method for N-benzylation?

Reductive amination, the reaction of piperidine with benzaldehyde in the presence of a reducing agent, is an excellent alternative that completely avoids the problem of over-alkylation.[5][11] Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective for this transformation.[11] This method is often milder and more selective.[11]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes a general procedure for the direct N-benzylation of piperidine using benzyl bromide and potassium carbonate.

  • Materials:

    • Piperidine (1.1 equivalents)

    • Benzyl bromide (1.0 equivalent)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents), finely powdered

    • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add piperidine, anhydrous solvent, and potassium carbonate.[11]

    • Stir the mixture at room temperature.

    • Slowly add the benzyl bromide to the stirring mixture.[11]

    • Stir the reaction at room temperature or heat gently (e.g., 50-70°C) until completion, monitoring by TLC or LC-MS.[3]

    • Upon completion, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[11]

    • Purify the crude product by column chromatography on silica gel.[11]

Protocol 2: N-Alkylation via Reductive Amination

This protocol offers a highly selective method that avoids over-alkylation.

  • Materials:

    • Piperidine (1.0 equivalent)

    • Benzaldehyde (1.1 equivalents)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Optional: Acetic acid (catalytic amount)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add piperidine, benzaldehyde, and the anhydrous solvent.[11]

    • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride in a single portion. The reaction may be mildly exothermic.[11]

    • Stir the reaction at room temperature until completion (typically 1-24 hours), monitoring by TLC or LC-MS.[11]

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11]

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).[11]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography if necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in N-Benzylation start Low or No Product Yield check_reagents Check Reagent Purity & Reactivity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup sol_reagents Use High-Purity Reagents Use Benzyl Bromide/Iodide check_reagents->sol_reagents Impure/Unreactive sol_conditions Increase Temperature Use Stronger/More Base Switch to Polar Aprotic Solvent (DMF) check_conditions->sol_conditions Suboptimal sol_workup Basify Aqueous Layer Re-extract to Recover Product check_workup->sol_workup Product Loss Suspected success Yield Improved sol_reagents->success sol_conditions->success sol_workup->success

Caption: A logical workflow for troubleshooting low yields.

Side_Product_Mitigation Mitigating Common Side Products start Side Product Observed quat_salt Quaternary Salt (Over-alkylation) start->quat_salt benzyl_alcohol Benzyl Alcohol start->benzyl_alcohol sol_quat Use Excess Piperidine Slowly Add Benzyl Halide Lower Reaction Temperature Consider Reductive Amination quat_salt->sol_quat sol_alcohol Use Anhydrous Aprotic Solvent (e.g., MeCN, DMF, DCM) benzyl_alcohol->sol_alcohol success Clean Reaction sol_quat->success sol_alcohol->success

Caption: Decision guide for mitigating common side reactions.

Experimental_Workflow General Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup Combine Piperidine, Base, & Anhydrous Solvent under Inert Atmosphere reaction Add Benzylating Agent (or Aldehyde + Reducing Agent) Stir & Monitor (TLC/LC-MS) setup->reaction workup Filter (if needed) Quench Reaction Aqueous Extraction reaction->workup purify Dry Organic Layer Concentrate Column Chromatography workup->purify product Pure N-Benzylpiperidine purify->product

Caption: Standard workflow for N-benzylation of piperidine.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges with n-Benzyl-n-ethylpiperidin-4-amine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with n-Benzyl-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with n-Benzyl-n-ethylpiperidin-4-amine in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is my n-Benzyl-n-ethylpiperidin-4-amine compound poorly soluble in aqueous buffers at neutral pH?

A1: N-Benzyl-n-ethylpiperidin-4-amine is a basic compound due to the presence of two amine groups within its structure. At neutral pH (around 7.4), the degree of ionization is low, leading to poor aqueous solubility. Like many basic drugs, its solubility is highly dependent on the pH of the solution.[1][2][3] To improve solubility, it is often necessary to adjust the pH to a more acidic range where the amine groups become protonated, forming a more soluble salt.[1][3][4]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of n-Benzyl-n-ethylpiperidin-4-amine into my aqueous assay buffer. What is happening and how can I prevent it?

A2: This is a common issue for hydrophobic compounds.[5] While n-Benzyl-n-ethylpiperidin-4-amine may be soluble in a high concentration of an organic co-solvent like Dimethyl Sulfoxide (DMSO), its solubility can dramatically decrease when diluted into an aqueous buffer.[6] This is because the DMSO concentration is no longer sufficient to keep the compound in solution.[6] To prevent this, you can try several strategies:

  • Optimize the final DMSO concentration: Determine the highest concentration of DMSO your assay can tolerate without affecting the biological system (typically between 0.1% and 1%) and adjust your stock solution concentration accordingly.[7][8]

  • Modify the dilution protocol: Instead of diluting the DMSO stock directly into the buffer, try adding the DMSO stock to a small volume of the assay medium that already contains components like proteins or lipids, which can help stabilize the compound.[9]

  • Explore other co-solvents: Other water-miscible organic solvents such as ethanol, polyethylene glycol (PEG), or N-methyl-2-pyrrolidone (NMP) can be tested.[5][9][10]

Q3: Can I use pH adjustment to improve the aqueous solubility of n-Benzyl-n-ethylpiperidin-4-amine?

A3: Yes, pH adjustment is a highly effective method for this compound. Since n-Benzyl-n-ethylpiperidin-4-amine is a basic compound, lowering the pH of the aqueous solution will protonate the amine groups, forming a more soluble salt.[1][3][10] It is recommended to determine the pKa of your compound to identify the optimal pH range for solubility.

Q4: Are there formulation strategies I can use for in vivo studies?

A4: For in vivo studies, where toxicity and tolerability are critical, several formulation strategies can be employed. These include:

  • Salt formation: Using a pre-formed salt of the compound, such as n-Benzyl-n-ethylpiperidin-4-amine hydrochloride, can significantly improve aqueous solubility.[1][2][4][11]

  • Co-solvent systems: A mixture of water with safe co-solvents like propylene glycol, ethanol, or PEG 400 can be used.[3]

  • Cyclodextrin complexation: Encapsulating the compound within cyclodextrin molecules can enhance its aqueous solubility and stability.[12][13][14][15]

  • Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems can improve oral absorption.[10][12][16]

Troubleshooting Guides

Issue 1: Compound precipitates in aqueous buffer
  • Possible Cause: The compound's solubility in the aqueous buffer is exceeded.

  • Troubleshooting Steps:

    • pH Adjustment: Lower the pH of the buffer to increase the ionization and solubility of the basic compound.

    • Co-solvent Screening: Test different co-solvents (e.g., DMSO, ethanol, PEG 400) at various concentrations to find a system that maintains solubility upon dilution.

    • Salt Formation: If not already using a salt form, consider converting the free base to a salt (e.g., hydrochloride) to improve aqueous solubility.[1][4]

Issue 2: Inconsistent results between bioassay experiments
  • Possible Cause: Variability in compound solubility and concentration. Low solubility can lead to variable data and inaccurate structure-activity relationships (SAR).[9][17]

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure a consistent and validated protocol for preparing your dosing solutions.

    • Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in the final assay buffer to ensure you are working within its soluble range.[9]

    • Use of Excipients: Consider the use of solubilizing excipients like cyclodextrins to improve consistency.[13][14]

Data Presentation

Table 1: Common Co-solvents for Enhancing Solubility of Basic Compounds

Co-solventTypical Starting Concentration in AssayNotes
Dimethyl Sulfoxide (DMSO)0.1% - 1%Widely used, but can be toxic to some cell lines at higher concentrations.[7][8]
Ethanol0.1% - 1%Generally well-tolerated by many cell lines.
Polyethylene Glycol 400 (PEG 400)1% - 5%A less toxic alternative to DMSO for some applications.[10]
N-methyl-2-pyrrolidone (NMP)0.5% - 2%A powerful solvent, but its compatibility with the specific assay needs to be validated.[10]

Table 2: Effect of pH on the Solubility of a Model Basic Compound

pHRelative SolubilityRationale
8.0LowThe compound is predominantly in its less soluble free base form.
7.0ModerateA higher proportion of the compound is protonated and thus more soluble.
6.0HighThe compound is significantly protonated, leading to increased aqueous solubility.
5.0Very HighThe compound exists almost entirely in its highly soluble protonated form.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a method to determine the qualitative solubility of n-Benzyl-n-ethylpiperidin-4-amine at different pH values.

Materials:

  • n-Benzyl-n-ethylpiperidin-4-amine

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • pH meter

  • Vortex mixer

  • Microcentrifuge tubes

Methodology:

  • Prepare a series of aqueous buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of n-Benzyl-n-ethylpiperidin-4-amine to 1 mL of each buffer in separate microcentrifuge tubes.

  • Vortex the tubes vigorously for 2 minutes.

  • Equilibrate the samples by rotating them at room temperature for 24 hours.

  • Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Protocol 2: Co-solvent Screening for Stock Solution Preparation

This protocol helps identify a suitable co-solvent for preparing a concentrated stock solution.

Materials:

  • n-Benzyl-n-ethylpiperidin-4-amine

  • DMSO

  • Ethanol

  • PEG 400

  • Vortex mixer

  • Microcentrifuge tubes

Methodology:

  • Weigh 5 mg of n-Benzyl-n-ethylpiperidin-4-amine into three separate vials.

  • To the first vial, add the first co-solvent (e.g., DMSO) in 50 µL increments, vortexing for 30 seconds after each addition, until the compound is fully dissolved. Record the total volume of co-solvent added.

  • Repeat step 2 for the other co-solvents with the remaining vials.

  • Calculate the maximum achievable concentration in each co-solvent (in mg/mL).

  • Perform a 1:100 dilution of the most concentrated stock solution into your target aqueous buffer (e.g., PBS).

  • Observe immediately and after 1 hour for any signs of precipitation.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Intervention Strategies cluster_2 Outcome Assessment A Poorly Soluble Compound (n-Benzyl-n-ethylpiperidin-4-amine) B Initial Observation: Precipitation in Bioassay A->B C Hypothesis: Solubility Limit Exceeded B->C D Strategy 1: pH Adjustment (Lower pH for Basic Compound) C->D E Strategy 2: Co-solvent System (e.g., DMSO, Ethanol) C->E F Strategy 3: Formulation Approach (e.g., Salt Form, Cyclodextrin) C->F G Re-evaluate Solubility in Assay Buffer D->G E->G F->G H Observe for Precipitation G->H I Proceed with Bioassay H->I No Precipitation J Further Optimization Needed H->J Precipitation Occurs J->C G cluster_0 Mechanism of pH-Dependent Solubility for a Basic Amine cluster_1 Properties A n-Benzyl-n-ethylpiperidin-4-amine (Free Base - B) B Protonated Form (Salt - BH+) A->B Addition of Acid (H+) PropA Low Aqueous Solubility A->PropA B->A Addition of Base (OH-) PropB High Aqueous Solubility B->PropB C H+ (Acidic Environment) D OH- (Basic Environment)

References

Troubleshooting

Technical Support Center: Optimizing Piperidone Synthesis via Dieckmann Condensation

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to mitigate by-product formation during piperidone sy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to mitigate by-product formation during piperidone synthesis using the Dieckmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann condensation and how is it applied to piperidone synthesis?

A1: The Dieckmann condensation is an intramolecular cyclization of a diester under basic conditions to form a β-keto ester.[1][2] For the synthesis of N-substituted 4-piperidones, a common starting material is an N,N-bis(carboalkoxyethyl)amine, which upon cyclization, hydrolysis, and decarboxylation yields the desired 4-piperidone.[1] This reaction is a crucial method for forming the six-membered piperidine ring.[1][3]

Q2: What are the most common by-products in this reaction and why do they form?

A2: The most prevalent by-products include:

  • Oligomers/Polymers: These arise from intermolecular Claisen condensation, where different diester molecules react with each other instead of cyclizing intramolecularly.[4] This is particularly problematic at high concentrations.[4]

  • Retro-Dieckmann Products: The cyclic β-keto ester product can undergo ring-opening under basic conditions, reversing the cyclization. This is more likely if the product has an enolizable proton and is subjected to harsh basic or thermal conditions during workup.[5]

  • Amidation Products: The presence of an amine within the starting material and ester functional groups can lead to side reactions, especially at elevated temperatures, forming amide by-products.[4]

Q3: How does the choice of base impact the reaction?

A3: The base is a critical parameter. Strong, non-nucleophilic bases are generally preferred.

  • Sodium Hydride (NaH): A common and effective base, often used in solvents like benzene, toluene, or THF.[4][6] An excess of base (at least two equivalents) is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[4]

  • Sodium Ethoxide (NaOEt) / Potassium tert-Butoxide (KOtBu): These are also effective bases.[7] It is important to match the alkoxide to the ester (e.g., use sodium ethoxide for ethyl esters) to prevent transesterification by-products.

  • Lithium diisopropylamide (LDA) / Lithium Hexamethyldisilazide (LHMDS): These strong, sterically hindered bases can be beneficial in minimizing side reactions and can be used at lower temperatures.[2]

Q4: What is the role of the solvent in this reaction?

A4: The solvent influences both the solubility of the reactants and the reaction pathway.

  • Aprotic, non-polar solvents like toluene, benzene, and xylene are frequently used and can help reduce side reactions.[2][4]

  • Polar aprotic solvents such as THF and DMF can enhance the stability of the enolate intermediate.[2]

  • It has been observed that solvents with low boiling points may not favor the desired intramolecular cyclization.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of Piperidone 1. Inactive Base: Sodium hydride can degrade over time.[4] 2. Insufficient Base: At least two equivalents of a strong base are required to drive the equilibrium towards the product.[4] 3. Retro-Dieckmann Reaction: High temperatures or improper quenching during workup can lead to ring-opening of the product.[5] 4. Intermolecular Polymerization: Reaction concentration may be too high.[4]1. Use fresh, high-quality base and accurately calculate the required amount based on its potency.[4] 2. Ensure at least a two-fold excess of the base is used.[4] 3. Perform the reaction at the lowest effective temperature and carefully control the temperature during acidic workup, keeping it low. 4. Run the reaction under high-dilution conditions to favor the intramolecular cyclization.
Formation of a Viscous Oil or Insoluble Precipitate 1. Oligomerization/Polymerization: Intermolecular condensation is likely occurring.[4] 2. Impure Starting Materials: Contaminants can interfere with the reaction and crystallization.1. Increase the solvent volume significantly (high dilution) to favor the intramolecular reaction over the intermolecular one.[4] 2. Ensure starting diester is pure and free of moisture.
Multiple Products Observed by GC-MS or NMR 1. Transesterification: Mismatch between the alkoxide base and the ester group of the starting material. 2. Side Reactions: Amidation or other unforeseen reactions may be occurring due to high temperatures or excess base.[4] 3. Incomplete Decarboxylation: The β-keto ester intermediate may not have fully decarboxylated.1. Match the alkoxide of the base to the ester of the reactant (e.g., use sodium ethoxide with ethyl esters). 2. Lower the reaction temperature and use the minimum necessary excess of base.[4] 3. Ensure sufficient time and appropriate acidic conditions during the hydrolysis and decarboxylation step.

Data Presentation

Table 1: Effect of Reaction Time on the Yield of 1-(2-phenethyl)-4-piperidone

Reaction Time (hours)Yield (%)
619
1244
2457
7220

Data suggests that after 24 hours, side reactions may begin to degrade the product, leading to a decrease in yield.

Table 2: Effect of Reaction Temperature on the Yield of 1-(2-phenethyl)-4-piperidone

Temperature ConditionYield (%)
Initial 50°C, then Room Temperature72
RefluxDecreased Yield

Initiating the reaction at a slightly elevated temperature followed by an extended period at room temperature appears to be optimal.

Experimental Protocols

Optimized Protocol for the Synthesis of 1-(2-phenethyl)-4-piperidone

This protocol is based on an optimized procedure for the synthesis of a specific N-substituted 4-piperidone and serves as a general guideline.

Materials:

  • N,N-bis(carbomethoxyethyl)phenethylamine (starting diester)

  • Sodium metal (or Sodium Hydride, 60% dispersion in mineral oil)

  • Toluene (anhydrous)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

  • Xylene (for extraction)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add anhydrous toluene.

  • Base Preparation: Carefully add sodium metal (or sodium hydride) to the toluene. If using sodium metal, heat the mixture to melt the sodium and stir vigorously to create a fine dispersion. Allow to cool.

  • Addition of Diester: Dissolve the N,N-bis(carbomethoxyethyl)phenethylamine in anhydrous toluene. Add this solution dropwise to the sodium/toluene suspension. An initial temperature of 50°C during the addition can be beneficial, followed by stirring at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Workup - Hydrolysis and Decarboxylation:

    • Carefully quench the reaction by the slow addition of water at a low temperature (e.g., 0-5°C) to decompose any unreacted sodium.

    • Separate the aqueous layer.

    • Acidify the aqueous layer to a pH of 3-4 by the controlled addition of concentrated hydrochloric acid, keeping the temperature low to avoid the retro-Dieckmann reaction.

    • Heat the acidic solution to reflux to effect hydrolysis and decarboxylation.

  • Isolation:

    • Cool the reaction mixture and make it basic by adding a sodium hydroxide solution.

    • The 1-(2-phenethyl)-4-piperidone product will separate as an oily layer.

    • Extract the product with a suitable organic solvent like xylene.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by crystallization or chromatography.

Visualizations

Dieckmann_Condensation_Mechanism cluster_cyclization Dieckmann Cyclization cluster_workup Hydrolysis & Decarboxylation Diester Diester Enolate Enolate Diester->Enolate  Base (e.g., NaH) Cyclic Intermediate Cyclic Intermediate Enolate->Cyclic Intermediate Intramolecular Attack Beta-Keto Ester Beta-Keto Ester Cyclic Intermediate->Beta-Keto Ester Elimination of Alkoxide Beta-Keto Ester_workup Beta-Keto Ester Beta-Keto Ester->Beta-Keto Ester_workup Beta-Keto Acid Beta-Keto Acid Beta-Keto Ester_workup->Beta-Keto Acid H₃O⁺, Heat Piperidone Piperidone Beta-Keto Acid->Piperidone Decarboxylation (-CO₂)

Caption: Reaction pathway for piperidone synthesis.

Byproduct_Formation Diester Diester Desired Piperidone Desired Piperidone Diester->Desired Piperidone Intramolecular Cyclization (High Dilution) Oligomer Oligomer Diester->Oligomer Intermolecular Condensation (High Concentration) Retro-Dieckmann Product Retro-Dieckmann Product Desired Piperidone->Retro-Dieckmann Product Excess Base/ High Temp. Workup

Caption: Competing reaction pathways in piperidone synthesis.

Troubleshooting_Workflow Start Start Low_Yield Low Yield or By-product Formation Start->Low_Yield Check_Concentration Is Reaction Highly Concentrated? Low_Yield->Check_Concentration High_Dilution Employ High Dilution Conditions Check_Concentration->High_Dilution Yes Check_Base Check Base (Activity, Equivalents) Check_Concentration->Check_Base No High_Dilution->Check_Base Use_Fresh_Base Use Fresh Base, >2 Equivalents Check_Base->Use_Fresh_Base Check_Workup Check Workup Temperature Use_Fresh_Base->Check_Workup Low_Temp_Workup Maintain Low Temp. During Quench/Acidification Check_Workup->Low_Temp_Workup Analyze_Byproducts Analyze By-products (GC-MS, NMR) Low_Temp_Workup->Analyze_Byproducts End End Analyze_Byproducts->End

Caption: Troubleshooting workflow for low yield.

References

Optimization

How to avoid racemization during the synthesis of chiral piperidine derivatives

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the synthesis of chiral piperidine derivatives.

Troubleshooting Guide: Avoiding Racemization

This guide addresses common issues encountered during the synthesis of chiral piperidines that can lead to a loss of stereochemical integrity.

Issue 1: Loss of Enantiomeric Excess (ee) During N-Alkylation of a Chiral Piperidine

  • Symptom: You start with an enantiomerically pure 2-substituted piperidine, but after N-alkylation with an alkyl halide, you observe a significant decrease in ee%.

  • Potential Cause: The reaction conditions, particularly the choice of base and temperature, may be promoting racemization. Strong, non-hindered bases can deprotonate the stereogenic center, especially if it's adjacent to an activating group, leading to a planar intermediate that can be protonated from either face.

  • Solutions:

    • Choice of Base: Use a mild, non-nucleophilic, or sterically hindered base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). Avoid strong bases like lithium diisopropylamide (LDA) if the stereocenter is labile.

    • Reaction Temperature: Perform the alkylation at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature if necessary.

    • Slow Addition: Add the alkylating agent slowly to the solution of the piperidine and base. This helps to keep the concentration of the alkylating agent low and can minimize side reactions.

    • Alternative Method: Consider reductive amination as a milder alternative to direct alkylation with alkyl halides. This involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method often proceeds under milder conditions and can help preserve stereochemical integrity.

Issue 2: Racemization or Epimerization During Piperidine Ring Formation

  • Symptom: Your asymmetric cyclization reaction (e.g., aza-Diels-Alder, Michael addition followed by cyclization) is producing the piperidine ring with lower than expected ee% or diastereomeric ratio (d.r.).

  • Potential Cause:

    • Reversibility of a reaction step: One of the bond-forming steps in your cyclization may be reversible under the reaction conditions, allowing for equilibration to a more stable, but less stereochemically pure, product.

    • Unfavorable reaction conditions: The catalyst, solvent, or temperature may not be optimal for stereocontrol.

    • Epimerizable starting materials: A stereocenter in your acyclic precursor might be epimerizing before or during the cyclization.

  • Solutions:

    • Optimize Reaction Conditions:

      • Catalyst: The choice of a chiral catalyst or auxiliary is crucial. Ensure the catalyst loading is optimal, as too little may result in a slow reaction with potential for side reactions, while too much can sometimes lead to undesired background reactions.

      • Solvent: The polarity of the solvent can significantly influence the transition state of the stereodetermining step. Screen a range of solvents to find the one that gives the best stereoselectivity.

      • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

    • Use of Additives: In some cases, the addition of a Lewis acid or base can help to stabilize the desired transition state and improve stereocontrol.

    • Protecting Group Strategy: Ensure that the protecting groups on your starting materials are stable under the reaction conditions and do not interfere with the desired stereochemical outcome.

Issue 3: Loss of Stereochemical Integrity During Protecting Group Removal

  • Symptom: You have successfully synthesized an enantiomerically pure N-protected chiral piperidine, but the deprotection step leads to racemization.

  • Potential Cause: The deprotection conditions (e.g., strong acid or base) are harsh enough to cause epimerization of a stereocenter on the piperidine ring. This is particularly a risk for stereocenters alpha to a carbonyl group or other activating groups.

  • Solutions:

    • Choose an Orthogonal Protecting Group: Select a protecting group that can be removed under mild conditions that do not affect the stereocenters of the piperidine ring. For example, if you have an acid-labile stereocenter, use a protecting group that can be removed by hydrogenolysis (e.g., Cbz, Bn) or under mildly basic conditions.

    • Optimize Deprotection Conditions:

      • Reagent Concentration: Use the lowest effective concentration of the deprotecting agent.

      • Temperature: Perform the deprotection at low temperatures (e.g., 0 °C or below).

      • Reaction Time: Carefully monitor the reaction and quench it as soon as the deprotection is complete to avoid over-exposure to harsh conditions.

    • Alternative Deprotection Reagents: Explore alternative, milder deprotection reagents. For example, for Fmoc removal in peptide synthesis, which often uses piperidine, side reactions like aspartimide formation and subsequent racemization can be minimized by adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution or by using alternative bases like piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the synthesis of chiral piperidine derivatives?

A1: The most common mechanism involves the formation of a planar, achiral intermediate. This can happen in several ways:

  • Enolate Formation: If a stereocenter is adjacent to a carbonyl group (e.g., in a piperidone intermediate), a base can abstract the alpha-proton to form a planar enolate. Reprotonation can then occur from either face, leading to racemization.

  • Iminium Ion Formation: In some cases, oxidation of the piperidine nitrogen can lead to the formation of an iminium ion, which can be planar at the nitrogen and adjacent carbons, creating a risk of racemization upon reduction or nucleophilic attack.

  • Oxazolone Formation: In syntheses starting from amino acids, activation of the carboxylic acid can lead to the formation of a planar oxazolone intermediate, which is prone to racemization at the alpha-carbon.

Q2: Which reaction steps are most susceptible to racemization?

A2: The steps that pose the highest risk of racemization are:

  • Deprotection: Removal of protecting groups under harsh acidic or basic conditions.

  • Activation/Coupling: In syntheses involving peptide-like couplings, the activation of a carboxylic acid adjacent to a stereocenter is a critical step for racemization.

  • Cyclization: The ring-forming step itself, if not properly controlled, can lead to a loss of stereochemical information.

  • Functional Group Interconversions: Any reaction performed on the chiral piperidine ring that involves harsh conditions or the formation of planar intermediates.

Q3: How can I monitor for racemization during my synthesis?

A3: The most common method for monitoring enantiomeric purity is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification and the determination of the enantiomeric excess (ee%).

Q4: Are there any general strategies to minimize racemization?

A4: Yes, several general principles can be applied:

  • Use Mild Reaction Conditions: Whenever possible, choose reagents and conditions that are known to be mild and selective.

  • Low Temperatures: Running reactions at lower temperatures is often a simple and effective way to improve stereoselectivity and reduce the rate of racemization.

  • Appropriate Protecting Groups: Plan your protecting group strategy carefully to ensure that they can be removed without affecting the stereochemical integrity of your molecule.

  • Chiral Catalysis: Utilize well-established chiral catalysts and ligands for asymmetric transformations, and carefully follow optimized protocols.

Quantitative Data on Stereoselective Piperidine Synthesis

The following tables summarize quantitative data from various stereoselective methods for synthesizing chiral piperidine derivatives, highlighting the high levels of enantioselectivity that can be achieved under optimized conditions.

Table 1: Organocatalytic Domino Reaction for Tetrahydropyridine Synthesis

Entry1,3-Dicarbonyl Compoundβ-NitroolefinProtecting GroupYield (%)d.r.ee (%)
1Acetylacetoneβ-NitrostyreneCbz95>20:198
2Methyl acetoacetateβ-NitrostyreneBoc90>20:197
3Ethyl acetoacetateNitrostyreneBoc8515:196
4Dibenzoylmethaneβ-NitrostyrenePMP92>20:199
Data is representative of typical results from organocatalytic domino reactions. d.r. = diastereomeric ratio, ee = enantiomeric excess.

Table 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction for 3-Substituted Tetrahydropyridines

EntryArylboronic AcidLigandYield (%)ee (%)
1Phenylboronic acid(S)-DTBM-SEGPHOS8196
24-Tolylboronic acid(S)-DTBM-SEGPHOS8597
34-Methoxyphenylboronic acid(S)-DTBM-SEGPHOS8395
44-Chlorophenylboronic acid(S)-DTBM-SEGPHOS7996
Representative data for the Rh-catalyzed asymmetric reductive Heck reaction.

Experimental Protocols

Protocol 1: Organocatalytic Domino Reaction for the Synthesis of a Chiral Tetrahydropyridine

This protocol describes a highly stereoselective method for the synthesis of a tetrahydropyridine precursor to chiral piperidines.

  • Catalyst Preparation: To a dry reaction vial under an inert atmosphere (e.g., Argon), add the quinine-derived squaramide catalyst (0.025 mmol, 10 mol%).

  • Reagent Addition: Add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the aldimine (0.5 mmol, 2.0 equiv).

  • Solvent and Reaction: Add anhydrous dichloromethane (CH₂Cl₂) (0.2 mL) and cool the mixture to -25 °C. Stir the reaction at this temperature for the specified time (typically 1.5 to 4 days

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of n-Benzyl-n-ethylpiperidin-4-amine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of n-Benzyl-n-ethylpipe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of n-Benzyl-n-ethylpiperidin-4-amine. The following sections offer solutions to common issues encountered during method development and routine analysis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC analysis of n-Benzyl-n-ethylpiperidin-4-amine, a basic compound prone to challenging chromatographic behavior.

Problem: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing basic compounds like n-Benzyl-n-ethylpiperidin-4-amine, often appearing as an asymmetrical peak with a drawn-out latter half.[1] This can compromise accurate integration and resolution.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols The primary cause of tailing for basic compounds is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1][2] To minimize this, operate the mobile phase at a low pH (e.g., 2-4) to keep the silanol groups protonated and reduce ionic interactions.[1][3][4]
Inappropriate Column Choice A standard C18 column may not be sufficiently deactivated.[1] Consider using a modern, high-purity silica column with end-capping or a polar-embedded phase to shield the silanol groups.[2][5]
Mobile Phase pH is Close to Analyte pKa When the mobile phase pH is close to the pKa of n-Benzyl-n-ethylpiperidin-4-amine, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[6] It is advisable to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[7]
Column Overload Injecting too much sample can saturate the stationary phase.[3][8] To address this, either dilute the sample or decrease the injection volume.[3][8]
Column Contamination or Degradation Accumulation of sample matrix components or column aging can lead to active sites that cause tailing. Flush the column with a strong solvent or, if the problem persists, replace the column and consider using a guard column.[3]
Problem: Inconsistent Retention Times

Fluctuations in retention time can affect the reliability and reproducibility of your analytical method.

Possible Causes and Solutions:

CauseRecommended Solution
Unstable Mobile Phase pH Minor shifts in mobile phase pH can significantly impact the retention of ionizable compounds.[6][7] Ensure the mobile phase is adequately buffered to maintain a consistent pH.[2] Common buffers for low pH applications include phosphate and formate.
Fluctuations in Column Temperature Changes in ambient temperature can affect viscosity and chromatographic selectivity.[8] Use a column oven to maintain a constant and controlled temperature.
Inconsistent Mobile Phase Composition Improperly mixed mobile phase or solvent evaporation can alter the organic-to-aqueous ratio. Prepare fresh mobile phase daily and keep solvent bottles capped.
Column Equilibration Insufficient column equilibration time before analysis can lead to drifting retention times. Ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.[9]
Problem: Poor Resolution/Co-elution

Achieving adequate separation between n-Benzyl-n-ethylpiperidin-4-amine and other components in the sample is crucial for accurate quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Mobile Phase Strength If the organic content in the mobile phase is too high, the analyte may elute too quickly with poor separation. Conversely, if it is too low, run times may be excessively long. Adjust the percentage of the organic modifier (e.g., acetonitrile or methanol) to achieve the desired retention and resolution.[3]
Incorrect Mobile Phase pH The ionization state of the analyte and any impurities can be manipulated to alter selectivity.[7] Experiment with different pH values within the stable range of your column to improve separation.[10]
Inefficient Column An old or poorly packed column will have reduced efficiency.[1] Consider using a column with smaller particles or a longer column to increase the number of theoretical plates.[2]
Inappropriate Organic Modifier Acetonitrile and methanol have different selectivities. If resolution is poor with one, try substituting it with the other.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition for n-Benzyl-n-ethylpiperidin-4-amine?

A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[9] Given that n-Benzyl-n-ethylpiperidin-4-amine is a basic compound, an acidic mobile phase is recommended to improve peak shape.[1] A starting gradient could be 10-90% acetonitrile in water with 0.1% formic acid or phosphoric acid over 20 minutes.[11][12]

Q2: How does pH affect the retention of n-Benzyl-n-ethylpiperidin-4-amine?

As a basic compound, n-Benzyl-n-ethylpiperidin-4-amine will be protonated and positively charged at low pH. In reversed-phase chromatography, the ionized form is more polar and will have less retention.[7][13] As the pH increases towards the pKa of the amine, it will become less protonated, more hydrophobic, and therefore more retained on a C18 column.[7] However, at higher pH values, peak tailing due to silanol interactions can become more pronounced on standard silica columns.[1]

Q3: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol can be used. Acetonitrile typically has a lower viscosity and can provide sharper peaks and different selectivity compared to methanol. It is recommended to screen both during method development to determine which provides the best separation for your specific sample matrix.

Q4: My compound does not have a strong UV chromophore. What are my detection options?

While the benzyl group in n-Benzyl-n-ethylpiperidin-4-amine provides some UV absorbance (around 254 nm), for low concentrations, a more sensitive detector may be needed.[9] Options include Mass Spectrometry (MS), which also provides structural information, or a Charged Aerosol Detector (CAD).[14] Another approach is pre-column derivatization with a UV-active agent to enhance detection by UV-Vis.[15]

Q5: What is a typical experimental protocol for HPLC analysis of a piperidine-based compound?

The following is a general protocol that can be adapted for n-Benzyl-n-ethylpiperidin-4-amine.

Experimental Protocols

General HPLC Method for n-Benzyl-n-ethylpiperidin-4-amine

This protocol provides a starting point for method development.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA versatile reversed-phase column suitable for compounds of moderate polarity.[9]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier to suppress silanol interactions and ensure consistent protonation of the analyte.[12][15]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.[11]
Gradient 10% B to 90% B over 20 minA broad gradient to elute compounds with a range of polarities.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[15]
Column Temperature 30 °CControlled temperature for reproducible retention times.[15]
Detection Wavelength 254 nmThe benzyl group has UV absorbance in this region.[9]
Injection Volume 10 µLA typical injection volume.

Sample Preparation:

  • Accurately weigh and dissolve the n-Benzyl-n-ethylpiperidin-4-amine standard or sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).

  • The diluent should be weaker than the initial mobile phase to prevent peak distortion.[3]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

Visualizations

The following diagrams illustrate key workflows and concepts in optimizing the HPLC separation of n-Benzyl-n-ethylpiperidin-4-amine.

Troubleshooting_Workflow start Start: Poor Peak Shape (Tailing) cause1 Secondary Interactions with Silanols? start->cause1 solution1 Lower Mobile Phase pH (e.g., 2-4) cause1->solution1 Yes cause2 Inappropriate Column? cause1->cause2 No end End: Improved Peak Shape solution1->end solution2 Use End-capped or Polar-Embedded Column cause2->solution2 Yes cause3 Column Overload? cause2->cause3 No solution2->end solution3 Dilute Sample or Reduce Injection Volume cause3->solution3 Yes solution3->end

Caption: Troubleshooting workflow for peak tailing.

Mobile_Phase_pH_Effect low_ph Low pH (e.g., 2-4) analyte_protonated Analyte is Protonated (More Polar) low_ph->analyte_protonated silanols_protonated Silanols are Protonated (Neutral) low_ph->silanols_protonated less_retention Less Retention analyte_protonated->less_retention good_peak_shape Good Peak Shape silanols_protonated->good_peak_shape

Caption: Effect of low mobile phase pH on separation.

References

Optimization

Technical Support Center: Acetylcholinesterase (AChE) Inhibition Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor reproducibility in acetylcholinestera...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor reproducibility in acetylcholinesterase (AChE) inhibition assays.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during AChE inhibition assays, providing potential causes and solutions in a direct question-and-answer format.

Q1: Why are my negative controls (no inhibitor) showing low or no AChE activity?

Possible Causes:

  • Inactive Enzyme: The AChE enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or being past its shelf life.[1]

  • Substrate Degradation: The acetylthiocholine (ATCh) substrate can degrade over time, especially if not stored correctly.[1]

  • Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer may not be optimal for enzyme activity. The typical pH for this assay is between 7.5 and 8.0.[1][2]

  • Reagent Contamination: One or more of the assay components could be contaminated with an inhibitory substance.[1]

Solutions:

  • Enzyme Activity Check: Always qualify a new batch of AChE to ensure it is active before starting your experiments. Store the enzyme at the recommended temperature, typically -20°C or -80°C.[1]

  • Fresh Substrate: Prepare fresh ATCh solution for each experiment.[1]

  • Buffer Verification: Prepare fresh assay buffer and verify that the pH is within the optimal range for the enzyme.[1]

  • Component Check: Test each component of the assay individually to identify any potential contamination.[1]

Q2: My results show high variability between replicate wells. What is causing this poor reproducibility?

Possible Causes:

  • Inconsistent Pipetting: Small errors in pipetting volumes, especially of the enzyme or inhibitor, can lead to significant variations in results.[1]

  • Temperature Fluctuations: AChE activity is highly sensitive to temperature. Inconsistent incubation temperatures across the plate or between experiments will affect the reaction rate.[1]

  • Timing of Reagent Addition: Variations in the timing of reagent addition, particularly the substrate, can lead to inconsistent reaction times.

  • Well Position Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.

Solutions:

  • Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accuracy and precision. For high-throughput screening, consider using an automated liquid handler.[1]

  • Temperature Control: Ensure the assay plate is incubated at a constant and uniform temperature.

  • Standardize Timing: Use a multichannel pipette or an automated dispenser to add reagents to all wells as simultaneously as possible.[1]

  • Plate Layout: Avoid using the outer wells of the plate, or fill them with buffer to minimize evaporation from the experimental wells.

Q3: My test compound shows inhibition, but the IC50 value is not reproducible between experiments. Why?

Possible Causes:

  • Compound Instability: The test compound may be unstable in the assay buffer and degrade over the course of the experiment.[1]

  • Compound Aggregation: The compound may form aggregates at higher concentrations, leading to non-specific inhibition and variable results.[1]

  • Inconsistent Incubation Times: The pre-incubation time of the enzyme with the inhibitor can significantly impact the apparent IC50 value, especially for slow-binding inhibitors.

  • Variations in Reagent Concentrations: Small day-to-day variations in the preparation of stock solutions can lead to shifts in IC50 values.

Solutions:

  • Assess Compound Stability: Pre-incubate the compound in the assay buffer for the duration of the experiment and then verify its integrity.[1]

  • Test for Aggregation: Include a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), in the assay buffer to help prevent compound aggregation. True inhibition should not be significantly affected by the detergent.[1]

  • Standardize Incubation Times: Use a consistent and clearly defined pre-incubation time for the enzyme and inhibitor in all experiments.

  • Careful Reagent Preparation: Prepare and store all stock solutions consistently.

Data Presentation

Table 1: IC50 Values of Common AChE Inhibitors

This table summarizes the half-maximal inhibitory concentration (IC50) values for several well-known AChE inhibitors. Note that variations in experimental conditions can influence these values.

InhibitorEnzyme SourceIC50 (µM)Reference
DonepezilElectrophorus electricus0.024[3]
TacrineElectrophorus electricus0.109[3]
GalantamineElectrophorus electricus0.000077[3]
PhysostigmineHorse Serum BuChE0.03[3]

Experimental Protocols

General Protocol for AChE Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity is the colorimetric Ellman's assay.[3][4]

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.[3]

Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.[3]

  • AChE Solution: Prepare a working solution of AChE in the assay buffer. The final concentration will need to be optimized for your specific assay conditions.

  • DTNB Solution: 10 mM DTNB in assay buffer.[3]

  • ATCh Solution: 14 mM acetylthiocholine iodide (ATCI) in assay buffer.[3]

  • Test Compound: Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

Assay Procedure (96-well plate format):

  • Add Reagents:

    • To each well, add 140 µL of phosphate buffer.[3]

    • Add 10 µL of the test inhibitor solution (or vehicle for control wells).[3]

    • Add 10 µL of the AChE solution.[3]

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).[1]

  • Initiate Reaction: Add 20 µL of DTNB solution and 20 µL of ATCI solution to each well.[3]

  • Measure Absorbance: Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (end-point assay).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]

Visualizations

Signaling Pathway

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Released ACh ACh_Vesicle->ACh_Released Action Potential AChE AChE ACh_Released->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_Receptor->Signal Inhibitor AChE Inhibitor Inhibitor->AChE Blocks

Caption: Acetylcholine signaling at the synapse and the role of AChE inhibitors.

Experimental Workflow

AChE_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, AChE, DTNB, ATCh, Inhibitor) start->reagent_prep plate_setup Add Buffer, Inhibitor, and AChE to 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubate at controlled temperature plate_setup->pre_incubation reaction_start Initiate reaction with DTNB and ATCh pre_incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic or Endpoint) reaction_start->measurement data_analysis Calculate % Inhibition and IC50 measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for an AChE inhibition assay.

Troubleshooting Logic

Troubleshooting_Workflow start Poor Reproducibility issue issue start->issue Identify Issue solution_pipetting Check Pipette Calibration Improve Technique Use Automated Liquid Handler issue->solution_pipetting High variability between replicates solution_temp Ensure Uniform Temperature Control issue->solution_temp High variability between replicates solution_reagents Check Enzyme Activity Prepare Fresh Substrate/Buffer issue->solution_reagents Low/No Activity in Negative Controls solution_ic50 Assess Compound Stability Test for Aggregation Standardize Incubation Times issue->solution_ic50 Inconsistent IC50 values solution solution

Caption: A logical workflow for troubleshooting poor reproducibility in AChE assays.

References

Troubleshooting

Technical Support Center: Large-Scale Production of n-Benzyl-n-ethylpiperidin-4-amine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of n-Benzyl-n-eth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of n-Benzyl-n-ethylpiperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for n-Benzyl-n-ethylpiperidin-4-amine at an industrial scale?

A1: The most prevalent and scalable method for the synthesis of n-Benzyl-n-ethylpiperidin-4-amine is a two-step process. The first step involves the synthesis of the key intermediate, N-benzyl-4-piperidone. Subsequently, n-Benzyl-n-ethylpiperidin-4-amine is produced via reductive amination of N-benzyl-4-piperidone with ethylamine. This approach is favored for its efficiency and the availability of commercial starting materials.

Q2: What are the critical parameters to control during the reductive amination step?

A2: Several parameters are crucial for a successful and high-yield reductive amination at a large scale. These include:

  • Choice of Reducing Agent: The selection of an appropriate reducing agent is critical to selectively reduce the imine intermediate without affecting the carbonyl group of the starting material.

  • Reaction Temperature: Temperature control is essential to manage the reaction rate and minimize the formation of byproducts.

  • pH of the Reaction Mixture: Maintaining an optimal pH is necessary for the efficient formation of the imine intermediate.

  • Solvent Selection: The solvent should be capable of dissolving the reactants and be compatible with the chosen reducing agent.

Q3: How can the purity of n-Benzyl-n-ethylpiperidin-4-amine be assessed on a large scale?

A3: A combination of analytical techniques is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying the main product and any non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can detect impurities with different proton or carbon environments.

Troubleshooting Guides

Issue 1: Low Yield of n-Benzyl-n-ethylpiperidin-4-amine
Potential Cause Troubleshooting Steps
Incomplete imine formation - Ensure the pH of the reaction mixture is optimal for imine formation (typically mildly acidic).- Increase the reaction time or temperature to drive the equilibrium towards the imine.
Inefficient reduction - Verify the activity of the reducing agent.- Increase the stoichiometry of the reducing agent.- Consider a more reactive reducing agent, but be mindful of chemoselectivity.
Side reactions - Over-reduction of the carbonyl group in the starting material can occur. Use a milder or more selective reducing agent like sodium triacetoxyborohydride.[1][2]- Formation of byproducts from impurities in the starting materials. Ensure high purity of N-benzyl-4-piperidone and ethylamine.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Method Remediation Strategy
Unreacted N-benzyl-4-piperidone HPLC, GC-MS- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Purify the final product through distillation or crystallization.
Over-reduced byproduct (N-benzyl-4-ethylpiperidin-4-ol) HPLC, GC-MS- Use a more chemoselective reducing agent.- Control the reaction temperature to minimize over-reduction.
Dialkylation products LC-MS- Use a controlled stoichiometry of ethylamine.- Optimize the order of addition of reagents.
Residual Solvents GC-MS- Implement an efficient drying process for the final product (e.g., vacuum drying).

Experimental Protocols

Synthesis of N-benzyl-4-piperidone (One-Pot Method)

This protocol is adapted from a patented method suitable for large-scale production.[3]

  • Reaction Setup: Charge a suitable reactor with benzylamine and an alcoholic organic solvent (e.g., methanol).

  • Addition: Slowly add an acrylate (e.g., methyl acrylate) to the reactor while maintaining a controlled temperature.

  • Reaction: Heat the mixture to 50-60°C and maintain for a specified period to ensure complete reaction.

  • Solvent Removal: Distill off the excess acrylate and alcoholic solvent.

  • Cyclization: Add an organic solvent for the condensation reaction (e.g., toluene) and an organic base (e.g., sodium methoxide). Heat the mixture to 50-85°C.

  • Work-up: Cool the reaction mixture and neutralize with an acid. Add a catalyst and maintain the temperature at 60-85°C.

  • Isolation: Adjust the pH to 8-9 with an inorganic base, separate the aqueous layer, and distill the organic layer to recover the solvent. The product, N-benzyl-4-piperidone, is obtained by vacuum distillation.

Reductive Amination of N-benzyl-4-piperidone with Ethylamine

This protocol utilizes sodium triacetoxyborohydride for a selective reduction.[2]

  • Reaction Setup: In a suitable reactor, dissolve N-benzyl-4-piperidone and ethylamine in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture while maintaining a controlled temperature (typically room temperature).

  • Reaction: Stir the reaction mixture until completion, which can be monitored by TLC or HPLC.

  • Quenching: Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis of n-Benzyl-n-ethylpiperidin-4-amine start Starting Materials: N-benzyl-4-piperidone Ethylamine reaction Reductive Amination (e.g., NaBH(OAc)₃) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Distillation/Crystallization) workup->purification product Final Product: n-Benzyl-n-ethylpiperidin-4-amine purification->product

Caption: High-level experimental workflow for the synthesis of n-Benzyl-n-ethylpiperidin-4-amine.

troubleshooting_logic start Low Product Yield or Purity check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, pH) start->check_conditions check_reagent Verify Reducing Agent Activity start->check_reagent analyze_byproducts Analyze Byproducts (GC-MS, LC-MS) check_sm->analyze_byproducts check_conditions->analyze_byproducts check_reagent->analyze_byproducts optimize_purification Optimize Purification Method analyze_byproducts->optimize_purification solution Implement Corrective Actions optimize_purification->solution

Caption: Logical troubleshooting workflow for addressing common production issues.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Acetylcholinesterase Inhibitors: Donepezil vs. n-Benzyl-n-ethylpiperidin-4-amine

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the well-established acetylcholinesterase (AChE) inhibitor, donepezil, with the less-characterized compound, n...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the well-established acetylcholinesterase (AChE) inhibitor, donepezil, with the less-characterized compound, n-Benzyl-n-ethylpiperidin-4-amine. This document summarizes the available quantitative data, outlines experimental protocols for assessing AChE inhibition, and presents key signaling pathways.

Introduction

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these drugs help to ameliorate cognitive decline. Donepezil is a widely prescribed AChE inhibitor, serving as a critical benchmark for the development of new therapeutic agents.[1] This guide compares the known efficacy of donepezil with available information on n-Benzyl-n-ethylpiperidin-4-amine.

It is important to note that while extensive data exists for donepezil, a thorough search of scientific literature did not yield specific experimental data on the AChE inhibitory activity of n-Benzyl-n-ethylpiperidin-4-amine. Therefore, this guide will provide a comprehensive overview of donepezil's performance and discuss the potential of n-Benzyl-n-ethylpiperidin-4-amine based on the structure-activity relationships of closely related N-benzylpiperidine derivatives.

Quantitative Comparison of AChE Inhibitory Activity

The efficacy of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Donepezil and Related Compounds

CompoundTarget EnzymeIC50 (nM)Source Organism/SystemReference
Donepezil AChE5.7Rat Brain[2]
Donepezil AChE6.7Rat Brain
Donepezil AChE14 ± 0.12Electric Eel (eeAChE)[3][4]
Donepezil hAChE37.6Human[5]
Donepezil Analog (Compound 7f) AChE7.5 ± 0.19Electric Eel (eeAChE)[3][4]
Donepezil Analog (Compound 4a) AChE910Not Specified[6][7]
Donepezil Analog (Compound 21) AChE0.56Not Specified[8]

hAChE: human Acetylcholinesterase

As indicated in the table, there is no publicly available IC50 value for n-Benzyl-n-ethylpiperidin-4-amine. The data for donepezil shows variability depending on the source of the enzyme and experimental conditions. The inhibitory activities of various N-benzylpiperidine derivatives highlight that minor structural modifications can significantly impact potency.

Mechanism of Action: Acetylcholinesterase Inhibition

Both donepezil and, hypothetically, n-Benzyl-n-ethylpiperidin-4-amine belong to the class of reversible AChE inhibitors. They function by binding to the active site of the acetylcholinesterase enzyme, thereby preventing it from hydrolyzing acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine, enhancing cholinergic neurotransmission.

Donepezil, a piperidine derivative, acts as a centrally acting and reversible inhibitor of AChE.[5] This targeted action within the central nervous system is crucial for its therapeutic effects in Alzheimer's disease.

AChE_Inhibition_Pathway

Experimental Protocols for AChE Inhibition Assay

The most common method for determining the in vitro AChE inhibitory activity of a compound is the Ellman's method. This spectrophotometric assay is based on the reaction of thiocholine, the product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified.

Workflow for a Typical AChE Inhibition Assay:

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (e.g., n-Benzyl-n-ethylpiperidin-4-amine) and Donepezil solutions Incubation Incubate AChE with various concentrations of the test compound/Donepezil Compound_Prep->Incubation Reagent_Prep Prepare Assay Buffer, AChE solution, Acetylthiocholine (substrate), and DTNB Reagent_Prep->Incubation Reaction_Start Initiate reaction by adding Acetylthiocholine and DTNB Incubation->Reaction_Start Measurement Measure absorbance at 412 nm over time using a microplate reader Reaction_Start->Measurement Inhibition_Calc Calculate percentage of AChE inhibition for each concentration Measurement->Inhibition_Calc IC50_Calc Determine IC50 value by plotting inhibition vs. log concentration Inhibition_Calc->IC50_Calc

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and donepezil in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of AChE (from electric eel or human erythrocytes) in phosphate buffer (pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (substrate) and DTNB (Ellman's reagent) in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the AChE solution to wells containing various concentrations of the test compound or donepezil.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate and DTNB to each well.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship of N-Benzylpiperidine Derivatives

The N-benzylpiperidine moiety is a key pharmacophore for AChE inhibition, as seen in the structure of donepezil.[5] Studies on various derivatives of this scaffold have revealed several important structural features that influence inhibitory activity:

  • Substituents on the Benzyl Ring: The type and position of substituents on the benzyl group can significantly alter the potency. Electron-withdrawing or electron-donating groups can affect the binding affinity of the compound to the active site of AChE.

  • Linker between Piperidine and Other Moieties: The length and nature of the linker connecting the N-benzylpiperidine to other parts of the molecule are critical for optimal interaction with the enzyme.

  • Substituents on the Piperidine Ring: Modifications to the piperidine ring itself can also impact activity.

Given that n-Benzyl-n-ethylpiperidin-4-amine shares the core N-benzylpiperidine structure, it is plausible that it possesses some degree of AChE inhibitory activity. However, without experimental data, its potency relative to donepezil remains unknown. The presence of the N-ethyl group and the primary amine at the 4-position of the piperidine ring would be key determinants of its interaction with the AChE active site.

Conclusion

Donepezil is a well-characterized and potent AChE inhibitor, serving as a vital benchmark in the development of new treatments for Alzheimer's disease. While n-Benzyl-n-ethylpiperidin-4-amine shares a core structural motif with donepezil, there is currently a lack of publicly available data to quantify its AChE inhibitory activity.

Future research should focus on the synthesis and biological evaluation of n-Benzyl-n-ethylpiperidin-4-amine to determine its IC50 value for AChE inhibition. Such studies would enable a direct and quantitative comparison with donepezil and provide valuable insights into the structure-activity relationships of this class of compounds, potentially leading to the discovery of novel and more effective AChE inhibitors. Researchers are encouraged to use the standardized experimental protocols outlined in this guide to ensure the generation of robust and comparable data.

References

Comparative

Comparative Analysis of N-benzylpiperidine Derivatives for Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of N-benzylpiperidine Derivatives as Potential Antifungal Agents The escalating threat of drug-resistant fungal infections necessitat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of N-benzylpiperidine Derivatives as Potential Antifungal Agents

The escalating threat of drug-resistant fungal infections necessitates the exploration of novel antifungal agents. N-benzylpiperidine derivatives have emerged as a promising class of compounds, exhibiting significant in vitro activity against a range of pathogenic fungi. This guide provides a comparative analysis of the antifungal performance of key N-benzylpiperidine derivatives, supported by experimental data, to aid in the identification of lead compounds for further development. The primary mechanism of action for the most potent of these derivatives appears to be the disruption of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.

Quantitative Antifungal Activity

The in vitro antifungal efficacy of several N-benzylpiperidine derivatives has been evaluated against clinically relevant fungal species, primarily from the Candida and Aspergillus genera. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify their antifungal potency. A lower MIC value indicates greater efficacy in inhibiting fungal growth, while a lower MFC value signifies a stronger fungicidal (killing) effect.

The following table summarizes the antifungal activity of two promising 4-aminopiperidine derivatives, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , against a panel of fungal pathogens.[1][2] Data for the established antifungal agents amorolfine and voriconazole are included for comparison.[1]

CompoundFungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)
1-benzyl-N-dodecylpiperidin-4-amine Candida albicans0.5 - 21 - 4
Candida glabrata1 - 42 - 8
Candida parapsilosis0.25 - 10.5 - 2
Aspergillus fumigatus0.5 - 21 - 4
Aspergillus flavus1 - 42 - 8
Aspergillus niger2 - 84 - 16
N-dodecyl-1-phenethylpiperidin-4-amine Candida albicans0.25 - 10.5 - 2
Candida glabrata0.5 - 21 - 4
Candida parapsilosis0.125 - 0.50.25 - 1
Aspergillus fumigatus0.25 - 10.5 - 2
Aspergillus flavus0.5 - 21 - 4
Aspergillus niger1 - 42 - 8
Amorolfine Candida spp.1 - 82 - 16
Aspergillus spp.0.5 - 41 - 8
Voriconazole Candida spp.0.03 - 10.06 - 2
Aspergillus spp.0.25 - 10.5 - 2

Experimental Protocols

The quantitative data presented above were obtained using standardized methodologies to ensure reproducibility and comparability. The following are detailed protocols for the key experiments cited.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the in vitro susceptibility of fungi to antifungal agents.[3][4][5][6]

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline (0.85%) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Antifungal Dilutions: The N-benzylpiperidine derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared fungal suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.

Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed to determine the lowest concentration of an antifungal agent that results in fungal death.[3][4][5][6]

  • Subculturing from MIC Plates: Following the determination of the MIC, a small aliquot (e.g., 10-20 µL) is taken from each well of the microtiter plate that shows no visible growth.

  • Plating and Incubation: The aliquots are plated onto fresh agar plates (e.g., Sabouraud Dextrose Agar) that do not contain any antifungal agent.

  • MFC Determination: The plates are incubated at 35°C for 24-48 hours, or until growth is visible in the subcultures from the growth control well. The MFC is defined as the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Several studies suggest that the primary antifungal mechanism of potent N-benzylpiperidine derivatives, such as 4-aminopiperidines, is the inhibition of the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. Specifically, these compounds have been shown to inhibit two key enzymes in this pathway: sterol C14-reductase and sterol C8-isomerase .[1]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ignosterol 4,4-dimethyl-cholesta-8,14,24-trienol (Ignosterol) Lanosterol->Ignosterol CYP51 (14α-demethylase) Zymosterol Zymosterol Ignosterol->Zymosterol ERG24 (Sterol C14-reductase) Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 (Sterol C24-methyltransferase) Episterol Episterol Fecosterol->Episterol ERG2 (Sterol C8-isomerase) Ergosterol Ergosterol Episterol->Ergosterol ERG3, ERG5 (Multiple Steps) NBP N-Benzylpiperidine Derivatives NBP->Ignosterol NBP->Fecosterol

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by N-benzylpiperidine derivatives.

Experimental Workflow

The following diagram outlines a typical workflow for the initial screening and evaluation of N-benzylpiperidine derivatives for their antifungal activity.

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Antifungal Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of N-Benzylpiperidine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification MIC_Assay Broth Microdilution Assay (MIC Determination) Purification->MIC_Assay MFC_Assay MFC Determination MIC_Assay->MFC_Assay Data_Analysis Comparative Data Analysis MFC_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Identification Lead Compound Identification SAR->Lead_Identification

Caption: Generalized workflow for the evaluation of N-benzylpiperidine derivatives' antifungal activity.

References

Validation

Confirming the stereochemistry of n-Benzyl-n-ethylpiperidin-4-amine derivatives

A Comparative Guide to Confirming the Stereochemistry of n-Benzyl-n-ethylpiperidin-4-amine Derivatives For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Confirming the Stereochemistry of n-Benzyl-n-ethylpiperidin-4-amine Derivatives

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. In the case of chiral molecules such as n-Benzyl-n-ethylpiperidin-4-amine derivatives, confirming the absolute stereochemistry is critical for understanding their pharmacological and toxicological profiles. This guide provides a comparative overview of the most common and reliable analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, and single-crystal X-ray Crystallography.

Comparative Overview of Analytical Techniques

The choice of analytical technique for stereochemical confirmation depends on various factors, including the availability of the sample, the stage of research, and the required level of structural detail. The following table summarizes the key performance metrics of each technique.

FeatureChiral HPLCNMR with Chiral Derivatizing Agent (e.g., Mosher's Amide)X-ray Crystallography
Primary Output Enantiomeric purity (% ee), Retention times (tR)Diastereomeric chemical shift differences (Δδ in ppm)3D molecular structure, Absolute configuration
Typical Resolution Baseline separation of enantiomers (Rs > 1.5) is achievable. For a derivatized piperidin-3-amine, a resolution of > 4.0 has been reported.[1]Chemical shift differences (Δδ) are typically in the range of 0.05-0.2 ppm, but can be larger.Atomic resolution, providing unequivocal assignment of stereocenters.
Sample Requirement Micrograms to milligramsMilligramsMilligrams of a high-quality single crystal
Throughput HighMediumLow
Instrumentation HPLC with a chiral stationary phase and a suitable detector (e.g., UV, MS).High-field NMR spectrometer (≥400 MHz).Single-crystal X-ray diffractometer.
Cost ModerateModerate to HighHigh
Advantages - Excellent for determining enantiomeric purity.- High throughput.- Can be used for preparative separation.- Provides structural information in solution.- Does not require crystallization.- Can be performed with small amounts of sample.- Provides the absolute configuration.- Gives detailed information on bond lengths, angles, and conformation.
Limitations - Does not directly provide the absolute configuration.- Method development can be time-consuming.- Requires derivatization with a chiral reagent.- Interpretation can be complex due to conformational flexibility.[2][3]- Requires a high-quality single crystal, which can be difficult to obtain.[4]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines the general steps for developing a chiral HPLC method for the enantiomeric separation of a derivatized n-Benzyl-n-ethylpiperidin-4-amine. Pre-column derivatization is often necessary for compounds lacking a strong chromophore.[1]

a) Pre-column Derivatization:

  • Dissolve the racemic n-Benzyl-n-ethylpiperidin-4-amine in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a chiral derivatizing agent, such as p-toluenesulfonyl chloride, in the presence of a non-chiral base (e.g., triethylamine).

  • Allow the reaction to proceed to completion at room temperature.

  • Quench the reaction and extract the derivatized product.

  • Dry the organic layer and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b) HPLC Analysis:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) is often effective for the separation of piperidine derivatives.[1]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic compounds.[5]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the derivative absorbs (e.g., 228 nm for a p-toluenesulfonyl derivative).[1]

  • Injection Volume: 5-20 µL.

  • Analysis: The enantiomers will elute at different retention times. The resolution (Rs) between the two peaks should be calculated to assess the quality of the separation. An Rs value greater than 1.5 indicates baseline separation.

NMR Spectroscopy with Mosher's Amide

The Mosher's amide analysis is a widely used NMR method for determining the absolute configuration of chiral amines.[6][7][8] It involves the formation of diastereomeric amides with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

  • Synthesis of (R)- and (S)-MTPA Amides:

    • In two separate vials, dissolve the enantiomerically pure n-Benzyl-n-ethylpiperidin-4-amine in an anhydrous aprotic solvent (e.g., dichloromethane).

    • To one vial, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and a non-chiral base (e.g., pyridine or triethylamine).

    • To the other vial, add (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) and the same base.

    • Stir the reactions at room temperature until completion (monitor by TLC or LC-MS).

    • Work up each reaction mixture to isolate the respective diastereomeric MTPA amides.

    • Purify the amides by column chromatography.

  • ¹H NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide in a suitable deuterated solvent (e.g., CDCl₃).

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the stereocenter.

    • According to the Mosher model for amides, protons on one side of the stereocenter will have a positive Δδ, while protons on the other side will have a negative Δδ. This pattern allows for the assignment of the absolute configuration.[9]

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule, as it provides a direct three-dimensional representation of the atomic arrangement.[10]

  • Crystal Growth:

    • Dissolve the purified n-Benzyl-n-ethylpiperidin-4-amine derivative in a minimal amount of a suitable solvent or solvent mixture.

    • Slowly evaporate the solvent at a constant temperature. Other techniques include slow cooling of a saturated solution or vapor diffusion.

    • Select a single crystal of suitable size (typically 0.1-0.3 mm) and quality (transparent, no visible defects) for analysis.[4]

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in the X-ray beam of a diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

    • Determine the absolute configuration using the anomalous dispersion effect, typically by calculating the Flack parameter. A Flack parameter close to 0 for the correct enantiomer confirms the absolute stereochemistry.

Visualizations

Experimental Workflow for Stereochemical Determination

G Workflow for Stereochemical Confirmation cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Outcome racemic_amine Racemic n-Benzyl-n-ethylpiperidin-4-amine chiral_hplc Chiral HPLC racemic_amine->chiral_hplc nmr NMR with Chiral Derivatizing Agent racemic_amine->nmr Derivatization xray X-ray Crystallography racemic_amine->xray Crystallization ee_determination Enantiomeric Excess (% ee) chiral_hplc->ee_determination relative_configuration Relative Configuration nmr->relative_configuration absolute_configuration Absolute Configuration xray->absolute_configuration relative_configuration->absolute_configuration Correlation

Caption: A flowchart illustrating the different analytical pathways for determining the stereochemistry of chiral amines.

Decision Tree for Method Selection

G Decision Tree for Method Selection start Goal: Confirm Stereochemistry q1 Is enantiomeric purity the primary concern? start->q1 q3 Is determination of absolute configuration required? q1->q3 No ans1 Chiral HPLC q1->ans1 Yes q2 Is a high-quality single crystal available? ans2 X-ray Crystallography q2->ans2 Yes ans3 NMR with Chiral Derivatizing Agent q2->ans3 No q3->q2 Yes q3->ans3 No

References

Comparative

A Comparative Guide to HPLC and NMR for Purity Assessment of n-Benzyl-n-ethylpiperidin-4-amine

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control and regul...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of n-Benzyl-n-ethylpiperidin-4-amine. This document outlines detailed experimental methodologies, presents comparative data, and discusses the orthogonal strengths of each technique.

Introduction to Purity Analysis

n-Benzyl-n-ethylpiperidin-4-amine is a substituted piperidine derivative that may be used as an intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. Both HPLC and quantitative NMR (qNMR) are widely accepted methods for purity determination, each offering distinct advantages and limitations. Cross-validation of analytical methods, where results from two different techniques are compared, provides a high degree of confidence in the assigned purity value[1][2].

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high sensitivity and resolving power in separating a compound from its impurities[3]. For a compound like n-Benzyl-n-ethylpiperidin-4-amine, which lacks a strong chromophore, derivatization may be necessary to achieve adequate sensitivity with a UV detector[4][5][6].

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a robust and reliable primary analytical method for purity assessment[7][8][9]. A key advantage of qNMR is its ability to provide a direct measurement of the analyte concentration against a certified internal standard, without the need for a reference standard of the analyte itself[9][10]. The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful quantitative tool[7][11].

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To determine the purity of n-Benzyl-n-ethylpiperidin-4-amine and quantify related impurities by separating them from the main compound. Due to the lack of a significant UV chromophore in the target molecule, a pre-column derivatization step with a UV-active agent is proposed.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Reagents and Materials:

  • n-Benzyl-n-ethylpiperidin-4-amine sample

  • Acetonitrile (HPLC grade)

  • Water (Ultrapure)

  • Phosphoric acid

  • Derivatizing agent (e.g., 4-toluenesulfonyl chloride)

  • Buffer solution (e.g., sodium bicarbonate)

Chromatographic Conditions (Post-Derivatization):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the chromophore of the derivatized product (e.g., 254 nm)

  • Injection Volume: 10 µL

Procedure:

  • Standard and Sample Derivatization:

    • Accurately weigh the n-Benzyl-n-ethylpiperidin-4-amine sample and a reference standard.

    • Dissolve in a suitable solvent.

    • Add an excess of the derivatizing agent (e.g., 4-toluenesulfonyl chloride) and a basic buffer.

    • Allow the reaction to proceed to completion under controlled temperature and time.

  • Sample Preparation:

    • Dilute the derivatized standard and sample solutions with the mobile phase to a suitable concentration.

  • Analysis:

    • Inject the prepared solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of n-Benzyl-n-ethylpiperidin-4-amine using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • n-Benzyl-n-ethylpiperidin-4-amine sample

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, with a non-interfering solvent peak)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the n-Benzyl-n-ethylpiperidin-4-amine sample into an NMR tube.

    • Accurately weigh and add a known amount of the certified internal standard to the same NMR tube.

    • Add a sufficient volume of the deuterated solvent to completely dissolve both the sample and the internal standard.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions, which includes ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[8]:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Data Presentation

The following tables present hypothetical but realistic data for the purity assessment of a batch of n-Benzyl-n-ethylpiperidin-4-amine.

Table 1: HPLC Purity and Impurity Profile (Area %)

ParameterResult
Purity by HPLC (Area %) 99.5%
Known Impurity 1 0.2%
Known Impurity 2 0.1%
Unknown Impurity 0.15%
Total Impurities 0.45%

Table 2: Quantitative ¹H NMR Purity Assessment

ParameterResult
Purity by ¹H NMR 98.8%
Major Impurity (Structure) Residual Solvent (e.g., Dichloromethane)
Impurity Content 1.0%
Other Minor Impurities 0.2%

Comparison of HPLC and NMR

FeatureHPLCNMR
Principle Chromatographic separation based on differential partitioning between stationary and mobile phases.Nuclear magnetic resonance of atomic nuclei in a magnetic field.
Quantification Relative (Area %), requires reference standards for absolute quantification.Absolute quantification using a certified internal standard[9].
Sensitivity High, capable of detecting trace impurities (ppm levels)[12].Lower sensitivity, typically detects impurities at levels of ~0.1% and above[3].
Impurity Detection Excellent for separating isomers and closely related compounds. May not detect non-UV active impurities or those co-eluting with the main peak[13].Universal detection for all proton-containing molecules. Can detect a wide range of impurities, including residual solvents and inorganic impurities, in a single experiment[8][13].
Sample Throughput Higher, with typical run times of 20-30 minutes per sample[3].Lower, qNMR requires longer relaxation delays for accurate quantification[3].
Sample Consumption Low (micrograms)[3].Higher (milligrams)[3].
Destructive Yes[3].No, the sample can be recovered[3][8].

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample & Standard Derivatization Pre-column Derivatization Sample->Derivatization Dilution Dilute with Mobile Phase Derivatization->Dilution Injection Inject into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: HPLC Purity Validation Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquisition Acquire ¹H NMR Spectrum (Quantitative Parameters) Dissolve->Acquisition Processing Process Spectrum Acquisition->Processing Integration Integrate Analyte & Standard Peaks Processing->Integration Calculation Calculate Absolute Purity Integration->Calculation

Caption: qNMR Purity Validation Workflow.

Comparison_Logic Purity_Goal Purity Assessment of n-Benzyl-n-ethylpiperidin-4-amine HPLC HPLC (High Sensitivity, Relative Purity) Purity_Goal->HPLC NMR qNMR (Absolute Purity, Universal Detection) Purity_Goal->NMR Cross_Validation Cross-Validation HPLC->Cross_Validation NMR->Cross_Validation Final_Purity Final_Purity Cross_Validation->Final_Purity Confident Purity Value

Caption: Method Comparison Logic.

Conclusion

Both HPLC and qNMR are indispensable for the comprehensive purity assessment of n-Benzyl-n-ethylpiperidin-4-amine. HPLC, especially after derivatization, offers unparalleled sensitivity for detecting and quantifying trace impurities, making it ideal for routine quality control and impurity profiling[3][12]. Conversely, qNMR provides an accurate, absolute measure of the bulk material's purity against a certified standard and is highly effective for identifying and quantifying a broad range of impurities, including those that are non-chromophoric[8][13].

For a robust and defensible purity determination, a dual-method approach is recommended. Using HPLC and qNMR orthogonally allows for the cross-validation of results, ensuring the highest confidence in the quality of n-Benzyl-n-ethylpiperidin-4-amine for its intended use in research and drug development.

References

Validation

Structure-activity relationship (SAR) study of n-Benzyl-n-ethylpiperidin-4-amine analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of n-Benzylpiperidine analogs, focusing on their activity as acetyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of n-Benzylpiperidine analogs, focusing on their activity as acetylcholinesterase (AChE) inhibitors and opioid receptor modulators. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.

Acetylcholinesterase (AChE) Inhibitory Activity

N-benzylpiperidine derivatives have been extensively explored as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[1] The following table summarizes the AChE inhibitory activity of selected n-benzylpiperidine analogs.

Compound IDStructureTargetIC50 (nM)Reference
1 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineAChE0.56[2]
2 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE5.7[3]
3 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylateAChE30[4]
4 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE410[4]
5 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideAChE5940[4]
d5 A novel N-Benzyl piperidine derivativeAChE6890[1]
d10 A novel N-Benzyl piperidine derivativeAChE3220[1]

Key SAR Insights for AChE Inhibition:

  • Substitution at the 4-position of the piperidine ring: The nature of the substituent at the 4-position of the piperidine ring is a major determinant of AChE inhibitory potency. Bulky and complex substituents, as seen in compounds 1 and 2 (Donepezil), lead to highly potent inhibitors.[2][3]

  • Linker between piperidine and the extended moiety: The linker between the piperidine core and the extended aromatic system influences activity. For instance, replacing an ester linker with a more metabolically stable amide linker can be a viable strategy.[4]

  • N-benzyl group: The N-benzyl group is a common feature in many potent AChE inhibitors, interacting with the peripheral anionic site (PAS) of the enzyme.[5] Modifications to the benzyl ring, such as the introduction of halogen substituents, can modulate activity.[5]

Opioid Receptor Modulation

The n-benzylpiperidine scaffold is also present in compounds designed to modulate opioid receptors, which are key targets for pain management. The following table presents data for a series of 4-substituted piperidines and piperazines, highlighting their binding affinities for mu (µ) and delta (δ) opioid receptors.

Compound IDStructureMOR Ki (nM)DOR Ki (nM)Reference
Morphine Reference Agonist6.3171[6]
Analog 4 4-substituted piperidineFavorable balanceFavorable balance[6]
Analog 5 4-substituted piperazineFavorable balanceFavorable balance[6]
Analog 6 4-substituted piperazine with extended side chainImproved potencyImproved potency[6]
Analog 9 4-substituted piperidine with extended side chainImproved potencyImproved potency[6]
Analog 10 4-substituted piperidine with unsaturated side chain20 (EC50)-[6]
Analog 11 4-substituted piperidine with unsaturated side chain41 (EC50)-[6]
Analog 12 4-substituted piperidine with 5-methylene unit side chain--[6]

Key SAR Insights for Opioid Receptor Modulation:

  • Piperidine/Piperazine Core: Both piperidine and piperazine cores can be utilized to develop ligands with balanced affinity for MOR and DOR.[6]

  • Side Chain at 4-Position: The length and flexibility of the side chain at the 4-position significantly impact binding affinity and efficacy at both MOR and DOR.[6][7] Increasing the length of the hydrophobic chain can improve efficacy at MOR.[7]

  • N-Substituent: While the provided data focuses on the 4-position, other studies on related scaffolds highlight the importance of the N-substituent. For instance, in fentanyl analogs, an N-phenethyl group is crucial for high µ-opioid receptor affinity, and replacing it with an N-benzyl group can significantly reduce activity.[8]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (potential inhibitors)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution to each well and incubate.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Opioid Receptor Binding Assay

This assay determines the affinity of a test compound for opioid receptors.

Principle: A radiolabeled ligand with known high affinity for a specific opioid receptor subtype (e.g., [³H]-DAMGO for MOR) is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand displaced is measured, and the affinity (Ki) of the test compound is calculated.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., MOR, DOR)

  • Radiolabeled ligand (e.g., [³H]-DAMGO for MOR)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess naloxone), and competitive binding (radioligand + membranes + test compound at various concentrations).

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value from the curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

SAR_Workflow cluster_0 Lead Identification & Optimization cluster_1 Key Structural Modifications Core_Scaffold n-Benzylpiperidine Core Scaffold Analog_Synthesis Analog Synthesis (R1, R2, R3 Modifications) Core_Scaffold->Analog_Synthesis Biological_Screening Biological Screening (e.g., AChE, Opioid Assays) Analog_Synthesis->Biological_Screening Data_Analysis Data Analysis (IC50, Ki Determination) Biological_Screening->Data_Analysis SAR_Establishment SAR Establishment Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Lead_Optimization->Analog_Synthesis R1 R1: Benzyl Ring Substituents R1->Analog_Synthesis R2 R2: Piperidine Ring Substituents R2->Analog_Synthesis R3 R3: Linker & Extended Moiety at C4 R3->Analog_Synthesis

Caption: General workflow for the structure-activity relationship (SAR) study of n-benzylpiperidine analogs.

References

Comparative

N-Benzylpiperidine Derivatives: A Comparative Guide to Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Selectivity

For Researchers, Scientists, and Drug Development Professionals The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. However, the role of butyr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. However, the role of butyrylcholinesterase (BuChE) in the progression of neurodegenerative diseases is also gaining significant attention. Consequently, the development of inhibitors with specific selectivity profiles for AChE over BuChE is a key area of research. This guide provides a comparative analysis of the selectivity of various N-benzylpiperidine derivatives, a common scaffold in the design of cholinesterase inhibitors.

Comparative Inhibitory Activity of N-Benzylpiperidine Derivatives

The following table summarizes the in vitro inhibitory activities of selected N-benzylpiperidine derivatives against AChE and BuChE.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (SI) (BuChE/AChE)
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)5.771251250
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21)0.56>10,000>18,000
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (Compound 20)5940--
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (Compound 28)410--

Data sourced from multiple studies on N-benzylpiperidine derivatives as cholinesterase inhibitors.[1][2]

Experimental Protocols

The inhibitory activity of the compounds is typically determined using the Ellman's method, a widely accepted colorimetric assay for measuring cholinesterase activity.

Principle of the Ellman's Assay

The Ellman's assay relies on the hydrolysis of a thiocholine ester substrate (e.g., acetylthiocholine for AChE or butyrylthiocholine for BuChE) by the respective cholinesterase enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to the enzyme's activity and can be measured spectrophotometrically at 412 nm. In the presence of an inhibitor, the rate of the enzymatic reaction decreases, leading to a reduced rate of color formation.

Generalized Protocol for Cholinesterase Inhibition Assay
  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • AChE or BuChE enzyme solution prepared in phosphate buffer.

    • Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BuChE, dissolved in deionized water.

    • DTNB solution (Ellman's reagent) prepared in phosphate buffer.

    • Test compound (inhibitor) stock solution, typically dissolved in DMSO, followed by serial dilutions in phosphate buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • To the wells of a 96-well microplate, add the phosphate buffer, the enzyme solution (AChE or BuChE), and the test compound solution at various concentrations. A control well containing the buffer and enzyme but no inhibitor is also prepared.

    • The plate is pre-incubated, typically at 37°C for a set period (e.g., 15 minutes), to allow the inhibitor to interact with the enzyme.

    • The reaction is initiated by adding the substrate (ATCI or BTCI) and DTNB solution to all wells.

    • The absorbance at 412 nm is measured immediately and then at regular intervals for a specified duration using a microplate reader.

  • Data Analysis:

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining cholinesterase inhibition using the Ellman's method.

Ellmans_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Reagents Prepare Solutions: - Phosphate Buffer (pH 8.0) - AChE/BuChE Enzyme - DTNB (Ellman's Reagent) - Substrate (ATCI/BTCI) - Inhibitor Dilutions Mix Add Buffer, Enzyme, & Inhibitor to Wells Reagents->Mix PreIncubate Pre-incubate Plate (e.g., 37°C for 15 min) Mix->PreIncubate Initiate Initiate Reaction: Add Substrate & DTNB PreIncubate->Initiate Measure Kinetic Measurement: Read Absorbance @ 412 nm Initiate->Measure CalcRate Calculate Reaction Rate (ΔAbs/min) Measure->CalcRate CalcInhibition Calculate % Inhibition vs. Control CalcRate->CalcInhibition CalcIC50 Determine IC50 Value (Dose-Response Curve) CalcInhibition->CalcIC50

Caption: Workflow for determining cholinesterase inhibition via Ellman's method.

References

Validation

Head-to-head comparison of different synthesis routes for N-benzylpiperidines

The N-benzylpiperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its synthesis is a fundamental task in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: December 2025

The N-benzylpiperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its synthesis is a fundamental task in medicinal chemistry and drug development. This guide provides a head-to-head comparison of three prominent synthetic routes for the preparation of N-benzylpiperidines: Direct N-Alkylation, Reductive Amination, and Buchwald-Hartwig Amination. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to aid in the selection of the most appropriate synthetic strategy based on factors such as yield, reaction conditions, substrate scope, and operational complexity.

Data Presentation

The following table summarizes the key quantitative data for the three compared synthetic routes, providing a clear comparison of their performance based on representative examples from the literature.

ParameterDirect N-AlkylationReductive AminationBuchwald-Hartwig Amination
Starting Materials Piperidine, Benzyl HalidePiperidine, BenzaldehydePiperidine, Aryl Halide
Key Reagents Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)Palladium Catalyst, Ligand, Base
Typical Yield 70-97%[1][2]>95%[3]85-99%[4]
Reaction Temperature Room Temperature to Reflux[5]Room Temperature80-110 °C[4]
Reaction Time 4-14 hours[1]1-24 hours5 minutes - 3 hours[4][6]
Key Advantages Simple, readily available reagents.High yields, mild conditions, avoids over-alkylation.[3]Broad substrate scope, catalytic.[6]
Key Disadvantages Risk of over-alkylation (quaternary salt formation).Requires a suitable reducing agent.Requires specialized catalysts and ligands, higher temperatures.

Experimental Protocols

Detailed experimental methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and are intended to be representative of each synthetic strategy.

Protocol 1: Direct N-Alkylation via Nucleophilic Substitution

This protocol describes the N-alkylation of piperidine with benzyl bromide using potassium carbonate as the base.[1]

Materials:

  • Piperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of piperidine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.03 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of piperidine with benzaldehyde using sodium triacetoxyborohydride as the reducing agent.[3][7]

Materials:

  • Piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq), benzaldehyde (1.1 eq), and the anhydrous solvent (DCM or DCE).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is typically exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed N-arylation of piperidine with an aryl bromide.[4]

Materials:

  • Piperidine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq), piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium precatalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperidine.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows of the described synthetic routes for N-benzylpiperidines.

Synthesis_Routes cluster_SM Starting Materials cluster_Reactions Synthesis Routes Piperidine Piperidine DirectAlkylation Direct N-Alkylation Piperidine->DirectAlkylation ReductiveAmination Reductive Amination Piperidine->ReductiveAmination BuchwaldHartwig Buchwald-Hartwig Amination Piperidine->BuchwaldHartwig BenzylHalide Benzyl Halide BenzylHalide->DirectAlkylation Benzaldehyde Benzaldehyde Benzaldehyde->ReductiveAmination ArylHalide Aryl Halide ArylHalide->BuchwaldHartwig Product N-Substituted Piperidine DirectAlkylation->Product Base (e.g., K2CO3) ReductiveAmination->Product Reducing Agent (e.g., NaBH(OAc)3) BuchwaldHartwig->Product Pd Catalyst, Ligand, Base

Caption: A comparative overview of three synthetic routes to N-substituted piperidines.

Experimental_Workflow cluster_alkylation Direct N-Alkylation cluster_reductive Reductive Amination cluster_buchwald Buchwald-Hartwig Amination Start Select Synthesis Route A1 Mix Piperidine and Base Start->A1 R1 Mix Piperidine and Benzaldehyde Start->R1 B1 Combine Reactants, Catalyst, Ligand, Base Start->B1 A2 Add Benzyl Halide A1->A2 A3 Reaction at RT/Heat A2->A3 Workup Aqueous Workup & Extraction A3->Workup R2 Add Reducing Agent R1->R2 R3 Reaction at RT R2->R3 R3->Workup B2 Inert Atmosphere B1->B2 B3 Reaction at High Temp B2->B3 B3->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product N-Substituted Piperidine Purification->Product

Caption: A generalized experimental workflow for the synthesis of N-substituted piperidines.

References

Comparative

Comparative Analysis of the Neuroprotective Efficacy of n-Benzylpiperidine Derivatives and Standard Therapeutics in an Alzheimer's Disease Model

A Comparison Guide for Researchers and Drug Development Professionals This guide provides a comparative analysis of the neuroprotective effects of a representative n-Benzylpiperidine derivative against established Alzhei...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of a representative n-Benzylpiperidine derivative against established Alzheimer's disease (AD) therapeutics. Due to the limited availability of specific neuroprotective data for n-Benzyl-n-ethylpiperidin-4-amine, this guide utilizes 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide , a structurally related and well-characterized compound from the same class, as a proxy to facilitate this comparative study.[1] This guide will refer to it as the "Proxy Compound."

The performance of the Proxy Compound is compared with three widely recognized neuroprotective agents used in the management of Alzheimer's disease: Donepezil, Galantamine, and Memantine. The data presented is collated from various in vitro studies, providing a quantitative basis for comparison.

Data Presentation: Comparative Efficacy

The following tables summarize the neuroprotective and acetylcholinesterase (AChE) inhibitory activities of the Proxy Compound and the standard therapeutics in relevant in vitro models of neurodegeneration.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundIC50 (µM) for AChE InhibitionSource
Proxy Compound 0.41 ± 1.25[1]
Donepezil 0.03 ± 0.07 (as a related compound)[1]
Galantamine Not specified in the same study
Memantine Not an AChE inhibitor

IC50 represents the concentration of the drug that is required for 50% inhibition of the enzyme activity.

Table 2: Neuroprotection against Amyloid-Beta (Aβ)-Induced Toxicity in SH-SY5Y/PC12 Cells

CompoundConcentration (µM)Neuroprotection (%)ToxinCell LineSource
Proxy Compound (related) 5023.2Amyloid-betaPC12[2]
Donepezil 1Maximum Protection (U-shaped curve)Aβ25-35SH-SY5Y[3]
Galantamine 0.3Maximum Protection (U-shaped curve)Aβ25-35SH-SY5Y[3]
Memantine 2.5Significant ProtectionAβ25-35SH-SY5Y[4]

Neuroprotection is presented as the percentage reduction in cell death or increase in cell viability in the presence of the toxin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]

  • Cell Culture: SH-SY5Y or PC12 cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[6]

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Proxy Compound, Donepezil, Galantamine, or Memantine) for a specified period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: A neurotoxic agent, such as aggregated Amyloid-β peptide (e.g., 25 µM Aβ1-42) or glutamate (e.g., 20 mM), is added to the wells (except for the control wells) and incubated for 24-48 hours.[7]

  • MTT Incubation: After the treatment period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[5][8]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control group (untreated, non-toxin-exposed cells).

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10]

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds and neurotoxins as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, the 96-well plate is centrifuged at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[11] A portion of the supernatant (e.g., 50 µL) from each well is carefully transferred to a new 96-well plate.[9][11]

  • LDH Reaction: An LDH reaction mixture, containing a substrate (lactate) and a tetrazolium salt, is added to each well containing the supernatant.[10][11] The plate is incubated at room temperature for up to 30 minutes, protected from light.[10][11]

  • Absorbance Measurement: A stop solution is added, and the absorbance is measured at a wavelength of 490 nm.[9][11] The amount of LDH released is proportional to the number of lysed cells and is an indicator of cytotoxicity.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the in vitro inhibitory activity of compounds on AChE.[12][13]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the AChE enzyme.[12][13]

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.

    • After a short pre-incubation, add the ATCI substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the AChE activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme without inhibitor). The IC50 value is then determined from the dose-response curve.[12]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Cholinergic_Pathway_AD cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA Choline Choline ChAT Choline Acetyltransferase Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicles ChAT->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Action Potential AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake ACh_Receptor Acetylcholine Receptor Neuronal_Signaling Neuronal Signaling & Cognitive Function Proxy_Compound Proxy Compound & Donepezil/Galantamine (AChE Inhibitors) Proxy_Compound->AChE Inhibition

Caption: Cholinergic signaling pathway and the action of AChE inhibitors.

Caption: Glutamate excitotoxicity pathway and the action of Memantine.

Experimental Workflow

Neuroprotection_Workflow cluster_setup Experimental Setup cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_mechanism Mechanistic Studies Cell_Culture 1. Cell Culture (e.g., SH-SY5Y, PC12) Compound_Prep 2. Prepare Test Compounds (Proxy Compound, Alternatives) Pre_treatment 3. Pre-treat cells with compounds Compound_Prep->Pre_treatment Toxin_Induction 4. Induce Neurotoxicity (e.g., Amyloid-Beta, Glutamate) Pre_treatment->Toxin_Induction Incubation 5. Incubate for 24-48h Toxin_Induction->Incubation Viability_Assay 6a. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Cytotoxicity_Assay 6b. Cytotoxicity Assay (e.g., LDH) Incubation->Cytotoxicity_Assay Data_Quantification 7. Quantify Neuroprotection Viability_Assay->Data_Quantification Cytotoxicity_Assay->Data_Quantification Enzyme_Assay 8. Enzyme Inhibition Assay (e.g., AChE) Data_Quantification->Enzyme_Assay Pathway_Analysis 9. Signaling Pathway Analysis (e.g., Western Blot for p-Akt) Data_Quantification->Pathway_Analysis

Caption: General experimental workflow for neuroprotection studies.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of n-Benzyl-n-ethylpiperidin-4-amine: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essenti...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of n-Benzyl-n-ethylpiperidin-4-amine.

Due to the absence of a specific Safety Data Sheet (SDS) for n-Benzyl-n-ethylpiperidin-4-amine in publicly available resources, this guidance is based on the hazardous properties of structurally similar compounds and general principles of laboratory chemical waste management. It is imperative to consult the manufacturer-provided SDS for specific handling and disposal instructions and to adhere to all local, state, and federal regulations.

Immediate Safety Considerations

Before handling n-Benzyl-n-ethylpiperidin-4-amine, laboratory personnel must be aware of the potential hazards. Based on data from related piperidine compounds, this chemical should be handled as hazardous.

Key Potential Hazards:

  • Harmful if swallowed: Ingestion may lead to adverse health effects.

  • Skin and Eye Irritation: Direct contact can cause irritation.[1]

  • Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.

Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

  • Use in a well-ventilated area, such as a chemical fume hood.

Summary of Potential Hazards

The following table summarizes the likely hazards of n-Benzyl-n-ethylpiperidin-4-amine based on data for similar compounds. This information should be used for preliminary risk assessment and handling procedures.

Hazard ClassificationPotential EffectSource Citation
Acute Oral ToxicityHarmful if swallowed
Skin Corrosion/IrritationCauses skin irritation[1]
Serious Eye Damage/IrritationCauses serious eye irritation[1]
Specific Target Organ ToxicityMay cause respiratory irritation

Experimental Protocol: Waste Disposal Procedure

This step-by-step protocol outlines the recommended procedure for the safe disposal of n-Benzyl-n-ethylpiperidin-4-amine waste.

Objective: To safely collect, store, and dispose of n-Benzyl-n-ethylpiperidin-4-amine waste in compliance with institutional and regulatory standards.

Materials:

  • Designated hazardous waste container (compatible material, e.g., polyethylene)

  • Hazardous waste labels

  • Appropriate PPE (as listed above)

  • Chemical fume hood

Procedure:

  • Waste Identification and Segregation:

    • Treat all n-Benzyl-n-ethylpiperidin-4-amine waste, including contaminated labware and PPE, as hazardous waste.[2]

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[3] Incompatible materials can cause dangerous reactions. Acids, for example, should not be mixed with bases.[3]

  • Waste Collection:

    • Perform all waste handling inside a certified chemical fume hood to minimize inhalation exposure.

    • Use a designated and clearly labeled waste container. The container should be in good condition, with no leaks or cracks, and have a secure lid.[2]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[2]

    • Clearly write the full chemical name, "n-Benzyl-n-ethylpiperidin-4-amine," on the label. Do not use abbreviations or chemical formulas.[2]

    • Include the date when waste was first added to the container and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[2]

    • Segregate the container from incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

    • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5]

  • Empty Container Disposal:

    • Empty containers that held n-Benzyl-n-ethylpiperidin-4-amine must be triple-rinsed with an appropriate solvent.[2]

    • The rinsate must be collected and disposed of as hazardous waste.[2]

    • After triple-rinsing, the container may be disposed of according to institutional guidelines for decontaminated labware.[2]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of n-Benzyl-n-ethylpiperidin-4-amine.

start Start: n-Benzyl-n-ethylpiperidin-4-amine is designated for disposal identify 1. Identify as Hazardous Waste Consult SDS (if available) & institutional guidelines start->identify ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe collect 3. Collect Waste in Designated Container ppe->collect spill Spill or Contamination? collect->spill label 4. Label Container Correctly 'Hazardous Waste' & Full Chemical Name store 5. Store in Secondary Containment Segregated from incompatibles label->store contact_ehs 6. Arrange for Disposal Contact EHS or licensed contractor store->contact_ehs end End: Proper Disposal Complete contact_ehs->end spill->label No cleanup Clean up spill using appropriate procedures. Collect all materials as hazardous waste. spill->cleanup Yes cleanup->collect

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling n-Benzyl-n-ethylpiperidin-4-amine

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling n-Benzyl-n-eth...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling n-Benzyl-n-ethylpiperidin-4-amine, a substituted piperidine derivative. By following these procedural steps, you can minimize risks and ensure proper handling from acquisition to disposal.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling n-Benzyl-n-ethylpiperidin-4-amine.

PPE CategoryItemStandardBreakthrough Time
Eye Protection Safety goggles with side shieldsEN 166 or equivalentN/A
Face shield (if splash risk)
Hand Protection Chemical-resistant glovesEN 374> 240 minutes (prolonged contact)[4]
> 60 minutes (brief contact)[4]
Body Protection Laboratory coat
Chemical-resistant apron
Full-body protective suit (for large spills)
Respiratory Protection NIOSH/MSHA approved respiratorRecommended if ventilation is inadequate[4][5]

It is crucial to inspect gloves for any signs of degradation before use and to replace them immediately if contaminated.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is essential to minimize exposure and prevent accidents.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[5]

  • Confirm that an eyewash station and safety shower are readily accessible.[5]

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid all personal contact with the chemical, including inhalation of vapors.[4]

  • When handling, do not eat, drink, or smoke.[4]

  • Use spark-proof tools and avoid sources of ignition, as related compounds can be flammable.[5]

  • Keep the container tightly closed when not in use.

3. In Case of a Spill:

  • For minor spills, absorb the material with an inert substance like vermiculite or sand.[5] Place the absorbed material into a suitable container for disposal.[5]

  • For major spills, evacuate the area and alert emergency responders.[6] Wear a self-contained breathing apparatus and full protective clothing during cleanup.[6]

  • Prevent the spill from entering drains or waterways.[1]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of n-Benzyl-n-ethylpiperidin-4-amine and its contaminated materials is a critical final step.

  • Waste Collection: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, regional, and national regulations.[2] Do not pour it down the drain.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]

Emergency First Aid Procedures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[2]

To further clarify the safe handling workflow, the following diagram illustrates the key steps from preparation to disposal.

Safe Handling Workflow for n-Benzyl-n-ethylpiperidin-4-amine cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Ensure Proper Ventilation (Fume Hood) prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handling1 Perform Work in Designated Area prep3->handling1 handling2 Avoid Inhalation, Ingestion, and Contact handling1->handling2 spill1 Evacuate and Alert Others handling1->spill1 If Spill Occurs handling3 Keep Container Tightly Closed handling2->handling3 disposal1 Segregate Chemical Waste handling3->disposal1 spill2 Contain and Absorb with Inert Material spill1->spill2 spill3 Collect in Labeled Waste Container spill2->spill3 spill3->disposal1 disposal2 Follow Institutional and Regulatory Guidelines disposal1->disposal2

Caption: This diagram outlines the procedural workflow for the safe handling of n-Benzyl-n-ethylpiperidin-4-amine.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Benzyl-n-ethylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
n-Benzyl-n-ethylpiperidin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.